2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUSXOFNQSIUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672900 | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-58-9 | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Key Fluorinated Building Block
CAS Number: 914783-70-1
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will explore its physicochemical properties, plausible synthetic routes, and spectroscopic characteristics. The guide will delve into the compound's reactivity, governed by the unique interplay of its fluoro, trifluoromethoxy, and aldehyde functional groups. Furthermore, we will discuss its applications as a strategic building block in the development of novel pharmaceuticals and advanced materials, highlighting the causal relationship between its structure and its utility in these fields. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who seek to leverage the unique properties of this versatile molecule.
Introduction
Fluorine-containing organic molecules have become indispensable in modern chemistry, particularly in the life sciences and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a fluorinated building block, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This unique substitution pattern creates a highly versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups significantly influences the reactivity of the aldehyde and the aromatic ring, making it a valuable precursor for a range of chemical transformations.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 914783-70-1 |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.393 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.455 (lit.)[1] |
| Boiling Point | 185 °C[2] |
| Flash Point | 73 °C (163.4 °F) - closed cup[1] |
Table 2: Safety and Hazard Information
| Hazard | GHS Classification and Precautionary Statements |
| Pictogram | GHS07 (Exclamation mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][4][5] |
Synthesis and Manufacturing
Proposed Synthetic Workflow
A potential multi-step synthesis is outlined below, starting from a commercially available precursor. This proposed pathway is based on analogous transformations found in the chemical literature, such as the synthesis of related fluorinated benzonitriles and their subsequent hydrolysis or reduction.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Fluoro-1-(trifluoromethoxy)benzene
-
To a stirred solution of 2-fluorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate) at room temperature.
-
Introduce the trifluoromethoxide source. This can be a challenging step, often requiring specialized reagents and conditions, such as those used for generating trifluoromethoxide anion or employing an electrophilic trifluoromethoxylating agent.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours, with progress monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-fluoro-1-(trifluoromethoxy)benzene.
Causality: The choice of an aprotic polar solvent facilitates the nucleophilic substitution reaction. The inert atmosphere is crucial to prevent side reactions, especially if moisture-sensitive reagents are employed.
Step 2: Formylation of 2-Fluoro-1-(trifluoromethoxy)benzene
-
To a cooled (0 °C) solution of 2-fluoro-1-(trifluoromethoxy)benzene in a suitable solvent (e.g., anhydrous THF or dichloromethane), add a strong base such as n-butyllithium dropwise to achieve ortho-lithiation directed by the fluorine atom.
-
After stirring for a period to ensure complete lithiation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added slowly.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, this compound, is purified by vacuum distillation or column chromatography.
Causality: Ortho-directed metalation is a powerful tool for regioselective functionalization of aromatic rings. The fluorine substituent is a known ortho-directing group for lithiation. The subsequent reaction with DMF introduces the aldehyde functionality.
Spectroscopic Characterization
While specific spectra for this compound were not found in the searched literature, a predicted spectroscopic profile can be outlined based on the analysis of structurally similar compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.9-10.4 ppm. - Aromatic protons (3H) in the region of δ 7.2-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 188-192 ppm. - Aromatic carbons showing complex signals due to C-F couplings. The carbon attached to the trifluoromethoxy group will appear as a quartet. |
| ¹⁹F NMR | - A singlet for the trifluoromethoxy group (CF₃O-). - A multiplet for the aromatic fluorine atom. |
| IR Spectroscopy | - Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch of the aldehyde group around 2720-2820 cm⁻¹. - Strong C-F stretching bands characteristic of the Ar-F and O-CF₃ groups, typically in the 1100-1300 cm⁻¹ region.[6] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.11. - Characteristic fragmentation patterns including the loss of H, CHO, and CF₃. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups: the aldehyde, the aromatic fluorine, and the trifluoromethoxy group.
-
Aldehyde Group : The aldehyde is the primary site for nucleophilic addition reactions. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This facilitates reactions such as:
-
Grignard and Organolithium Additions : To produce secondary alcohols.
-
Reductive Amination : For the synthesis of amines.
-
Condensation Reactions : Such as the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other bioactive molecules.[7]
-
Aromatic Ring : The fluorine and trifluoromethoxy groups are strong deactivating groups, making the aromatic ring less susceptible to electrophilic aromatic substitution. However, they can direct incoming nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly the fluorine atom, which can act as a leaving group under certain conditions.
-
Trifluoromethoxy Group : This group is generally stable under many reaction conditions. Its primary role is to modulate the electronic properties and lipophilicity of the molecule and its derivatives.
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Introduction: A Trifecta of Functionality in a Single Scaffold
An In-depth Technical Guide to the Molecular Structure and Utility of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive analysis of this compound, a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug discovery. While not a widely commercialized compound, its unique trifunctionalized structure—featuring an ortho-fluoro substituent, a meta-trifluoromethoxy group, and a reactive aldehyde—presents a compelling scaffold for developing novel therapeutics. This document synthesizes predictive data based on analogous structures and first principles of physical organic chemistry to offer insights into its physicochemical properties, a plausible synthetic pathway, detailed spectroscopic characterization, and its anticipated chemical reactivity. The guide is intended to serve as a foundational resource for scientists exploring the incorporation of this versatile building block into advanced molecular designs.
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Fluorine and its moieties can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime exemplar of a highly functionalized building block, distinguished by three key features:
-
The Aldehyde Group: A versatile chemical handle, the aldehyde facilitates a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
-
The ortho-Fluoro Substituent: The presence of a fluorine atom adjacent to the aldehyde sterically and electronically influences the carbonyl's reactivity. It acts as a strong electron-withdrawing group via induction, enhancing the electrophilicity of the aldehyde carbon.[3]
-
The meta-Trifluoromethoxy (-OCF₃) Group: This functional group is of exceptional importance in medicinal chemistry. It is one of the most lipophilic substituents known, significantly enhancing a molecule's ability to cross biological membranes.[4] Furthermore, it is exceptionally stable to metabolic degradation, a property that can extend the biological half-life of a drug candidate.[1] The -OCF₃ group is a potent electron-withdrawing substituent, yet its conformational preference—typically perpendicular to the aromatic ring—minimizes steric bulk compared to other groups like tert-butyl.[4]
This guide will deconstruct the molecular profile of this compound, providing researchers with the predictive data and foundational knowledge required to harness its synthetic potential.
Physicochemical and Spectroscopic Profile
Given that this compound is not a readily available stock chemical, its experimental data is not published. The following properties are predicted based on the known values of close structural analogs, such as 3-(trifluoromethoxy)benzaldehyde (CAS 52771-21-8)[5] and 2-fluoro-3-methoxybenzaldehyde (CAS 103438-88-6).[6]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Key Considerations |
| Molecular Formula | C₈H₄F₄O₂ | Derived from adding the elemental composition of the three functional groups to a benzene ring. |
| Molecular Weight | 208.11 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Based on the appearance of isomers and analogs like 3-(trifluoromethoxy)benzaldehyde. |
| Boiling Point | ~195-205 °C (at 760 mmHg) | Extrapolated from the boiling point of 3-(trifluoromethoxy)benzaldehyde (83-86 °C / 24 mmHg).[7] The addition of fluorine and increased molecular weight will raise the boiling point. |
| Density | ~1.40 - 1.45 g/mL | Interpolated from the densities of 3-(trifluoromethoxy)benzaldehyde (~1.33 g/mL) and 2-fluoro-3-(trifluoromethyl)benzaldehyde (~1.39 g/mL).[8] |
| Lipophilicity (LogP) | > 3.0 | The trifluoromethoxy group is highly lipophilic (Hansch π = +1.04).[4] This value is expected to be significantly higher than that of non-fluorinated analogs. |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of a synthesized molecule. The following table outlines the expected key signals in NMR, IR, and Mass Spectrometry.
| Technique | Predicted Key Signals and Features | Mechanistic Interpretation |
| ¹H NMR | Aldehyde (CHO): δ 10.2-10.4 ppm (singlet or narrow doublet).Aromatic (Ar-H): δ 7.4-8.0 ppm (3H, complex multiplets). | The aldehyde proton is highly deshielded. The aromatic region will show complex splitting patterns due to ³J(H-H), ³J(H-F), and ⁴J(H-F) coupling. |
| ¹³C NMR | Carbonyl (C=O): δ ~188-190 ppm.C-F: δ ~160-165 ppm (large doublet, ¹J(C-F) ~250-260 Hz).C-OCF₃: δ ~145-150 ppm (quartet, ²J(C-F) ~2-5 Hz).OCF₃: δ ~120 ppm (quartet, ¹J(C-F) ~255-260 Hz). | The carbon directly bonded to the ring fluorine will show a very large one-bond coupling constant. The trifluoromethoxy carbon will also show a large one-bond C-F coupling, and the aromatic carbon it's attached to will show a smaller two-bond coupling.[9] |
| ¹⁹F NMR | Ar-F: δ ~ -110 to -130 ppm (multiplet).-OCF₃: δ ~ -58 to -60 ppm (singlet). | The chemical shifts are characteristic for aromatic fluorine and a trifluoromethoxy group. The -OCF₃ signal is typically a sharp singlet, though long-range couplings to aromatic protons can sometimes be observed.[9] |
| IR Spectroscopy | C=O stretch: 1700-1720 cm⁻¹ (strong).C-F stretch (Aryl): 1200-1250 cm⁻¹ (strong).C-F stretch (-OCF₃): 1100-1200 cm⁻¹ (very strong, broad). | The electron-withdrawing groups will shift the C=O stretch to a higher wavenumber. The C-F stretches of the -OCF₃ group are typically very intense. |
| Mass Spec (EI) | M⁺: m/z = 208.Key Fragments: m/z = 207 ([M-H]⁺), 179 ([M-CHO]⁺), 123 ([M-OCF₃]⁺). | The molecular ion should be clearly visible. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO). |
Proposed Synthesis and Experimental Workflow
As this compound is not commercially available, a plausible synthetic route is required. The most logical approach involves the trifluoromethoxylation of a readily available phenolic precursor.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol
Causality: The synthesis hinges on the nucleophilicity of the phenoxide ion generated from 2-fluoro-3-hydroxybenzaldehyde. The choice of trifluoromethoxylation reagent is critical, as simple sources of "CF₃O⁻" are unstable.[2] Modern methods often generate a reactive trifluoromethoxy equivalent in situ.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete formation of the potassium phenoxide intermediate.
-
Trifluoromethoxylation: Add the chosen trifluoromethoxylation reagent. A plausible system could be the use of triflyl chloride (CF₃SO₂Cl) in the presence of an excess of a fluoride source like potassium fluoride (KF), which can generate a reactive intermediate. Alternatively, more advanced, commercially available reagents could be employed.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to reach completion.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay of its three functional groups.
Caption: Logical relationship of substituents to the reactivity of the core molecule.
-
Aldehyde Reactivity: The strong inductive electron-withdrawing effects (-I) of both the ortho-fluoro and meta-trifluoromethoxy groups make the aldehyde's carbonyl carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This enhanced reactivity makes it an excellent substrate for:
-
Reductive Amination: To form substituted benzylamines, a common motif in pharmaceuticals.
-
Wittig and Related Reactions: To generate fluorinated stilbene and cinnamate derivatives.
-
Grignard and Organolithium Additions: To produce secondary alcohols, providing a chiral center for further manipulation.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-fluoro-3-(trifluoromethoxy)benzoic acid using agents like potassium permanganate or Jones reagent.[10]
-
-
Aromatic Ring Reactivity: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of its substituents.[4][11] Reactions like nitration or Friedel-Crafts alkylation would be extremely difficult and require harsh conditions. Conversely, the electron-deficient nature of the ring, particularly due to the ortho-fluoro group, could make it a candidate for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the displacement of the fluorine atom by strong nucleophiles.
Conclusion
This compound represents a molecule of high strategic value for chemical synthesis and drug design. Although its synthesis is non-trivial, the unique combination of a reactive aldehyde handle with two distinct, stability- and lipophilicity-enhancing fluorine moieties makes it a compelling building block. The predictive data and synthetic strategies outlined in this guide provide a robust starting point for researchers aiming to integrate this scaffold into the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139. Available at: [Link]
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Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). Available at: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R. Available at: [Link]
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YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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The Royal Society of Chemistry. Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. Available at: [Link]
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PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Available at: [Link]
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PubChem. o-Fluorobenzaldehyde | C7H5FO | CID 67970. Available at: [Link]
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PubMed. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available at: [Link]
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ResearchGate. Trifluoromethylation/cyclization of 2-cyanobenzaldehyde. Available at: [Link]
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An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde and Its Closely Related Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, precision in molecular architecture is paramount. The requested subject of this guide, 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, represents a highly specific fluorinated building block. However, a comprehensive search of scientific literature and commercial databases reveals a significant lack of available data, including a specific CAS number, for this exact isomeric structure. This suggests it is either a novel or not a readily accessible compound.
In the spirit of scientific integrity and to provide a functionally valuable resource, this guide will focus on the well-documented and commercially available analogue, 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 112641-20-0) . We will provide a thorough analysis of this compound's known properties, synthesis, and reactivity. Furthermore, we will explore the distinct electronic and conformational properties of the trifluoromethoxy (-OCF₃) group to offer predictive insights into how the target compound might differ from its trifluoromethyl (-CF₃) counterpart. This approach ensures that the guide is grounded in verifiable data while still addressing the user's interest in this specific substitution pattern.
Part 1: Profile of 2-Fluoro-3-(trifluoromethyl)benzaldehyde
This compound is a key synthetic intermediate, valued for the strategic placement of its functional groups which impart specific reactivity and properties to the molecule. The ortho-fluoro and meta-trifluoromethyl substituents create a unique electronic environment that influences the reactivity of the aldehyde group.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are summarized below. These properties are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 112641-20-0 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [1][3] |
| Molecular Weight | 192.11 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Density | 1.393 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.455 | [1][2] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [2] |
| SMILES | Fc1c(C=O)cccc1C(F)(F)F | [1] |
| InChI Key | XDMZVNQKVMTCSP-UHFFFAOYSA-N | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for confirming the structure and purity of the compound. While a comprehensive, publicly available annotated spectrum for 2-Fluoro-3-(trifluoromethyl)benzaldehyde is not readily found, data for its isomers and related structures can provide a strong basis for interpretation.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between 9.5 and 10.5 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (7.0-8.5 ppm), with their specific shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbonyl carbon will be observed as a singlet around 185-195 ppm. The carbons in the aromatic ring will appear between 110-140 ppm, with those directly attached to fluorine or the trifluoromethyl group showing characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is a key identifier. It will show two distinct signals: one for the aromatic fluorine and another for the -CF₃ group, each with its characteristic chemical shift.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde will be prominent, typically in the range of 1690-1715 cm⁻¹. C-F stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (192.11).[4] Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).
Part 2: Synthesis and Reactivity
Understanding the synthesis and reactivity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is crucial for its application in multi-step organic synthesis.
Synthetic Approaches
While specific, detailed protocols for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are not abundant in open literature, general methods for the formylation of substituted aromatic rings can be applied. A plausible synthetic route would involve the ortho-lithiation and subsequent formylation of 1-fluoro-2-(trifluoromethyl)benzene.
Experimental Protocol: Directed Ortho-Metalation and Formylation (General Procedure)
This protocol is a generalized representation and requires optimization for the specific substrate.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-fluoro-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Metalation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in hexanes/THF dropwise to the cooled solution. The fluorine atom directs the lithiation to the ortho position. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Quench and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere & Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.
-
Low Temperature (-78 °C): This temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Directed Ortho-Metalation: The fluorine atom is a modest ortho-directing group, making this a feasible strategy for regioselective functionalization.
-
DMF as Formylating Agent: DMF serves as an efficient electrophile to introduce the aldehyde functionality onto the lithiated aromatic ring.
Chemical Reactivity and Applications
The aldehyde group is highly versatile. The presence of the electron-withdrawing fluorine and trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5][6]
-
Nucleophilic Addition: It readily undergoes reactions with nucleophiles such as Grignard reagents and organolithiums to form secondary alcohols.
-
Reductive Amination: It can be converted into various amines by reaction with primary or secondary amines in the presence of a reducing agent.
-
Wittig Reaction: It serves as an excellent substrate for the Wittig reaction to form alkenes.[7]
-
Condensation Reactions: It participates in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.[8]
Its primary application lies in its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it has been used in the synthesis of curcumin analogues with potential anti-bacterial properties.[2]
Part 3: The Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Group: A Comparative Analysis
The distinction between a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group is subtle but significant, with profound implications for a molecule's properties and biological activity.
Key Differences and Predicted Impact on the Target Molecule:
-
Electronic Effects: Both groups are strongly electron-withdrawing via induction (-I effect). However, the oxygen atom in the -OCF₃ group can donate electron density to the aromatic ring through resonance (+M effect), whereas the -CF₃ group is weakly withdrawing through resonance (-M effect). This opposing resonance effect in the -OCF₃ group can modulate the overall electron density of the aromatic ring differently. For this compound, this would likely make the aldehyde carbon slightly less electrophilic than in the -CF₃ analogue.
-
Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, even more so than the trifluoromethyl group. Replacing -CF₃ with -OCF₃ would significantly increase the molecule's lipophilicity, which could enhance membrane permeability and potentially alter its pharmacokinetic profile.
-
Conformational Properties: The -OCF₃ group tends to adopt a conformation where it is perpendicular to the plane of the aromatic ring.[9] This is in contrast to a methoxy group which prefers to be coplanar. This rigid, orthogonal orientation can have significant implications for how the molecule fits into a binding pocket of a biological target.
-
Metabolic Stability: Both groups are known to be highly stable to metabolic degradation, a desirable trait in drug design.
Part 4: Safety and Handling
For 2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0):
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Use of chemical safety goggles, chemical-resistant gloves, and a respirator with an appropriate filter (e.g., type ABEK) is recommended.[2] Handle in a well-ventilated area or a chemical fume hood.
References
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 16, 2026, from [Link]
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Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 16, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
TradingChem.com. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde's Properties and supplier. Retrieved January 16, 2026, from [Link]
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- 1. 2-氟-3-(三氟甲基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-Fluoro-3-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
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- 6. ossila.com [ossila.com]
- 7. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
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- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Introduction: A Scientist's Perspective on Proactive Safety
An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
As a Senior Application Scientist, my experience in drug discovery and synthetic chemistry has underscored a fundamental principle: true innovation is inseparable from rigorous safety. The compounds we work with are not merely reagents; they are reactive entities with inherent properties that demand our respect and understanding. This compound is a valuable building block in modern medicinal chemistry, prized for the unique physicochemical properties that the fluoro- and trifluoromethoxy- substituents impart to target molecules. However, these same reactive groups necessitate a proactive and informed approach to its handling.
This guide is designed for fellow researchers and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, aiming to provide a deeper, mechanistic understanding of why specific precautions are necessary. By grounding our protocols in scientific rationale, we transform safety from a checklist into an integral part of our experimental design, ensuring the well-being of our teams and the integrity of our research.
Section 1: Core Chemical Identity and Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is non-negotiable. This compound is a mono-constituent substance with the chemical formula C₈H₄F₄O₂.[1] Its reactivity is centered on the aldehyde functional group, while the fluorinated substituents influence its stability, volatility, and biological interactions.
Physicochemical Data
A summary of the key physical and chemical properties is essential for anticipating its behavior in the laboratory environment.
| Property | Value | Source |
| Chemical Name | This compound | Synquest Labs[1] |
| CAS Number | 1159512-58-9 | Synquest Labs[1] |
| Molecular Formula | C₈H₄F₄O₂ | Synquest Labs[1] |
| Molecular Weight | 208.11 g/mol | Calculated |
| Appearance | Data not specified; likely a liquid | Inferred |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classification indicates moderate but significant health risks that must be managed.[1]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |
The causality behind these classifications is clear: the aldehyde group can react with biological nucleophiles, while the fluorinated moieties can enhance tissue penetration and reactivity. The respiratory irritation is a key concern, as fine mists or vapors can easily be inhaled, leading to inflammation of the respiratory tract.[1]
Section 2: The Self-Validating Safety Workflow: From Storage to Bench
A robust safety protocol is a self-validating system. Each step is designed to mitigate the risks identified in the previous section, creating a workflow where safe handling is the most logical and efficient path.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense, not the first. The primary goal is to minimize exposure through robust engineering controls.
-
Fume Hood: All manipulations of this compound—from weighing and aliquoting to its use in a reaction—must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain and exhaust any vapors or aerosols at the source, protecting the user's breathing zone from respiratory irritants.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection by diluting any fugitive emissions that might escape primary containment.[2][3]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[2][3] This is a critical failsafe; in the event of a significant splash, immediate decontamination is the most crucial factor in minimizing injury.
Personal Protective Equipment (PPE): A Systematic Approach
The selection and use of PPE must directly address the identified hazards: skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[1][2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to check the glove manufacturer's compatibility data. Double-gloving is a prudent measure, especially for extended manipulations. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[1]
-
Body Protection: A standard laboratory coat is mandatory. For larger-scale work, a chemically resistant apron or coveralls should be utilized.[1]
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Section 3: Standard Operating Procedures (SOPs)
These step-by-step protocols are designed to integrate safety into the routine handling of the compound.
Handling and Storage Protocol
Adherence to proper handling and storage procedures is fundamental to preventing accidental exposures and maintaining chemical integrity.
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear of clutter. Have all necessary equipment, including spill cleanup materials, readily available.
-
Retrieval: Transport the container in a secondary, shatter-proof carrier.
-
Dispensing: Perform all weighing and liquid transfers inside the fume hood. Avoid breathing vapors, mists, or fumes.[1][2]
-
Post-Handling: After use, securely close the container.[1] Thoroughly wash hands and any potentially exposed skin with soap and water.[1][2]
-
Storage: Store the container in a well-ventilated, designated chemical storage area.[1] It should be kept tightly closed and stored locked up.[1] Avoid storing with strong oxidizing agents or strong bases, as these are common incompatibilities for aldehydes.[4]
Caption: Step-by-step safe handling workflow.
Emergency Response
Preparedness is key. In the event of an exposure or spill, a clear, logical response can significantly mitigate harm.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] The rationale is to physically remove the irritant as quickly as possible.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] The extended flushing time is critical to ensure all traces of the chemical are removed from the delicate eye tissues.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1]
-
Accidental Release: Evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation. Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[5] Do not allow the material to enter drains or waterways.
Caption: Decision tree for emergency response actions.
Section 4: Disposal Considerations
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Treatment: All waste containing this compound must be treated as hazardous. It should be collected in a clearly labeled, sealed container.[5]
-
Disposal Method: The recommended disposal method is to use a licensed professional waste disposal service. The material may be sent to an authorized incinerator equipped with an afterburner and scrubber to handle the thermal decomposition products, which could include hazardous hydrogen fluoride.[1][4] Never dispose of this chemical down the drain.
Conclusion
This compound is a powerful tool in the chemist's arsenal. By understanding its specific hazards—skin, eye, and respiratory irritation—and implementing a multi-layered safety system of engineering controls, appropriate PPE, and rigorous handling protocols, we can utilize this reagent with confidence. The principles outlined in this guide are not obstacles to research; they are the very framework that enables safe, repeatable, and ultimately successful scientific advancement.
References
-
This compound Safety Data Sheet , SynQuest Laboratories, Inc.
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde Safety Data Sheet , SynQuest Laboratories, Inc. (Provides information on thermal decomposition of similar fluorinated compounds).
-
3-(Trifluoromethyl)benzaldehyde Safety Data Sheet , Fisher Scientific. (Illustrates standard safety measures like eyewash stations for similar aldehydes).
-
p-(Trifluoromethoxy)benzaldehyde Safety Data Sheet , Thermo Fisher Scientific. (Provides general handling advice for related compounds).
-
2-(Trifluoromethyl)benzaldehyde Safety Data Sheet , Fisher Scientific. (Confirms the need for ventilation and safety showers).
-
3-(Trifluoromethyl)benzaldehyde Safety and Handling Guide , Benchchem. (Provides insights into incompatible materials for similar structures).
-
3-(Trifluoromethyl)benzaldehyde Safety Data Sheet , Apollo Scientific. (Details spill cleanup and personal protection measures).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde. The interpretation is grounded in the fundamental principles of nuclear magnetic resonance spectroscopy and supported by comparative data from structurally analogous compounds. We will delve into the electronic effects of the substituents on the benzaldehyde core, predicting the chemical shifts, coupling constants, and multiplicities of the proton signals.
Molecular Structure and Predicted ¹H NMR Spectral Data
The chemical structure of this compound is presented below. The numbering of the carbon atoms is crucial for the assignment of the proton signals in the ¹H NMR spectrum.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound with atom numbering.
The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ at 400 MHz are summarized in the table below. These predictions are based on the analysis of substituent effects and data from similar compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-CHO | 10.4 | Doublet | ⁴JHF ≈ 2-3 | 1H |
| H-6 | 7.9 - 8.1 | Doublet of doublets | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 | 1H |
| H-4 | 7.6 - 7.8 | Triplet | ³JHH ≈ 8 | 1H |
| H-5 | 7.4 - 7.6 | Triplet of doublets | ³JHH ≈ 8, ⁴JHF ≈ 1-2 | 1H |
Theoretical Framework for Spectral Interpretation
The positions and splitting patterns of the proton signals in the ¹H NMR spectrum of this compound are dictated by the electronic environment of each proton. The three substituents on the benzene ring—the aldehyde (-CHO), the fluorine (-F), and the trifluoromethoxy (-OCF₃) groups—exert significant electronic effects that influence the spectrum.
-
Aldehyde Group (-CHO): This is a strongly de-shielding and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. The proton of the aldehyde group itself is highly de-shielded and appears at a characteristic downfield chemical shift.
-
Fluorine (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via a +M (mesomeric) effect. The inductive effect generally dominates, de-shielding nearby protons. Fluorine also couples with protons, leading to characteristic splitting patterns (H-F coupling).
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring. This leads to a de-shielding of the aromatic protons.
Detailed Analysis of the Predicted ¹H NMR Spectrum
Aldehyde Proton (H-CHO)
The aldehyde proton is expected to be the most de-shielded proton in the molecule, appearing at a chemical shift of approximately 10.4 ppm . This is a characteristic region for aldehyde protons. Due to the presence of the fluorine atom at the C2 position, a four-bond coupling (⁴JHF) is anticipated, which would split the aldehyde proton signal into a doublet with a small coupling constant of around 2-3 Hz .
Aromatic Protons (H-4, H-5, and H-6)
The three aromatic protons are in different chemical environments and will therefore have distinct signals.
-
H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, which will cause a significant downfield shift. It is expected to resonate in the region of 7.9 - 8.1 ppm . It will be coupled to H-5 (³JHH, ortho-coupling, ≈ 7-8 Hz) and to H-4 (⁴JHH, meta-coupling, ≈ 1-2 Hz), resulting in a doublet of doublets .
-
H-4: This proton is para to the aldehyde group and meta to both the fluorine and trifluoromethoxy groups. It is expected to appear at a chemical shift of approximately 7.6 - 7.8 ppm . It will be coupled to H-5 (³JHH, ortho-coupling, ≈ 8 Hz) and H-6 (⁴JHH, meta-coupling, which may not be resolved), leading to a signal that is likely to be a triplet (due to coupling with two adjacent protons, H-5 and H-3, though H-3 is a substituent). More accurately, it would be a triplet if the coupling to H-5 and H-3 were similar, but since H-3 is a substituent, it will primarily couple to H-5. However, long-range coupling to the fluorine at C2 might also occur. Assuming the dominant coupling is with the adjacent protons, a triplet is a reasonable prediction.
-
H-5: This proton is meta to the aldehyde group and ortho to the trifluoromethoxy group. Its chemical shift is predicted to be in the range of 7.4 - 7.6 ppm . It will be coupled to H-4 (³JHH, ortho-coupling, ≈ 8 Hz) and H-6 (³JHH, ortho-coupling, ≈ 8 Hz), which would typically give a triplet. Additionally, a four-bond coupling to the fluorine atom at C2 (⁴JHF, ≈ 1-2 Hz) is possible, which would further split the signal into a triplet of doublets .
Spin-Spin Coupling Network
The predicted spin-spin coupling interactions for the aromatic protons and the aldehyde proton are illustrated in the following diagram.
The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Functional Group
In the intricate chess game of drug design, where the goal is to achieve a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties, the medicinal chemist's choice of functional groups is paramount. For decades, fluorine-containing moieties have been indispensable tools, with the trifluoromethyl (-CF3) group being a workhorse for enhancing metabolic stability and modulating lipophilicity.[1][2][3] However, in the relentless pursuit of superior drug candidates, a more nuanced and powerful substituent has garnered increasing attention: the trifluoromethoxy (-OCF3) group.[4][5] While still less prevalent than its -CF3 cousin in marketed drugs, the unique electronic and steric properties of the trifluoromethoxy group offer a distinct and often advantageous profile, making it a key player in the design of next-generation therapeutics.[4][5]
This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of why and how the trifluoromethoxy group exerts its profound influence on molecular properties. We will explore the causality behind its effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and provide practical insights into its strategic deployment in drug discovery programs.
Unveiling the Physicochemical Trifecta: Lipophilicity, Electronics, and Conformation
The trifluoromethoxy group's utility stems from a unique combination of three key physicochemical characteristics that differentiate it from other common substituents, including the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.
Mastering Lipophilicity for Enhanced Permeability
A critical determinant of a drug's ability to traverse biological membranes is its lipophilicity, often quantified by the partition coefficient, logP.[6] The trifluoromethoxy group is one of the most lipophilic substituents employed in medicinal chemistry.[4][7] This heightened lipophilicity can significantly improve a drug's capacity to cross cellular membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[7][8][9]
The Hansch-Fujita lipophilicity parameter (π) provides a quantitative measure of a substituent's contribution to a molecule's overall lipophilicity. A comparison with related groups reveals the potent effect of the -OCF3 group:
| Substituent | Hansch-Fujita π Value |
| Methoxy (-OCH3) | -0.02 |
| Trifluoromethoxy (-OCF3) | +1.04 [4] |
| Trifluoromethyl (-CF3) | +0.88[4] |
Data sourced from authoritative reviews on the topic.[4]
This table clearly illustrates that the trifluoromethoxy group imparts a greater degree of lipophilicity than the trifluoromethyl group, a crucial consideration when fine-tuning a drug candidate's ADME properties.[8] The strategic replacement of a less lipophilic group with a trifluoromethoxy group can be a powerful tactic to enhance membrane permeability and, consequently, bioavailability.[7]
A Unique Electronic Signature
The electronic nature of the trifluoromethoxy group is a delicate interplay of opposing forces. The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. However, the oxygen atom's lone pairs can participate in resonance, donating electron density to an adjacent aromatic ring. This duality is distinct from the purely electron-withdrawing nature of the trifluoromethyl group.[10] This unique electronic profile can be leveraged to modulate a molecule's pKa, influencing its ionization state at physiological pH and its interactions with biological targets.[11][12]
Conformational Control: A Subtle yet Powerful Influencer
Unlike the methoxy group, which often prefers a planar conformation with an adjacent aromatic ring, the trifluoromethoxy group exhibits a distinct conformational preference. Due to steric and electronic repulsion, the -OCF3 group tends to adopt a conformation where it is perpendicular to the plane of the aromatic ring.[13][14] This orthogonal arrangement can have significant implications for drug-receptor interactions by altering the molecule's three-dimensional shape and influencing the presentation of other key binding motifs. This conformational constraint can also shield the ether oxygen from metabolic enzymes, contributing to enhanced stability.
The Trifluoromethoxy Group as a Metabolic Shield
One of the most compelling reasons for incorporating a trifluoromethoxy group is its profound impact on metabolic stability.[4][9] A major route of metabolism for many drugs is oxidation, often mediated by the cytochrome P450 (CYP) family of enzymes.[1] The trifluoromethoxy group can effectively block or slow down these metabolic pathways.
The remarkable metabolic stability of the -OCF3 group can be attributed to several factors:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[8]
-
Steric Hindrance: The bulky trifluoromethyl moiety can sterically hinder the approach of metabolic enzymes to the ether oxygen.[15]
-
Reduced Electron Density on Oxygen: The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[15]
Strategic Application in Drug Design: A Field-Proven Perspective
The decision to introduce a trifluoromethoxy group should be a strategic one, driven by a clear understanding of the lead compound's liabilities and the desired improvements in its properties.
Bioisosteric Replacement: More Than Just a Mimic
The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as the methoxy group or even a halogen atom.[10] However, it is rarely a simple one-for-one swap. The significant increase in lipophilicity and the altered electronic and conformational properties must be carefully considered in the context of the overall molecular structure and its interaction with the biological target.
Case Study: Riluzole
A notable example of a drug featuring a trifluoromethoxy group is Riluzole, used to treat amyotrophic lateral sclerosis (ALS).[16] In this case, the -OCF3 group contributes to the molecule's lipophilicity, which is crucial for its ability to cross the blood-brain barrier and reach its target in the central nervous system.
Synthetic Strategies for Incorporating the Trifluoromethoxy Group
Historically, the introduction of the trifluoromethoxy group has been challenging. However, recent advances in synthetic methodology have made this valuable moiety more accessible to medicinal chemists.[17] Common strategies include:
-
Nucleophilic Trifluoromethoxylation: These methods involve the use of reagents that can deliver a nucleophilic "OCF3" species to an electrophilic substrate.
-
Electrophilic Trifluoromethoxylation: Reagents such as those developed by Togni and Umemoto allow for the electrophilic transfer of the -OCF3 group to nucleophilic substrates like phenols and alcohols.[13]
-
Visible Light Photoredox Catalysis: This modern approach enables the generation of trifluoromethoxy radicals under mild conditions, opening up new avenues for the synthesis of trifluoromethoxy-containing compounds.
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically validate the enhanced metabolic stability conferred by the trifluoromethoxy group, an in vitro microsomal stability assay is a standard and essential experiment.
Objective: To determine and compare the rate of metabolic degradation of a trifluoromethoxy-containing compound and its non-fluorinated analog in the presence of liver microsomes.
Materials:
-
Test compounds (trifluoromethoxy-containing and non-fluorinated analog)
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of ACN containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
Expected Outcome: The trifluoromethoxy-containing compound is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, providing quantitative evidence of its enhanced metabolic stability.[1]
Conclusion: A Powerful Tool for the Discerning Medicinal Chemist
The trifluoromethoxy group is far more than just a fluorinated analog of the methoxy group. Its unique confluence of high lipophilicity, distinct electronic properties, and conformational preferences, coupled with its exceptional metabolic stability, makes it a powerful and versatile tool in the hands of the modern medicinal chemist.[4][5] By understanding the fundamental principles that govern its behavior and by strategically applying it to address specific challenges in drug design, researchers can unlock new opportunities to create safer and more effective medicines. The continued development of novel synthetic methodologies will undoubtedly further expand the utility of this remarkable functional group in the years to come.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. Protheragen. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
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An In-depth Technical Guide to the Electron-Withdrawing Effects of Trifluoromethoxybenzaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethoxy Group in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a paramount strategy for fine-tuning the physicochemical and biological properties of organic molecules.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful and versatile substituent.[1] Its incorporation into a molecular scaffold, particularly an aromatic system like benzaldehyde, imparts a distinct set of electronic characteristics that can profoundly influence reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5]
This technical guide provides a comprehensive exploration of the electron-withdrawing effects of the trifluoromethoxy group when appended to a benzaldehyde core. We will dissect the nuanced interplay of its inductive and resonance effects, provide a comparative analysis with other common electron-withdrawing groups, and detail the experimental and computational methodologies used to characterize these properties. This document is intended to serve as a foundational resource for researchers aiming to leverage the unique attributes of trifluoromethoxybenzaldehyde in their synthetic and drug discovery endeavors.
The Dichotomous Nature of the Trifluoromethoxy Group: A Tale of Two Effects
The net electronic influence of the trifluoromethoxy group is a fascinating case study in the balance between two opposing forces: a powerful sigma-withdrawing inductive effect (-I) and a weaker pi-donating resonance effect (+M).[6][7]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, through the sigma bond framework of the aromatic ring.[6][8] This potent inductive withdrawal is the dominant characteristic of the -OCF₃ group.[6]
-
Resonance Effect (+M): Similar to a methoxy group, the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system.[6] However, the strong inductive pull of the trifluoromethyl moiety significantly diminishes the electron-donating capacity of the oxygen, rendering this resonance effect considerably weaker than that of a methoxy group.[1][6]
This duality results in the trifluoromethoxy group acting as a net electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution, yet it remains an ortho-, para-director due to the slight enrichment of electron density at these positions via its weak resonance contribution.[9][10]
Comparative Analysis: -OCF₃ vs. Other Electron-Withdrawing Groups
To fully appreciate the utility of the trifluoromethoxy group, it is instructive to compare its electron-withdrawing strength to other commonly employed substituents. A quantitative measure of this is provided by the Hammett substituent constants (σ), where a more positive value indicates a stronger electron-withdrawing effect.[2][11]
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Key Electronic Feature |
| Nitro (-NO₂) | 0.78 | 0.71 | Strong -I and -M effects |
| Trifluoromethyl (-CF₃) | 0.53 | 0.44 | Strong -I effect |
| Trifluoromethoxy (-OCF₃) | 0.36 | 0.39 | Strong -I, weak +M effect |
| Cyano (-CN) | 0.66 | 0.56 | Strong -I and -M effects |
| Chlorine (-Cl) | 0.23 | 0.37 | -I and +M effects |
Data sourced from Stenutz, B. Hammett Substituent Constants, and other sources.[2]
As the data illustrates, the trifluoromethyl group (-CF₃) is a more potent electron-withdrawing group than the trifluoromethoxy group, particularly at the para position.[2] This is due to the direct attachment of the highly electronegative fluorine atoms to the carbon, leading to a powerful inductive effect that is not partially offset by a resonance donation.[2] The trifluoromethoxy group's effect is more comparable to that of a halogen like chlorine, though it is generally a stronger deactivator.[9][10]
Visualizing the Electronic Effects
The interplay of inductive and resonance effects can be visualized using a conceptual diagram.
Caption: General workflow for synthesis and characterization.
Conclusion
The trifluoromethoxy group occupies a unique and valuable position in the medicinal chemist's toolbox. Its strong, long-range electron-withdrawing inductive effect, tempered by a weak resonance donation, provides a nuanced method for modulating the electronic properties of aromatic systems like benzaldehyde. [12][13]This guide has provided a detailed overview of these effects, their comparative standing among other functional groups, and the key experimental and computational techniques for their characterization. A thorough understanding of these principles is essential for the rational design of novel pharmaceuticals and advanced materials that harness the distinct advantages conferred by this remarkable substituent.
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A Technical Guide to 2-Fluoro-3-(trifluoromethoxy)benzaldehyde: Synthesis, Procurement, and Application for Advanced Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Value of Fluorinated Benzaldehydes
Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone strategy in modern drug discovery. The -OCF₃ group is a lipophilic electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. When combined with a strategically placed fluorine atom, as in 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, the resulting scaffold offers chemists a powerful tool to fine-tune steric and electronic properties, leading to the development of next-generation therapeutics and advanced materials.
This guide serves as a practical resource for researchers looking to leverage the unique properties of this specific benzaldehyde derivative. Given its current commercial landscape, we pivot from a simple supplier list to a more essential guide on how to acquire and utilize this high-value chemical intermediate.
Procurement Strategy: Navigating the Custom Synthesis Landscape
A thorough investigation of the chemical supplier market indicates that this compound is not a stock item in major chemical catalogs. Its structural analog, 2-Fluoro-3-(trifluoromethyl)benzaldehyde, is more common and should not be confused.[1][2][3] Therefore, researchers must engage with companies specializing in custom chemical synthesis. These organizations offer the expertise and infrastructure required to produce specific, non-catalog compounds on a milligram to kilogram scale.
When selecting a custom synthesis partner, it is crucial to consider their expertise in fluorination chemistry, a technically demanding field.[4][] The following table summarizes several reputable companies with demonstrated capabilities in custom synthesis of fluorinated aromatic compounds.
| Company Name | Specialization | Geographic Focus | Key Features |
| Aceschem | Fluorinated compounds, intermediates, and novel scaffolds. | USA | Offers synthesis from milligram to metric ton scale; strong focus on IP protection.[6] |
| Manchester Organics | Specialist fluorination and high-pressure capabilities. | UK, India | Provides multi-step synthesis from mg to multi-tonne; offers both fixed-price and FTE projects.[7] |
| Kingchem | Custom fluorinated chemicals for the pharmaceutical industry. | China, USA | Experienced in handling challenging fluorinating agents like HF and SF4.[4] |
| BOC Sciences | Fluorine chemistry services, including custom synthesis and process optimization. | USA | Provides a wide range of fluorinated building blocks and contract manufacturing services.[] |
| Wychem | Aromatic compounds and halogenation. | UK | Specializes in multi-step intermediates for pharmaceutical and electronic applications.[8] |
| F-Select | Selective fluorination and downstream chemistry of APIs. | Germany | Offers GMP-compliant contract production on gram to kilogram scales.[9] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from a readily available precursor, 1-Fluoro-2-(trifluoromethoxy)benzene. The introduction of the aldehyde group can be achieved through a directed ortho-metalation followed by formylation. This strategy is well-established for the synthesis of substituted benzaldehydes.
Step-by-Step Protocol:
-
Directed Ortho-Metalation:
-
Dissolve 1-Fluoro-2-(trifluoromethoxy)benzene in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the solution. The fluorine atom directs the deprotonation to the ortho position (C3). The reaction is typically stirred at this low temperature for 1-2 hours.
-
-
Formylation:
-
To the resulting aryllithium species, add a formylating agent. Anhydrous N,N-dimethylformamide (DMF) is a common and effective choice.
-
The DMF is added slowly while maintaining the low temperature to control the exothermicity of the reaction.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
-
Aqueous Work-up and Purification:
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid.
-
The aqueous layer is extracted several times with an organic solvent like ethyl acetate or diethyl ether.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved via column chromatography on silica gel to afford the pure this compound.
-
This proposed synthesis leverages established methodologies for the preparation of similar substituted benzaldehydes.[10][11]
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Research and Development
The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, making it a valuable starting material for constructing diverse molecular scaffolds.
-
Medicinal Chemistry: The compound can serve as a key building block in the synthesis of novel heterocyclic compounds, which are prevalent in many approved drugs. Reactions such as the Wittig olefination, aldol condensation, and reductive amination allow for the incorporation of the 2-fluoro-3-(trifluoromethoxy)phenyl moiety into larger, more complex structures.[12][13] This is particularly relevant for the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the unique electronic properties of the substituted phenyl ring can enhance biological activity and improve pharmacokinetic profiles.
-
Agrochemicals: In the agrochemical industry, fluorinated compounds are known to exhibit enhanced efficacy and metabolic stability.[14] This benzaldehyde can be used to synthesize novel pesticides and herbicides, where the trifluoromethoxy group contributes to increased lipophilicity, aiding in penetration of biological membranes.
-
Materials Science: The unique electronic and thermal properties imparted by the fluorinated substituents make this compound a candidate for the synthesis of advanced polymers, liquid crystals, and other functional materials.
Caption: Reductive amination: a key reaction for drug discovery.
Quality Control and Analytical Characterization
Upon successful custom synthesis, it is imperative to verify the identity, purity, and integrity of the final compound. A comprehensive Certificate of Analysis (CoA) should be requested from the synthesis provider, which typically includes the following analytical data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure and the correct placement of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically reported as a percentage area.
Conclusion
This compound represents a high-potential, yet currently non-commercial, building block for advanced chemical synthesis. For researchers in drug discovery and materials science, obtaining this compound requires a strategic partnership with a custom synthesis organization proficient in fluorination chemistry. By understanding the plausible synthetic routes and the compound's potential reactivity, scientists can effectively commission its production and unlock its utility in creating novel, high-value molecules. This guide provides the foundational knowledge to confidently navigate the procurement and application of this specialized chemical intermediate.
References
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-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluorobenzaldehyde in Custom Synthesis Projects.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.[Link]
-
Wychem. Fine Chemicals production - Aromatic Compounds.[Link]
-
Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994).[Link]
-
Kingchem. Fluorinated Chemicals.[Link]
-
F-Select. Downstream Chemistry and Custom Synthesis.[Link]
- Google Patents.Method for preparing o-trifluoromethyl benzaldehyde (CN104016840A).
- Google Patents.Preparation methods of 2-(trifluoromethyl)
-
PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis.[Link]
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Introduction to Fluorinated Benzaldehyde Building Blocks: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the success of any research and development campaign. Among the vast arsenal of chemical intermediates, fluorinated benzaldehyde derivatives have emerged as exceptionally potent and versatile building blocks. Their value stems from the unique confluence of the benzaldehyde scaffold—a cornerstone of aromatic chemistry—and the profound physicochemical changes imparted by fluorine substitution.
The introduction of fluorine into a molecule can dramatically alter its properties in ways that are highly advantageous for drug discovery.[1][2] These changes include enhanced metabolic stability due to the strength of the carbon-fluorine bond, increased lipophilicity which can improve membrane permeability, and modulation of the acidity or basicity of nearby functional groups, which can fine-tune binding interactions with biological targets.[2][3][4] When these benefits are integrated into the benzaldehyde framework, with its highly reactive aldehyde group, the result is a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.[5] This guide provides an in-depth examination of the synthesis, reactivity, and application of these critical building blocks, grounded in field-proven insights and established protocols.
Part 1: Core Principles: Reactivity and Physicochemical Influence
The utility of fluorinated benzaldehydes is rooted in the powerful electron-withdrawing nature of the fluorine atom. This property fundamentally influences the reactivity of both the aromatic ring and the aldehyde functionality, providing chemists with a lever to fine-tune reaction pathways and outcomes. The position of the fluorine substituent (ortho, meta, or para) dictates the precise nature of this electronic modulation.
-
Aldehyde Reactivity : Fluorine substitution, particularly at the ortho and para positions, enhances the electrophilicity of the aldehyde carbon. This makes the carbonyl group more susceptible to attack by nucleophiles, often accelerating reaction rates for processes like Grignard additions, Wittig olefinations, and reductive aminations.[1][6]
-
Aromatic Ring Reactivity : The fluorine atom deactivates the aromatic ring towards electrophilic substitution while directing incoming electrophiles to specific positions. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to another electron-withdrawing group, opening up avenues for further molecular diversification.
These building blocks are amenable to a wide array of chemical transformations, making them foundational for constructing diverse molecular libraries.
Caption: Key reaction pathways for fluorinated benzaldehydes.
Part 2: Synthesis, Purification, and Handling
The reliable supply of high-purity building blocks is the bedrock of reproducible research. Understanding the common synthetic routes and purification protocols is therefore essential.
Common Synthetic Methodologies
Fluorinated benzaldehydes are typically prepared via several established industrial and laboratory-scale methods:
-
Formylation of Fluoroaromatics : Methods like the Duff formylation can be used to introduce the aldehyde group onto a pre-existing fluorinated benzene ring.[7]
-
Halogen-Exchange (HALEX) Reactions : This approach involves the nucleophilic substitution of a chlorine or bromine atom on a corresponding halobenzaldehyde with a fluoride source, such as potassium fluoride. This method is particularly effective when the halogen is in a position activated by the aldehyde group (ortho or para).[8]
-
Oxidation of Fluorinated Toluenes or Benzyl Alcohols : Direct oxidation of the methyl or alcohol group on a fluorinated toluene or benzyl alcohol, respectively, provides a straightforward route to the desired aldehyde.
Caption: Workflow for HALEX synthesis of fluorobenzaldehydes.
Data Presentation: Common Fluorinated Benzaldehyde Building Blocks
The following table summarizes key physical properties of several widely used fluorinated benzaldehyde derivatives, which are essential for planning reaction setup and purification procedures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | 171-173 |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | 181 |
| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | 175-178 |
| 2,6-Difluorobenzaldehyde | 437-81-0 | C₇H₄F₂O | 142.10 | 198-200 |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | C₈H₅F₃O | 174.12 | 184-186 |
Experimental Protocol: Purification of 4-Fluorobenzaldehyde by Vacuum Distillation
This protocol provides a self-validating system for removing common non-volatile impurities, such as the corresponding benzoic acid (from air oxidation) and polymerization by-products.[9]
Objective: To obtain high-purity 4-fluorobenzaldehyde from a crude sample containing acidic and polymeric impurities.
Materials:
-
Crude 4-fluorobenzaldehyde
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard vacuum distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
Methodology:
-
Preparation (Neutralization & Drying):
-
Place the crude aldehyde into a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Continue until effervescence ceases, indicating complete neutralization of acidic impurities.
-
Separate the aqueous layer. Wash the organic layer with deionized water, followed by a wash with saturated brine to aid in the removal of dissolved water.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Filter the solution through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation.
-
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Add a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum pump protected by a cold trap.
-
-
Distillation Process:
-
Begin stirring and slowly reduce the pressure in the system to the target pressure (approx. 20-30 mmHg).
-
Once the pressure is stable, begin gently heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for 4-fluorobenzaldehyde at the recorded pressure (approx. 70-72 °C at 20 mmHg). Discard any initial forerun.
-
Stop the distillation once the temperature begins to drop or rise sharply, leaving the non-volatile residue in the distillation flask.
-
-
Storage:
-
Transfer the purified, colorless liquid to a clean, dry amber bottle.
-
Store under an inert atmosphere (nitrogen or argon) and refrigerate to prevent degradation.[9]
-
Part 3: Application in Medicinal Chemistry: Synthesis of Fluorinated EGFR Inhibitors
A compelling application of these building blocks is in the synthesis of pharmacologically active compounds. Fluorinated cinnamide derivatives have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] The fluorinated benzaldehyde serves as a key precursor for installing the substituted aromatic ring essential for biological activity.
Caption: Workflow from building block to biological target.
Experimental Protocol: Synthesis of a Representative Fluorinated Cinnamide
Objective: To synthesize a (E)-3-(4-fluorophenyl)-N,N-dimethylacrylamide via a condensation reaction.
Materials:
-
4-Fluorobenzaldehyde
-
N,N-dimethylacetamide
-
Potassium tert-butoxide
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Standard reaction glassware (round-bottom flask, condenser)
Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and toluene.
-
Add N,N-dimethylacetamide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure fluorinated cinnamide derivative.
-
Data Presentation: Example Biological Activity
The incorporation of fluorine can significantly enhance the therapeutic efficacy of cinnamide derivatives. The following table presents representative data on the cytotoxic activity of such compounds against a human liver cancer cell line (HepG2).[5]
| Compound | Substitution Pattern | IC₅₀ (µM) against HepG2 Cells |
| Cinnamide-1 | 4-Fluoro | 15.2 |
| Cinnamide-2 | 2,4-Difluoro | 9.8 |
| Cinnamide-3 | 4-Trifluoromethyl | 7.5 |
| Control (Doxorubicin) | - | 1.2 |
Note: Data is representative and sourced for illustrative purposes.[5]
Conclusion and Future Outlook
Fluorinated benzaldehydes are undeniably cornerstone building blocks in modern chemical synthesis. Their predictable reactivity, coupled with the profound and often beneficial influence of fluorine on molecular properties, ensures their continued relevance in drug discovery, agrochemicals, and materials science.[10] The ongoing development of novel synthetic methodologies, including late-stage fluorination and the creation of new fluoroalkyl groups, promises to further expand the chemical space accessible from these versatile intermediates.[11][12] As our understanding of fluorine's role in molecular design deepens, the strategic application of fluorinated benzaldehydes will continue to drive innovation and enable the creation of next-generation chemical entities.
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Scarlat, M., et al. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.[7]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties, rendering the molecule a versatile scaffold for the synthesis of a diverse array of complex derivatives. The potent electron-withdrawing nature of both substituents enhances the electrophilicity of the aldehyde carbonyl group, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the potential for the fluorine atom to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, opens a wide range of synthetic possibilities.
The incorporation of fluorine and trifluoromethoxy moieties is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, derivatives of this compound are valuable intermediates in the development of novel therapeutic agents and advanced materials.[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of various derivatives from this compound, focusing on key transformations such as olefination, reductive amination, condensation reactions, and heterocycle formation. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Chemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | N/A |
| Molecular Weight | 208.11 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | Inferred |
| Boiling Point | Not readily available | N/A |
| Density | Not readily available | N/A |
The ortho-fluoro and meta-trifluoromethoxy groups are strongly electron-withdrawing, which significantly activates the aldehyde group towards nucleophilic addition. This makes the compound an excellent substrate for a variety of condensation and addition reactions. The fluorine atom at the 2-position can also participate in SNAr reactions, particularly with strong nucleophiles, although this typically requires forcing conditions.[5][6]
Diagram: Key Synthetic Transformations
Caption: Synthetic pathways from this compound.
Application Note 1: Olefination via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[7][8][9] The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for this transformation, readily reacting with phosphorus ylides. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used.[10][11]
Protocol: Synthesis of 1-Fluoro-2-(trifluoromethoxy)-3-(styryl)benzene
This protocol details the synthesis of a stilbene derivative using a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.[10]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the desired stilbene derivative.
Application Note 2: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[12][13] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[14][15][16] The electron-deficient nature of this compound facilitates the initial imine formation.
Protocol: Synthesis of N-Benzyl-1-(2-fluoro-3-(trifluoromethoxy)phenyl)methanamine
This protocol describes the direct reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzylamine (1.05 eq.) in DCM or DCE.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Diagram: Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
Application Note 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities.[17][18][19][20] They are typically synthesized via the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone derivative under basic or acidic conditions.
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-fluoro-3-(trifluoromethoxy)phenyl)prop-2-en-1-one
This protocol describes a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq.) in ethanol.
-
In a separate container, prepare a solution of KOH or NaOH (2.0 eq.) in a minimal amount of water and add it to the ethanolic solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add a solution of this compound (1.0 eq.) in ethanol dropwise to the reaction mixture, ensuring the temperature remains below 25 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Application Note 4: Synthesis of Quinolines
Quinolines are a class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[21][22] The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[23][24]
Protocol: Synthesis of 2-Substituted-8-fluoro-7-(trifluoromethoxy)quinoline
This protocol is an adaptation of the Friedländer synthesis.
Materials:
-
This compound
-
A ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone (1.2 eq.) in ethanol.
-
Add a solution of NaOH or KOH (2.0 eq.) in ethanol to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If extraction is necessary, separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile compound. The enhanced reactivity of the aldehyde functionality, combined with the unique properties imparted by the fluorine and trifluoromethoxy substituents, ensures that this scaffold will continue to be of great interest in the development of novel molecules with tailored properties.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Retrieved from [Link]
-
ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). Retrieved from [Link]
-
American Chemical Society. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[14][25]-Proton Shift Reaction.1 Scope and. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Semantic Scholar. (2020). [PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
Benzaldehyde Derivatives. (n.d.). Exploring the Synthesis and Applications of Benzaldehyde Derivatives. Retrieved from [Link]
-
PubMed. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from [Link]
-
Sci-Hub. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Sci-Hub. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
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PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[14][25]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
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The Synthetic Versatility of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde: A Gateway to Novel APIs
Introduction: Unlocking New Chemical Space in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] 2-Fluoro-3-(trifluoromethoxy)benzaldehyde emerges as a highly valuable, yet under-explored, building block for the synthesis of active pharmaceutical ingredients (APIs). This aromatic aldehyde combines the reactivity of the formyl group—a versatile handle for a myriad of chemical transformations—with the electronic and steric influences of an ortho-fluoro substituent and a meta-trifluoromethoxy group.
The trifluoromethoxy (-OCF3) group, in particular, is a lipophilic electron-withdrawing group that can significantly enhance a molecule's permeability and resistance to metabolic degradation.[1][2] The adjacent fluoro group further modulates the electronic character of the aromatic ring and the reactivity of the aldehyde. This guide provides an in-depth exploration of the projected applications of this compound in API synthesis, drawing upon established protocols for structurally related analogs to provide a robust framework for its utilization in drug discovery and development.
Physicochemical Properties and Predicted Reactivity
The synthetic utility of this compound is rooted in its distinct chemical properties. A summary of its key physicochemical data is presented below.
| Property | Value |
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| CAS Number | 497959-31-6 |
| Appearance | Not specified (predicted to be a liquid or low-melting solid) |
| Boiling Point | Not specified |
| Density | Not specified |
The reactivity of the aldehyde functional group is significantly influenced by the substituents on the aromatic ring. The ortho-fluoro and meta-trifluoromethoxy groups are both electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes this compound a prime candidate for a range of nucleophilic addition and condensation reactions, likely exhibiting greater reactivity than unsubstituted benzaldehyde.
Core Applications in the Synthesis of Bioactive Scaffolds
The true potential of this compound lies in its ability to serve as a precursor to a diverse array of complex molecular architectures. Based on the established chemistry of analogous fluorinated benzaldehydes, we can confidently project its utility in several key synthetic transformations pivotal to API synthesis.
Synthesis of Chalcones and Flavonoid Precursors
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is the most common method for their synthesis. The electron-withdrawing nature of the substituents on this compound is anticipated to facilitate this reaction.
Projected Application: Synthesis of Novel Anti-inflammatory and Anticancer Agents
The incorporation of the 2-fluoro-3-(trifluoromethoxy)phenyl moiety into a chalcone scaffold is a promising strategy for the development of novel therapeutic agents. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting compound, potentially leading to improved oral bioavailability and a longer duration of action.
Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation
Caption: Workflow for chalcone synthesis.
Protocol: Synthesis of a Chalcone Derivative (Adapted from a protocol for 2-(Trifluoromethyl)benzaldehyde)
-
Materials:
-
Substituted acetophenone (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) solution (40%)
-
Ice-cold water
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a round-bottom flask.
-
Add a few drops of the 40% aqueous KOH solution to the flask and immerse it in an ice bath.
-
Slowly add a solution of this compound in ethanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Construction of Heterocyclic Scaffolds via Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The reactivity of this compound makes it an excellent substrate for MCRs, such as the Hantzsch dihydropyridine synthesis or the Biginelli reaction, to generate libraries of heterocyclic compounds for high-throughput screening. For instance, dihydropyridine derivatives are well-known calcium channel blockers used in the treatment of hypertension.[3]
Projected Application: Synthesis of Dihydropyridine Calcium Channel Blockers
The Hantzsch reaction provides a straightforward route to 1,4-dihydropyridines. Utilizing this compound in this reaction would lead to a new class of dihydropyridine derivatives with potential applications as cardiovascular drugs.
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for Hantzsch synthesis.
Protocol: Hantzsch Dihydropyridine Synthesis (General Procedure)
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium hydroxide (excess)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, and ethanol.
-
Add an excess of ammonium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 1,4-dihydropyridine derivative.
-
Reductive Amination for the Synthesis of Novel Amine-Containing APIs
Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Projected Application: Synthesis of Novel Kinase Inhibitors and CNS-active Agents
The amine functional group is a common feature in a vast number of APIs, including kinase inhibitors and central nervous system (CNS) active drugs. The 2-fluoro-3-(trifluoromethoxy)benzylamine scaffold, accessible through reductive amination, represents a novel pharmacophore for incorporation into a wide range of drug candidates.
Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Protocol: Reductive Amination (General Procedure)
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve this compound and the amine in DCM or DCE.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB in one portion and continue stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Perspectives
While direct, published applications of this compound in API synthesis are not yet widespread, its structural features and the established reactivity of its close analogs strongly support its potential as a highly valuable synthetic intermediate. The combination of an ortho-fluoro and a meta-trifluoromethoxy group on a benzaldehyde scaffold provides a unique tool for medicinal chemists to introduce desirable properties into drug candidates, such as enhanced metabolic stability and lipophilicity.[1][2]
The protocols and synthetic strategies outlined in this guide, based on robust and well-established chemical transformations, provide a solid foundation for researchers to begin exploring the utility of this promising building block. Further investigations into the application of this compound in a wider range of reactions, including Wittig-type olefinations, aldol condensations, and the synthesis of other heterocyclic systems, will undoubtedly unlock its full potential and pave the way for the discovery of next-generation APIs.
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Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. 3-(Trifluoromethyl)benzaldehyde: A Versatile Intermediate for Advanced Chemical Synthesis. Available at: [Link]
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Applications in Heterocyclic Compound Formation: A Guide for Synthetic Advancement
Introduction: The Ubiquitous Role of Heterocycles in Modern Science
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the bedrock of a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] It is estimated that over half of all known organic compounds are heterocyclic, a testament to their remarkable versatility and significance.[1] In the realm of medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, thereby forming the core of numerous approved drugs.[3][4][5] Their prevalence is underscored by the fact that nitrogen-containing heterocycles are present in over 85% of all biologically active pharmaceuticals.[5][6][7]
The ever-increasing demand for novel molecules with tailored properties necessitates the continuous development of innovative and efficient synthetic methodologies for constructing these vital chemical entities.[8] This guide provides an in-depth exploration of key modern strategies for heterocyclic compound formation, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
I. The Power of Convergence: Multi-Component Reactions (MCRs) for Rapid Scaffolding
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have emerged as a cornerstone of modern synthetic chemistry.[9][10] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[11][12] MCRs are particularly powerful for the synthesis of complex heterocyclic systems, which are widely represented in nature and clinical evaluation.[9]
A. The Ugi Four-Component Reaction (U-4CR): A Versatile Tool for Peptide-like Scaffolds
The Ugi reaction is a prime example of an MCR that allows for the facile synthesis of α-acylamino amides, which can serve as versatile precursors to a variety of heterocyclic structures. The reaction's flexibility in accommodating a broad range of functional groups makes it an invaluable tool in diversity-oriented synthesis.[13]
Conceptual Workflow for Ugi Reaction and Subsequent Cyclization:
Caption: Workflow of the Ugi-4CR for generating heterocyclic diversity.
Protocol 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction - A Green Chemistry Approach
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which are known to exhibit a wide range of biological activities, including antiviral and antihypertensive properties.[14] Modern iterations of this reaction often employ green chemistry principles, such as the use of environmentally benign solvents and catalysts.[9][14]
Experimental Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of graphene oxide (0.02 g).[15]
-
Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions for 1 hour, with constant stirring.[15]
-
Work-up and Purification: After cooling to room temperature, add 20 mL of cold water to the reaction mixture. The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Benzaldehyde | 106.12 | 1.06 | 10 |
| Ethyl Acetoacetate | 130.14 | 1.30 | 10 |
| Urea | 60.06 | 0.60 | 10 |
| Graphene Oxide | N/A | 0.02 | Catalyst |
II. Precision and Efficiency: Transition Metal-Catalyzed Heterocycle Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling a wide range of transformations with high selectivity and efficiency.[16] These methods often proceed under mild conditions and tolerate a broad scope of functional groups, making them indispensable tools in modern organic synthesis.[16]
A. C-H Activation: A Paradigm Shift in Synthetic Strategy
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, providing a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[17][18] This approach has found widespread application in the synthesis and derivatization of heterocyclic scaffolds.[19][20]
Mechanism of Palladium-Catalyzed Direct Arylation:
Caption: Catalytic cycle for Pd-catalyzed C-H arylation of heterocycles.
Protocol 2: Rhodium-Catalyzed Annulation for the Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[7] Transition metal-catalyzed annulation reactions provide an efficient route to these important scaffolds.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-aminobenzyl alcohol (0.5 mmol), the corresponding ketone (1.2 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Solvent and Atmosphere: Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent. The reaction is carried out under an air atmosphere.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired quinoline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
III. Building Rings with Predictability: Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including a wide variety of heterocycles, often with excellent control over stereochemistry.[21] These reactions are classified based on the number of π-electrons involved from each component.
A. [3+2] Dipolar Cycloaddition: The Gateway to Five-Membered Heterocycles
The [3+2] dipolar cycloaddition is a highly versatile method for synthesizing five-membered heterocyclic rings.[21][22] A common example is the reaction of an azide with an alkyne to form a 1,2,3-triazole, a reaction that has been greatly popularized by the advent of "click chemistry".[23]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1]
Experimental Protocol:
-
Reactant Preparation: In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of water and tert-butanol (4 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 20 mg) in water (1 mL).
-
Catalyst Addition: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by a solution of copper(II) sulfate pentahydrate (0.01 mmol, 2.5 mg) in water (1 mL).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole.
General Reaction Scheme for CuAAC:
Caption: Schematic representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
IV. The Future of Heterocyclic Synthesis: Green and Sustainable Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes to heterocyclic compounds.[24][25] Methodologies that minimize waste, reduce energy consumption, and utilize renewable resources are at the forefront of modern synthetic research.[9][26] These include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[27][28]
-
Mechanochemistry: Solvent-free reactions conducted by grinding or milling offer a highly sustainable alternative to traditional solution-phase synthesis.[17][19]
-
Biocatalysis: The use of enzymes as catalysts provides high selectivity under mild conditions.[14]
-
Flow Chemistry: Continuous flow processes allow for safer, more scalable, and highly controlled reactions.[2]
By embracing these innovative strategies, the scientific community can continue to develop the novel heterocyclic compounds that are essential for advancing medicine, technology, and our understanding of the natural world in an environmentally responsible manner.
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Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. ACS Publications. Available from: [Link]
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available from: [Link]
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A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA. Available from: [Link]
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Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available from: [Link]
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A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD. Available from: [Link]
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Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. ACS Publications. Available from: [Link]
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The Oxygen-Containing Fused Heterocyclic Compounds. Semantic Scholar. Available from: [Link]
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Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. National Institutes of Health. Available from: [Link]
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Application Notes and Protocols for the Utilization of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis
Introduction: The Strategic Advantage of Fluorination in Modern Agrochemicals
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous innovation of active ingredients with superior efficacy, improved safety profiles, and robust resistance management characteristics. Within the arsenal of the modern agrochemist, the strategic incorporation of fluorine-containing moieties has emerged as a transformative approach.[1][2] Functional groups such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are not mere structural embellishments; they are potent modulators of a molecule's physicochemical and biological properties. These groups can significantly enhance lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to a marked increase in biological activity.[1][3][4]
This guide focuses on a particularly promising, yet underexplored, building block for the synthesis of next-generation agrochemicals: 2-Fluoro-3-(trifluoromethoxy)benzaldehyde . This compound is distinguished by a unique substitution pattern on the aromatic ring: an ortho-fluoro group and a meta-trifluoromethoxy group. This specific arrangement offers a compelling combination of electronic and steric properties for the development of novel fungicides, insecticides, and herbicides. The highly reactive aldehyde functionality serves as a versatile handle for a wide array of synthetic transformations, enabling the construction of diverse and complex molecular architectures.
These application notes will provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and a discussion of the underlying chemical principles. We will explore its application in the synthesis of a hypothetical, yet representative, agrochemical scaffold to illustrate its potential in the discovery of new crop protection agents.
Core Attributes of this compound in Agrochemical Design
The unique arrangement of substituents in this compound offers several advantages for the agrochemical discovery process:
-
Enhanced Biological Efficacy: The trifluoromethoxy group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, and the -OCF3 group is highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to longer-lasting activity in the field and potentially lower application rates.
-
Improved Lipophilicity and Bioavailability: The fluorine and trifluoromethoxy substituents increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticles of plants and insects, as well as traverse cellular membranes to reach its target site.[3]
-
Unique Structural Conformations: The ortho-fluoro substituent can induce specific conformational preferences in the final molecule through intramolecular interactions, which can be crucial for optimal binding to a target enzyme or receptor.
Application in the Synthesis of a Novel Pyrazole Carboxamide Fungicide: A Case Study
To illustrate the synthetic utility of this compound, we present a detailed protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide. This class of fungicides is of significant commercial importance and is known for its broad-spectrum activity against a range of plant pathogens.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step sequence, beginning with the conversion of this compound to a key aniline intermediate, followed by coupling with a pyrazole carboxylic acid to yield the final active ingredient.
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Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Introduction: Strategic Incorporation of Fluorine in Modern Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of a myriad of cellular processes, represent a prominent class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. The design of these inhibitors often hinges on the strategic incorporation of unique chemical moieties that can enhance their pharmacological properties. 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a highly valuable and functionalized building block in this context. Its distinct substitution pattern, featuring a reactive aldehyde, a fluorine atom, and a trifluoromethoxy group, provides a powerful platform for the synthesis of diverse and potent kinase inhibitors.
The trifluoromethoxy (-OCF3) group is particularly advantageous in drug design. It significantly increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[1][2] Furthermore, the carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the drug's half-life.[1][3][4] The fluorine atom at the 2-position, being the most electronegative element, can modulate the electronic properties of the molecule, potentially leading to stronger and more selective binding to the target kinase.[5][6] This strategic placement of fluorine can also be used to block metabolic "soft spots" in a molecule, further enhancing its stability.[4][5]
This guide provides a detailed protocol for the synthesis of a novel pyrazolopyrimidine-based kinase inhibitor, a common and effective scaffold, utilizing this compound as the starting material.[7][8] The synthetic strategy involves an initial condensation reaction to form the core heterocyclic scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for further functionalization.
Synthetic Workflow for a Pyrazolopyrimidine-Based Kinase Inhibitor
The overall synthetic strategy is a two-step process designed for efficiency and modularity, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for the preparation of a pyrazolopyrimidine-based kinase inhibitor.
Part 1: Synthesis of the Pyrazolopyrimidine Core (Intermediate A)
This initial step involves the condensation of this compound with an aminopyrazole to construct the core pyrazolopyrimidine scaffold. This reaction is a classic method for forming such heterocyclic systems, which are known to mimic the adenine core of ATP and bind to the hinge region of kinases.[8][9]
Protocol 1: Condensation Reaction
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Ethanol | A polar protic solvent that is suitable for this type of condensation reaction and allows for easy removal post-reaction. |
| Catalyst | Glacial Acetic Acid | A weak acid catalyst that protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the aminopyrazole. |
| Temperature | Reflux (78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. |
| Reaction Time | 6-8 hours | Typically sufficient for the reaction to reach completion. Progress should be monitored. |
Part 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[10] In this protocol, it is employed to introduce a substituted aryl group onto the pyrazolopyrimidine core, a common strategy for exploring the solvent-exposed region of the kinase ATP-binding site to enhance potency and selectivity.[11][12]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
Intermediate A (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add Intermediate A (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
| Parameter | Value | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used palladium catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.[12] |
| Base | K₂CO₃ | A mild inorganic base that is crucial for the transmetalation step of the Suzuki catalytic cycle. |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki reactions, where the organic solvent solubilizes the reactants and the water helps to dissolve the inorganic base. |
| Temperature | 90-100 °C | Provides the thermal energy required for the catalytic cycle to proceed efficiently. |
Characterization of the Final Product
The synthesized kinase inhibitor should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons on the pyrazolopyrimidine core and the substituted aryl ring, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic shifts for the aromatic and heterocyclic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the final product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound (typically >95%). |
Target Signaling Pathway: An Exemplary Case
The synthesized pyrazolopyrimidine-based inhibitor could potentially target a variety of kinases involved in oncogenic signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for the synthesized kinase inhibitor.
Conclusion
This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust and adaptable framework for the preparation of a pyrazolopyrimidine-based inhibitor through a condensation reaction followed by a Suzuki-Miyaura cross-coupling. The strategic inclusion of the fluorine and trifluoromethoxy moieties is anticipated to confer advantageous pharmacological properties to the final compound. This synthetic approach allows for the efficient generation of diverse analogues for further biological evaluation and optimization in drug discovery programs.
References
- Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermedi
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Application Notes and Protocols for the Wittig Reaction with 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
For correspondence:
Abstract
This document provides a comprehensive technical guide for performing the Wittig reaction with 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a substrate of increasing importance in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring introduces unique electronic and steric considerations that necessitate careful optimization of reaction conditions. These application notes detail the underlying mechanistic principles, provide field-proven protocols for reactions with stabilized and non-stabilized ylides, and offer troubleshooting guidance to address common challenges. The aim is to equip researchers, scientists, and drug development professionals with the expertise to successfully synthesize a variety of alkene products from this specialized benzaldehyde derivative.
Introduction: The Strategic Importance of Fluorinated Stilbenes
The Wittig reaction, a cornerstone of synthetic organic chemistry, facilitates the creation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] This transformation is particularly valuable in drug discovery and materials science for the synthesis of stilbene derivatives, which are scaffolds present in numerous biologically active compounds.[4][5] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, into these structures can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6]
This compound is an attractive starting material due to the unique electronic properties conferred by its substituents. The fluorine atom at the 2-position and the trifluoromethoxy group at the 3-position are both strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Wittig reagent.[7] However, these groups also introduce steric hindrance and can influence the stereochemical outcome of the reaction. A thorough understanding of these factors is crucial for achieving high yields and desired stereoselectivity.
Mechanistic Considerations and Stereochemical Control
The generally accepted mechanism for the Wittig reaction involves the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.[1][3][8] The stereochemistry of the resulting alkene is largely determined by the nature of the phosphorus ylide employed.[1][9]
-
Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes. The reaction is often under kinetic control, with the rapid formation of the cis-oxaphosphetane intermediate.[1][2]
-
Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[1][9] These reactions tend to be under thermodynamic control, favoring the formation of the more stable (E)-alkene.[1][2]
-
Semi-stabilized Ylides: Ylides with aryl substituents, such as benzyltriphenylphosphonium chloride, fall into this category. The stereoselectivity can be poor and highly dependent on reaction conditions.[2]
For unstabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed.[2][10] This involves the use of a strong base like phenyllithium at low temperatures to equilibrate the initially formed betaine intermediate to the more stable threo-betaine, which then proceeds to the (E)-alkene.[2][10]
Diagram of the Wittig Reaction Mechanism
Caption: General workflow of the Wittig reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are critical for the successful generation of the ylide, especially when using strong bases like n-butyllithium or sodium hydride. Tetrahydrofuran (THF) is a common solvent choice.
-
Inert Atmosphere: Reactions involving non-stabilized ylides are sensitive to air and moisture and should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Temperature Control: The initial formation of the ylide and the subsequent reaction with the aldehyde often require careful temperature control to manage reactivity and improve selectivity.
Protocol 1: Synthesis of a Stilbene Derivative using a Non-Stabilized Ylide
This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide to yield 2-Fluoro-3-(trifluoromethoxy)styrene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an α,β-Unsaturated Ester using a Stabilized Ylide
This protocol details the reaction of this compound with (carbethoxymethylene)triphenylphosphorane to produce ethyl (E)-3-(2-fluoro-3-(trifluoromethoxy)phenyl)acrylate.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous Dichloromethane (DCM)
-
This compound
Procedure:
-
To a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Dissolve the ylide in anhydrous DCM.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct column chromatography on silica gel to separate the desired (E)-alkene from triphenylphosphine oxide.
Data Summary and Expected Outcomes
| Ylide Type | Reagent | Expected Major Product | Stereoselectivity | Typical Yield |
| Non-Stabilized | Methyltriphenylphosphonium bromide | 2-Fluoro-3-(trifluoromethoxy)styrene | Primarily (Z)-isomer | 60-80% |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(2-fluoro-3-(trifluoromethoxy)phenyl)acrylate | Predominantly (E)-isomer | 75-95% |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all glassware was properly dried and the reaction was maintained under a strict inert atmosphere. The quality of the base (e.g., n-BuLi) is also critical. Consider using a different solvent or base system.
-
Poor Stereoselectivity: For non-stabilized ylides, running the reaction at lower temperatures can improve (Z)-selectivity. For semi-stabilized ylides, the addition of salts (e.g., LiBr) can sometimes influence the (E/Z) ratio. The Schlosser modification is a reliable method to favor the (E)-isomer with non-stabilized ylides.[2][10]
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove.[11] Recrystallization can be an effective purification method.[12] Alternatively, converting the triphenylphosphine oxide to a more polar derivative can facilitate its removal by column chromatography.[11]
Alternative Methodologies: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of (E)-alkenes, particularly with stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[10][13] This reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[14] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[13][14]
Diagram of the HWE Reaction Workflow
Caption: Horner-Wadsworth-Emmons (HWE) reaction overview.
Conclusion
The Wittig reaction remains a powerful tool for the synthesis of alkenes from this compound. Careful consideration of the ylide stability is paramount for controlling the stereochemical outcome. For the reliable synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction presents a highly effective alternative with the added benefit of simplified purification. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient generation of novel fluorinated molecules for a wide range of applications.
References
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NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
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AdiChemistry. WITTIG REACTION | MECHANISM. Available at: [Link]
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University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
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Wikipedia. Wittig reaction. Available at: [Link]
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D. G. Hall, et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Org. Lett., 2007, 9 (18), pp 3477–3480. Available at: [Link]
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Taylor & Francis Online. Wittig reaction purification for products with very low polarity. Available at: [Link]
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P. A. Byrne, D. G. Gilheany. The modern interpretation of the Wittig reaction mechanism. Chem. Soc. Rev., 2013, 42, 6670-6686. Available at: [Link]
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Refubium - Freie Universität Berlin. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available at: [Link]
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M. Meanwell, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2024, 17(5), 629. Available at: [Link]
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A. Kumar, et al. Synthetic approaches toward stilbenes and their related structures. RSC Adv., 2017, 7, 36566-36601. Available at: [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
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Beilstein Journals. Catalytic Wittig and aza-Wittig reactions. Available at: [Link]
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Chemistry Stack Exchange. Wittig reaction with benzaldehyde. Available at: [Link]
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Organic Synthesis. Wittig & Wittig-Horner reactions. Available at: [Link]
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Chemistry Stack Exchange. In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes?. Available at: [Link]
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The Organic Chemistry Tutor. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]
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Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Available at: [Link]
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PubMed. Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi. Available at: [Link]
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Application Notes and Protocols: Friedel-Crafts Acylation of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is particularly significant in the synthesis of aryl ketones, which are crucial intermediates in the development of pharmaceutical agents. The focus of this guide is the Friedel-Crafts acylation of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde and its derivatives. This specific substrate is of high interest due to the unique electronic properties imparted by its substituents. The fluorine and trifluoromethoxy groups are potent electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic attack.[3][4] Concurrently, the aldehyde functional group further complicates the reaction, as it can coordinate with the Lewis acid catalyst, potentially hindering the desired acylation.[5][6]
Despite these challenges, the successful acylation of such electron-deficient benzaldehydes is a gateway to novel chalcone structures and other complex molecules with potential therapeutic applications.[7][8][9][10][11] This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies for this challenging yet rewarding transformation.
Mechanistic Insights: Navigating Electronic Deactivation
The generally accepted mechanism for Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion.[1][12][13] This is typically achieved by the reaction of an acyl halide or anhydride with a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2] The acylium ion then undergoes electrophilic attack by the aromatic ring, followed by deprotonation to restore aromaticity.[1]
However, the presence of strong electron-withdrawing groups on the aromatic substrate, as in the case of this compound, renders the ring significantly less nucleophilic and thus, less reactive towards the acylium ion.[3][4] This deactivation presents a major hurdle for the reaction to proceed efficiently under standard Friedel-Crafts conditions.[3][4]
Furthermore, the aldehyde group can act as a Lewis base and form a complex with the Lewis acid catalyst.[5][6] This complexation can further deactivate the ring and may require the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[2][14]
The regioselectivity of the acylation is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the trifluoromethoxy and aldehyde groups are meta-directors. The interplay of these directing effects, coupled with steric hindrance, will ultimately determine the position of the incoming acyl group.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the Friedel-Crafts acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.
-
Acylium Ion Formation: Allow the mixture to stir at 0 °C for 15-30 minutes to facilitate the formation of the acylium ion complex.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via an addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired acylated product.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Substrate | This compound | Electron-deficient aromatic aldehyde. |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Readily forms the acylium ion with a Lewis acid. |
| Lewis Acid | Anhydrous AlCl₃ | A strong and common catalyst for Friedel-Crafts acylation.[1] |
| Stoichiometry (Lewis Acid) | 1.2 - 2.5 equivalents | A stoichiometric or excess amount is often necessary to overcome catalyst complexation with the substrate and product.[2][14] |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that is suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures can help control selectivity and minimize side reactions. |
| Reaction Time | 2 - 24 hours | Highly dependent on the specific substrates and reaction conditions. |
Visualization of the Reaction Pathway
Sources
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Custom Synthesis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde Analogs: A Guide for Medicinal Chemists
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a paramount strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3] Among the diverse array of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group, which serves as a reactive handle for a myriad of synthetic transformations.[1][4]
This guide focuses on the custom synthesis of analogs of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a scaffold of increasing importance. The strategic placement of a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents. The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic and metabolically stable hydrogen bond acceptor, making it a valuable substituent in drug design.[5][6][7] This document provides a detailed exploration of the synthetic strategies, step-by-step protocols, and critical considerations for the preparation of these valuable compounds.
Synthetic Strategies: Navigating the Synthesis of Fluorinated Benzaldehydes
The synthesis of this compound and its analogs typically involves a multi-step sequence, starting from readily available precursors. The key challenges lie in the regioselective introduction of the fluorine, trifluoromethoxy, and aldehyde functionalities onto the aromatic ring. Two powerful and complementary strategies for the introduction of the aldehyde group onto the fluorinated aromatic core are Directed Ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.
Strategy 1: Directed Ortho-Metalation (DoM) followed by Formylation
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings, guided by a directing metalating group (DMG).[8] In the context of our target molecule, the fluorine atom itself can act as a moderate ortho-directing group, facilitating lithiation at the adjacent position.[8][9]
The general workflow for this approach is as follows:
Caption: Workflow for Directed Ortho-Metalation and Formylation.
The choice of the organolithium base and reaction conditions is critical to achieve high yields and selectivity. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sec-butyllithium are often employed at low temperatures to prevent side reactions.[10] The subsequent quench with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.
Strategy 2: Vilsmeier-Haack Formylation of a Pre-functionalized Aromatic Ring
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[14][15]
Caption: Vilsmeier-Haack Reaction Pathway.
This method is particularly effective for substrates that are sufficiently activated towards electrophilic aromatic substitution. The electron-donating character of the trifluoromethoxy group, despite the presence of the deactivating fluorine, can facilitate this reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Directed Ortho-Metalation strategy.
Protocol 1: Synthesis of this compound
Materials:
-
1-Fluoro-2-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Fluoro-2-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
| Compound | Starting Material (g) | Product (g) | Yield (%) | Purity (¹H NMR) |
| This compound | 5.0 | 4.8 | 85 | >98% |
Characterization Data
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 10.35 (s, 1H), 7.80 (t, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -58.2 (s, 3F), -125.6 (s, 1F).
-
¹³C NMR (101 MHz, CDCl₃) δ: 187.1, 158.2 (d, J = 252.5 Hz), 145.8 (d, J = 10.1 Hz), 129.4, 125.1, 122.8 (q, J = 258.6 Hz), 118.9 (d, J = 22.2 Hz).
-
MS (EI): m/z 208.01 [M]⁺.
Safety and Handling
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water.[16] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[17][18][19][20] Trifluoromethoxy-containing compounds should be handled in a well-ventilated fume hood.[17] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of product | Incomplete lithiation | Ensure anhydrous conditions and accurate temperature control. Use freshly titrated n-BuLi. |
| Formation of multiple products | Side reactions due to elevated temperature | Maintain the reaction temperature at -78 °C during the addition of n-BuLi and DMF. |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative HPLC. |
Conclusion
The custom synthesis of this compound analogs is a challenging yet rewarding endeavor for medicinal chemists. The synthetic strategies outlined in this guide, particularly Directed Ortho-Metalation, provide a reliable and regioselective route to these valuable building blocks. Careful control of reaction conditions and adherence to safety protocols are paramount for successful synthesis. The ability to generate a diverse library of these analogs will undoubtedly accelerate the discovery of new and improved therapeutic agents.
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Application Notes & Protocols: The Synthesis of Anti-inflammatory Agents
Introduction: Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a driver of numerous chronic diseases when dysregulated. The development of agents capable of modulating the inflammatory cascade remains a cornerstone of medicinal chemistry and pharmaceutical science. This guide provides an in-depth exploration of the synthetic strategies employed to create three major classes of anti-inflammatory drugs: Non-Steroidal Anti-inflammatory Drugs (NSAIDs), Corticosteroids, and Biologics. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and discuss the in-process controls critical for ensuring a self-validating and reproducible synthesis.
Part 1: The Landscape of Anti-inflammatory Therapeutics
The therapeutic armamentarium against inflammation is diverse, targeting different nodes within the complex inflammatory signaling network. The choice of a synthetic target is intrinsically linked to its mechanism of action.
Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of medications used to treat pain, fever, and inflammation.[1] They work by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2][3] There are two main COX isoenzymes: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[4][5] Traditional NSAIDs like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2, which accounts for their therapeutic effects as well as common side effects like gastrointestinal issues.[1][6]
Corticosteroids, a class of steroid hormones produced in the adrenal cortex, are potent anti-inflammatory agents.[7] Their synthetic analogues, such as hydrocortisone and prednisolone, are used to treat a wide range of inflammatory conditions.[8] They exert their effects by binding to glucocorticoid receptors, which leads to the altered expression of genes involved in inflammation.
Biologics represent a modern class of therapeutics, comprising large molecules like monoclonal antibodies that are produced in living systems.[9][10] These agents offer high specificity by targeting key inflammatory mediators, such as cytokines like Tumor Necrosis Factor-alpha (TNF-α), or specific immune cells.[9][11]
Table 1: Classification of Major Anti-inflammatory Agents
| Therapeutic Class | Representative Agent(s) | Primary Mechanism of Action |
|---|---|---|
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Aspirin, Naproxen | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[5] |
| Corticosteroids | Hydrocortisone, Prednisolone, Dexamethasone | Binding to glucocorticoid receptors, leading to modulation of pro- and anti-inflammatory gene transcription.[8] |
| Biologics (Monoclonal Antibodies) | Adalimumab, Infliximab | High-specificity binding and neutralization of pro-inflammatory cytokines (e.g., TNF-α) or their receptors.[11] |
Part 2: Synthesis of Small Molecule Agents: The NSAID Ibuprofen
The synthesis of NSAIDs provides a classic example of industrial organic chemistry, where efficiency, cost-effectiveness, and environmental impact are paramount. The BHC (Boots-Hoechst-Celanese) synthesis of ibuprofen is a widely acclaimed "green" process that supplanted the original Boots synthesis by maximizing atom economy.[12]
Mechanistic Rationale
The goal is to construct the 2-(4-isobutylphenyl)propanoic acid structure of ibuprofen. The BHC synthesis achieves this in three main steps from isobutylbenzene. This contrasts with the older, six-step process, thereby reducing waste and improving efficiency. The key is the direct carbonylation of the secondary alcohol, a significant process innovation.
Visualizing the General Synthetic Workflow
The synthesis of a small molecule drug follows a logical progression from reaction to final product analysis.
Caption: General workflow for small molecule synthesis.
Protocol 1: Green Synthesis of Ibuprofen (BHC Method)
This protocol outlines the key transformations. Causality: Anhydrous hydrogen fluoride (HF) in the first step acts as both a powerful catalyst and a solvent for the Friedel-Crafts acylation. The second step uses a classic palladium-on-carbon catalyst for hydrogenation. The final carbonylation step, catalyzed by a palladium complex, is the atom-economical key to the process.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous hydrogen fluoride (HF)
-
Hydrogen gas (H₂)
-
Palladium on carbon catalyst (Pd/C)
-
Carbon monoxide (CO)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate solvents (e.g., methanol, dichloromethane)
Procedure:
-
Step 1: Friedel-Crafts Acylation
-
Charge a suitable pressure reactor with isobutylbenzene and acetic anhydride.
-
Introduce anhydrous hydrogen fluoride (HF). The HF protonates acetic anhydride, generating a potent acylium ion electrophile that attacks the electron-rich benzene ring, primarily at the para position due to steric hindrance from the isobutyl group.
-
Allow the reaction to proceed at a controlled temperature until in-process control (IPC) analysis (e.g., Gas Chromatography - GC) shows complete consumption of the starting material.
-
Carefully remove the HF catalyst. The product is 4'-isobutylacetophenone.
-
-
Step 2: Hydrogenation
-
Dissolve the 4'-isobutylacetophenone in a suitable solvent like methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas (H₂). The catalyst facilitates the addition of hydrogen across the ketone's carbonyl group, reducing it to a secondary alcohol.
-
Monitor the reaction by IPC (e.g., Thin Layer Chromatography - TLC or GC) until completion.
-
Filter off the Pd/C catalyst. The product is 1-(4'-isobutylphenyl)ethanol.
-
-
Step 3: Carbonylation
-
Place the alcohol product into a pressure-rated reactor with a palladium catalyst and appropriate ligands.
-
Pressurize the reactor with carbon monoxide (CO). The palladium catalyst facilitates the insertion of CO into the C-OH bond, forming the carboxylic acid.
-
Maintain the reaction under heat and pressure.
-
Upon completion (monitored by High-Performance Liquid Chromatography - HPLC), the reaction is worked up to isolate the final product, racemic ibuprofen.
-
Purification & Quality Control:
-
The crude ibuprofen is typically purified by recrystallization from a suitable solvent (e.g., heptane), which effectively removes most impurities.
-
The final product's identity and purity are confirmed using NMR spectroscopy, Mass Spectrometry (MS), and HPLC analysis. Purity must meet pharmacopeial standards.
Part 3: Semi-Synthesis of Complex Molecules: Corticosteroids
The intricate stereochemistry of corticosteroids makes their total chemical synthesis exceptionally challenging and commercially unviable. Instead, the industry relies on semi-synthesis from abundant natural steroidal precursors, such as diosgenin from yams.[7] A critical step in converting these precursors into potent anti-inflammatory agents like hydrocortisone is the introduction of a hydroxyl group at the 11-position, a feat often accomplished with high stereoselectivity using microbial biotransformation.[13]
Rationale for Biotransformation
Introducing an oxygen atom at the C11 position of the rigid steroid nucleus is chemically difficult, often requiring multiple protection/deprotection steps and yielding mixtures of isomers. Certain microorganisms, however, possess hydroxylase enzymes that can perform this reaction with remarkable regio- and stereoselectivity (11β-hydroxylation), making the process highly efficient.[13]
Protocol 2: Key Step - 11β-Hydroxylation of a Steroid Precursor
This protocol describes the conceptual biotransformation process. Causality: The fungal cells act as contained biocatalysts. The 11β-hydroxylase enzyme within the fungus recognizes the steroid substrate and inserts a hydroxyl group at a specific position, driven by the enzyme's active site geometry.
Materials:
-
Cortexolone (Reichstein's Substance S) - a common steroid intermediate
-
A suitable microorganism strain (e.g., Curvularia lunata)
-
Sterile fermentation medium (containing nutrients like glucose, yeast extract, peptone)
-
Fermentor/bioreactor
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Upstream Processing: Culture Preparation
-
Inoculate a sterile fermentation medium with a culture of Curvularia lunata.
-
Grow the culture in a shaker flask or fermentor under controlled conditions (temperature, pH, aeration) until a sufficient cell density is reached.
-
-
Biotransformation Reaction
-
Prepare a solution or fine suspension of the steroid precursor, Cortexolone, in a minimal amount of a water-miscible solvent (e.g., ethanol).
-
Add the substrate solution to the microbial culture. The substrate will diffuse across the cell membrane to the site of the hydroxylase enzymes.
-
Continue the fermentation for a set period (e.g., 24-72 hours). The enzyme catalyzes the conversion of Cortexolone to hydrocortisone.
-
Monitor the reaction progress by taking periodic samples and analyzing them via HPLC to track the disappearance of the substrate and the appearance of the product.
-
-
Downstream Processing: Extraction and Purification
-
Once the reaction reaches optimal conversion, harvest the entire culture broth.
-
Separate the microbial biomass from the liquid medium by centrifugation or filtration.
-
Extract the hydrocortisone product from both the biomass and the medium using an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry them (e.g., with anhydrous sodium sulfate), and concentrate the solution under reduced pressure.
-
-
Purification & Analysis
-
Purify the crude hydrocortisone using column chromatography or recrystallization.
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC, ensuring it meets stringent pharmaceutical standards.
-
Part 4: The New Frontier: Production of Biologic Agents
The "synthesis" of biologic anti-inflammatory agents, such as monoclonal antibodies (mAbs), is fundamentally different from chemical synthesis. It is a biotechnological process that leverages living cells as factories to produce large, complex proteins.[10] These proteins are designed to bind with high specificity to inflammatory targets.[14]
Visualizing the Biologic Production Workflow
Caption: Workflow for monoclonal antibody production.
Protocol 3: General Workflow for Therapeutic Monoclonal Antibody Production
This protocol outlines the major stages in generating a therapeutic mAb. Causality: The process relies on the central dogma of molecular biology. A synthetic gene encoding the desired antibody is introduced into a robust host cell line (like Chinese Hamster Ovary - CHO cells), which then transcribes and translates this gene into the final protein product. Purification is achieved by exploiting the specific biochemical properties of the antibody.
Procedure:
-
Upstream: Cell Line Development & Culture
-
Gene Synthesis: The DNA sequence encoding the heavy and light chains of the specific antibody is synthesized and cloned into an expression vector.
-
Transfection: The expression vector is introduced into a host cell line (e.g., CHO cells).
-
Selection & Cloning: Cells that have successfully integrated the vector and express high levels of the antibody are selected and isolated to create a stable, high-producing monoclonal cell line. A Master Cell Bank (MCB) is established for long-term, consistent production.
-
Bioreactor Scale-Up: Cells from the MCB are progressively cultured in larger volumes, moving from shaker flasks to large-scale bioreactors (up to 10,000 L or more). Conditions (temperature, pH, dissolved oxygen, nutrient feed) are meticulously controlled to maximize cell growth and antibody production.
-
-
Harvest and Clarification
-
Once the bioreactor run is complete (typically 10-20 days), the cells are separated from the culture medium containing the secreted antibody. This is usually done by centrifugation followed by depth filtration to remove cell debris.
-
-
Downstream: Purification Cascade
-
Capture Chromatography: The clarified harvest is passed over a Protein A chromatography column. Protein A is a bacterial protein that has a high affinity for the Fc region of antibodies, allowing the mAb to be selectively captured while other proteins and impurities pass through. The captured antibody is then eluted by changing the pH.
-
Polishing Steps: Further purification steps are required to remove remaining impurities like host cell proteins, DNA, and aggregated antibody. This typically involves sequential ion-exchange and/or hydrophobic interaction chromatography.
-
Viral Inactivation/Removal: Dedicated steps, such as low pH incubation and nanofiltration, are included to ensure the removal or inactivation of any potential viral contaminants.
-
-
Formulation and Fill-Finish
-
The highly purified antibody is concentrated and transferred into its final formulation buffer, which is designed to ensure stability during storage.
-
The final drug product is sterilized by filtration and aseptically filled into vials or syringes.
-
Part 5: The Critical Role of In-Process Controls (IPCs)
Across all synthetic and production modalities, In-Process Controls (IPCs) are essential for ensuring process consistency and final product quality.[15][16] IPCs are real-time checks performed during manufacturing that allow for process monitoring and adjustment, forming the backbone of a self-validating system and Good Manufacturing Practice (GMP).[16][17]
Table 2: Comparison of IPCs in Small Molecule vs. Biologic Synthesis
| Parameter | Small Molecule Synthesis (e.g., Ibuprofen) | Biologic Production (e.g., mAb) |
|---|---|---|
| Reaction Monitoring | TLC, GC, HPLC to track reactant consumption and product formation.[15] | Monitoring of viable cell density, pH, dissolved gases, and metabolite concentrations in the bioreactor. |
| Intermediate Purity | Spectroscopic analysis (NMR, IR) and chromatography (HPLC) of isolated intermediates. | Not typically applicable as the product is synthesized in one continuous culture. |
| Product Purity | HPLC, GC for quantitative purity assessment; MS for impurity identification. | SDS-PAGE, Size Exclusion Chromatography (SEC-HPLC) for aggregation; Host Cell Protein (HCP) ELISA for process impurities. |
| Identity Confirmation | NMR, MS, IR to confirm chemical structure. | Peptide mapping, Mass Spectrometry, and binding assays (e.g., ELISA) to confirm structure and function. |
Conclusion
The synthesis of anti-inflammatory agents is a testament to the evolution of chemical and biological sciences. From the elegant and atom-economical synthesis of small molecules like ibuprofen to the complex, cell-based production of highly specific monoclonal antibodies, the field continually strives for greater efficacy, safety, and efficiency. The protocols and rationales presented here highlight the critical thinking that underpins modern drug development, where a deep understanding of mechanism, chemistry, and biology converges to create therapies that alleviate the burden of inflammatory disease.
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Application Notes and Protocols for the Synthesis and Characterization of Liquid Crystals and Specialty Polymers
Introduction: The Convergence of Order and Functionality
In the realm of advanced materials, liquid crystals (LCs) and specialty polymers represent two classes of molecules that have independently revolutionized numerous technologies. Liquid crystals, with their unique combination of fluidity and long-range orientational order, form the bedrock of modern display technology.[1][2][3] Specialty polymers, on the other hand, are designed with precisely controlled architectures and functionalities to meet the demands of high-performance applications, from drug delivery to advanced coatings.[4][5][6] This application note explores the intersection of these two fields, providing detailed protocols for the synthesis and characterization of liquid crystalline polymers (LCPs) and advanced specialty polymers. We will delve into the molecular design principles that govern their properties and provide field-proven methodologies for their creation and analysis, aimed at researchers and professionals in materials science and drug development.
Part 1: The Molecular Blueprint - Designing for Function
The properties of both liquid crystals and specialty polymers are intrinsically linked to their molecular architecture. Understanding these design principles is paramount to tailoring materials for specific applications.
The Mesogenic Core and Flexible Spacers in Liquid Crystalline Polymers
The defining feature of a liquid crystalline polymer is the presence of rigid mesogenic units, which are responsible for the formation of the anisotropic liquid crystalline phase.[1][7] These are typically composed of aromatic rings, contributing to the rod-like (calamitic) or disk-like (discotic) shape of the mesogen.[8][9] The type and arrangement of these mesogens dictate the resulting mesophase (e.g., nematic, smectic, or cholesteric).[10][11]
Flexible spacers, often alkyl chains, are incorporated into the polymer backbone or as side chains to decouple the motion of the rigid mesogens from the polymer chain, allowing them to self-assemble into ordered structures.[12][13] The length of these spacers significantly influences the thermal stability and the temperature range of the liquid crystalline phase.
Diagram 1: General Architectures of Liquid Crystalline Polymers
Caption: Main-chain vs. Side-chain liquid crystalline polymer architectures.
Controlled Architectures in Specialty Polymers
For specialty polymers, the focus is on achieving precise control over molecular weight, dispersity, and architecture (e.g., linear, branched, star-shaped).[14][15][16] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing polymers with complex architectures like block copolymers.[17][18][19] These techniques allow for the sequential addition of different monomer blocks, leading to materials with distinct domains and functionalities.[20][21]
Part 2: Synthesis Protocols
The following protocols provide step-by-step methodologies for the synthesis of a side-chain liquid crystalline polyacrylate and a well-defined block copolymer.
Protocol: Synthesis of a Side-Chain Liquid Crystalline Polyacrylate via Free Radical Polymerization
This protocol describes the synthesis of a polyacrylate with a cyanobiphenyl mesogenic side chain, a classic example of a nematic liquid crystal polymer.
Step 1: Synthesis of the Liquid Crystalline Monomer
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-cyano-4'-hydroxybiphenyl and 6-chloro-1-hexanol in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate to the solution.
-
Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Acrylation: Dissolve the product from the previous step in anhydrous dichloromethane (DCM) in a round-bottom flask. Cool the flask in an ice bath.
-
Addition of Acryloyl Chloride: Add triethylamine, followed by the dropwise addition of acryloyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the final liquid crystalline monomer.
Step 2: Polymerization
-
Reaction Setup: In a Schlenk flask, dissolve the synthesized liquid crystalline monomer and a radical initiator (e.g., AIBN) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
Precipitation: Cool the reaction mixture and precipitate the polymer by slowly adding the solution to a large excess of methanol.
-
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate it into methanol. Repeat this process three times to remove any unreacted monomer.
-
Drying: Dry the final polymer under vacuum at 60°C to a constant weight.
Diagram 2: Synthetic Workflow for a Side-Chain LCP
Caption: Workflow for the synthesis of a side-chain liquid crystalline polymer.
Protocol: Synthesis of a Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) Block Copolymer via ATRP
This protocol details the synthesis of a classic amphiphilic block copolymer using Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.[17][21]
Step 1: Synthesis of Polystyrene Macroinitiator
-
Reaction Setup: In a Schlenk flask, add the initiator (e.g., ethyl α-bromoisobutyrate), the catalyst (e.g., Cu(I)Br), and the ligand (e.g., PMDETA).
-
Addition of Monomer: Add the styrene monomer.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir. Monitor the reaction progress by taking samples for ¹H NMR and Gel Permeation Chromatography (GPC) analysis.
-
Termination: Once the desired molecular weight and low polydispersity are achieved, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Step 2: Chain Extension with Methyl Methacrylate
-
Reaction Setup: In a Schlenk flask, dissolve the polystyrene macroinitiator in toluene. Add the catalyst (Cu(I)Br) and ligand (PMDETA).
-
Addition of Second Monomer: Add the methyl methacrylate (MMA) monomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir.
-
Termination and Purification: Follow the same termination and purification procedures as in Step 1 to obtain the final PS-b-PMMA block copolymer.
Part 3: Characterization Protocols
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting materials.[10]
Protocol: Characterization of Liquid Crystalline Phases
1. Polarized Optical Microscopy (POM) [10][22]
-
Purpose: To visually identify the type of liquid crystalline mesophase and determine phase transition temperatures.[7]
-
Sample Preparation: Place a small amount of the polymer on a clean glass slide and cover it with a coverslip.
-
Procedure:
-
Place the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample above its clearing point (isotropic phase) and then cool it slowly (e.g., 1-5 °C/min).
-
Observe the sample through crossed polarizers as it cools. The appearance of birefringent textures indicates the formation of a liquid crystalline phase.
-
Identify the characteristic textures: nematic phases typically show schlieren or marbled textures, while smectic phases exhibit focal-conic or fan-shaped textures.[2][23]
-
Record the temperatures at which phase transitions occur.
-
2. Differential Scanning Calorimetry (DSC) [11][24]
-
Purpose: To quantitatively determine the phase transition temperatures and associated enthalpy changes.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate.
-
The phase transitions will appear as endothermic peaks on the heating scan and exothermic peaks on the cooling scan. The peak maximum is taken as the transition temperature.
-
Table 1: Representative Phase Transition Data for a Nematic LCP
| Transition | Temperature (°C) on Heating | Enthalpy (J/g) on Heating | Temperature (°C) on Cooling |
| Glass Transition (Tg) | 45 | - | 43 |
| Nematic to Isotropic (TNI) | 120 | 1.5 | 115 |
Protocol: Characterization of Specialty Polymers
1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Sample Preparation: Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF for PS-b-PMMA). Filter the solution through a 0.45 µm filter.
-
Procedure:
-
Inject the sample into the GPC/SEC system equipped with a suitable column set and detectors (e.g., refractive index, UV).
-
Elute the sample with the mobile phase at a constant flow rate.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI. For controlled polymerizations, a low PDI (typically < 1.3) is expected.
-
Table 2: GPC Data for PS-b-PMMA Synthesis
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polystyrene Macroinitiator | 10,000 | 10,500 | 1.05 |
| PS-b-PMMA Block Copolymer | 25,000 | 26,250 | 1.05 |
Diagram 3: Characterization Workflow
Caption: A typical characterization workflow for liquid crystalline and specialty polymers.
Part 4: Emerging Applications and Future Outlook
The precise control over molecular architecture afforded by modern synthetic techniques is paving the way for novel applications of liquid crystals and specialty polymers.
-
Stimuli-Responsive Materials: Both LCPs and specialty polymers can be designed to respond to external stimuli such as light, temperature, pH, or electric fields.[25][26][27] This has led to the development of "smart" materials for applications in soft robotics, actuators, and sensors.[28] For example, liquid crystal elastomers can undergo significant shape changes in response to heat or light.[29]
-
Biomedical Applications: Well-defined block copolymers can self-assemble into micelles or vesicles for targeted drug delivery.[5][30] The ability to tailor the hydrophobic and hydrophilic blocks allows for precise control over drug loading and release kinetics.
-
Advanced Optics and Photonics: The unique optical properties of chiral liquid crystals are being exploited in the development of tunable lasers, optical sensors, and smart windows.[31]
The continued development of novel monomers and controlled polymerization techniques will undoubtedly lead to even more sophisticated materials with unprecedented properties and functionalities, further blurring the lines between these two fascinating classes of polymers.
References
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- What is Controlled Radical Polymeriz
- Advances in chiral luminescent liquid crystals (CLLCs)
- Stimuli-Responsive Materials Based on Interpenetrating Polymer Liquid Crystal Hydrogels. (2025).
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- Structurally-unique polymeric materials obtained through catalytic post-polymerization protocols. (n.d.). OUCI.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Fluoro-3-(trifluoromethoxy)benzaldehyde Reactions
An In-depth Guide for Researchers
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address specific issues encountered during experimentation. The unique electronic properties of this aldehyde, stemming from the strongly electron-withdrawing fluorine and trifluoromethoxy groups, make it a highly reactive and valuable building block, but also one that requires careful handling and optimized reaction conditions to achieve high yields.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your synthetic workflows.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can affect any reaction involving this compound.
Question 1: My reaction yield is consistently low, regardless of the reaction type. What are the fundamental factors I should investigate first?
Answer: Consistently low yields often point to issues with reagent quality, handling, or general reaction setup rather than the specific chemistry of a single reaction. Here is a systematic approach to troubleshooting:
-
Reagent Purity and Integrity: The aldehyde group is highly susceptible to oxidation, especially with electron-withdrawing groups on the aromatic ring. The primary impurity is often the corresponding 2-fluoro-3-(trifluoromethoxy)benzoic acid.[1]
-
Verification: Before use, verify the purity of your starting material via NMR or GC. An acidic pH in a crude sample often indicates significant oxidation.
-
Purification: If the aldehyde is old or has been improperly stored, consider purification by vacuum distillation.[1]
-
-
Handling and Storage: This reagent is a combustible liquid and requires specific storage conditions to maintain its integrity.[2][3]
-
Anhydrous Conditions: Many reactions involving aldehydes, especially those with organometallics like Grignard reagents, are extremely sensitive to moisture.[5]
-
Protocol: Ensure all glassware is rigorously dried (flame- or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents for all reactions.
-
Question 2: I'm observing a significant amount of 2-fluoro-3-(trifluoromethoxy)benzoic acid in my product mixture. How can I prevent this oxidation?
Answer: The formation of the corresponding benzoic acid is a common side reaction caused by the oxidation of the aldehyde. The electron-withdrawing substituents on the benzaldehyde ring make the aldehyde proton more susceptible to abstraction and subsequent oxidation.
-
Inert Atmosphere: Always conduct your reactions under an inert atmosphere (nitrogen or argon). This minimizes contact with atmospheric oxygen, a primary culprit for oxidation.[6]
-
Solvent Quality: Use freshly distilled or anhydrous, de-gassed solvents. Solvents can absorb oxygen from the air, which can then participate in the reaction.
-
Storage: As mentioned, proper storage of the starting material is critical. If the bottle has been opened multiple times, the headspace should be purged with an inert gas before resealing.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for side reactions like oxidation to occur.[6]
Part 2: Reaction-Specific Troubleshooting Guides
A. Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are powerful tools for alkene synthesis. However, the reactivity of the aldehyde and the nature of the ylide can present challenges.
Question 3: My Wittig reaction with this compound has poor conversion, and the workup is complicated by triphenylphosphine oxide. How can I improve this?
Answer: Low conversion in a Wittig reaction often relates to the reactivity of the ylide or incomplete ylide formation.
-
Ylide Generation: The choice of base is critical and depends on the stability of the phosphonium salt.
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium halides): Require strong bases like n-BuLi, NaH, or NaHMDS. Ensure the base is added slowly at a low temperature (0 °C to -78 °C) to a suspension of the phosphonium salt in an anhydrous ether solvent (THF, diethyl ether) to ensure complete deprotonation before adding the aldehyde.[7][8]
-
Stabilized Ylides (e.g., (carbethoxymethylene)triphenylphosphorane): These are more stable and less reactive. They can often be generated with weaker bases (e.g., NaOEt, K₂CO₃) or may even be commercially available and stable enough to handle in air.[7][9] However, they may require heating to react with the aldehyde.
-
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO is notoriously difficult to remove via standard column chromatography due to its polarity.
-
Precipitation: After the reaction, concentrate the mixture, and triturate with a non-polar solvent like hexanes or a mixture of hexanes/ether. TPPO is often insoluble in these solvents and can be filtered off.
-
Acidic Extraction: TPPO can be protonated and extracted into an aqueous acidic layer, although this is less common.
-
Alternative Reagents: For difficult separations, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from an HWE reaction is water-soluble and easily removed during an aqueous workup.[10]
-
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of an α,β-unsaturated ester, a common application.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Reagent Addition: Dissolve the ylide in anhydrous dichloromethane (DCM) or THF. In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Cool the ylide solution to 0 °C in an ice bath. Add the aldehyde solution dropwise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[11]
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexanes).
Workflow Diagram: Wittig Reaction Decision Process
Caption: Decision workflow for Wittig reaction conditions.
B. Reductive Amination
This reaction forms amines from aldehydes and is a cornerstone of medicinal chemistry. The electron-deficient nature of the aldehyde can influence the key imine-forming step.
Question 4: My reductive amination is failing. The aldehyde is not being consumed, or I am recovering only the corresponding alcohol. What is going wrong?
Answer: This is a common issue where the delicate balance between imine formation and reduction is off.
-
Failed Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is often the rate-limiting step and is reversible.
-
Acid Catalysis: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[12] However, too much acid will protonate the amine, rendering it non-nucleophilic. A catalytic amount (5-10 mol%) is usually sufficient.
-
Water Removal: The formation of the imine produces water. Removing this water (e.g., with molecular sieves) can drive the equilibrium toward the imine product.[12]
-
Fluorine Effects: The electron-withdrawing fluorine atoms on the aldehyde can sometimes deactivate it towards nucleophilic attack under certain conditions, or they can lower the basicity of the amine starting material, slowing the reaction.[13] Using a Lewis acid like Ti(OiPr)₄ can help activate the carbonyl group.[13][14]
-
-
Aldehyde Reduction: If you are isolating 2-fluoro-3-(trifluoromethoxy)benzyl alcohol, your reducing agent is prematurely reducing the aldehyde before it can form the imine.
-
Choice of Reducing Agent: Use a mild reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are standard choices because they are less reactive than NaBH₄ and react much faster with the protonated iminium ion than with the starting aldehyde.[14][15]
-
Staged Addition: A reliable method is to first stir the aldehyde, amine, and acid catalyst (if used) in a solvent like methanol or dichloroethane for 1-2 hours to allow for imine formation, then add the reducing agent.[12][15]
-
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent such as dichloroethane (DCE) or methanol.
-
Imine Formation: If needed, add glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or NMR if desired.[12]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. Be cautious, as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material/imine intermediate.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the mixture with an organic solvent (e.g., DCM or EtOAc), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude amine product by flash column chromatography.
C. Nucleophilic Additions (Grignard Reactions)
Grignard reactions are classic C-C bond-forming reactions. The high reactivity of this compound makes it an excellent substrate, but also prone to specific side reactions.
Question 5: My Grignard reaction is low-yielding. I either get no product or a mixture of my starting aldehyde and a Wurtz coupling byproduct. How can I optimize this?
Answer: Low yields in Grignard reactions are almost always due to two main factors: inactive Grignard reagent or side reactions. The trifluoromethyl group makes the carbonyl carbon highly electrophilic and reactive.[5]
Troubleshooting Table: Grignard Reactions
| Problem | Probable Cause(s) | Solutions |
| Reaction fails to initiate | 1. Wet glassware or solvent.[5]2. Impurities on magnesium surface. | 1. Rigorously dry all glassware and use anhydrous solvents.2. Activate Mg turnings with a crystal of iodine, 1,2-dibromoethane, or by crushing them under an inert atmosphere. |
| Low yield of desired alcohol | 1. Incomplete formation of Grignard reagent.2. Aldehyde was added too quickly. | 1. Ensure the Grignard reagent has fully formed before adding the aldehyde. The solution typically turns cloudy and grey/brown.2. Add the aldehyde solution dropwise at 0 °C to control the exothermic reaction.[5] |
| Wurtz coupling product (R-R) is major byproduct | The Grignard reagent (R-MgX) is reacting with unreacted alkyl/aryl halide (R-X).[5] | During Grignard reagent formation, add the halide solution slowly to the magnesium suspension. This keeps the halide concentration low, favoring reaction with Mg over coupling.[5] |
| Starting aldehyde recovered | 1. Inactive Grignard reagent.2. Enolization of the aldehyde (less likely with non-enolizable benzaldehydes). | 1. See "Reaction fails to initiate" above.2. Titrate the Grignard reagent before use to determine its exact concentration. |
| Reduction product (benzyl alcohol) observed | The Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide) and is acting as a reducing agent.[16] | 1. Use a Grignard reagent without a β-hydride (e.g., MeMgBr, PhMgBr).2. Run the reaction at a lower temperature (-78 °C) to favor nucleophilic addition over reduction.[5] |
Workflow Diagram: Troubleshooting Grignard Reactions
Caption: A logical guide to troubleshooting Grignard reaction failures.
References
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde . (n.d.). Cenmed Enterprises. Retrieved January 16, 2026, from [Link]
-
Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
2-Fluoro-3-methoxybenzaldehyde . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Grignard Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Wittig Reaction - Common Conditions . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[17][18]-Proton Shift Reaction . (1995). PubMed. Retrieved January 16, 2026, from [Link]
-
Wittig Reaction: Mechanism and Examples . (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones . (2011). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Wittig Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
A Solvent Free Wittig Reaction . (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 16, 2026, from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents . (2021). MDPI. Retrieved January 16, 2026, from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? . (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Reactions of Grignard Reagents . (2015). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Reductive Amination, and How It Works . (2017). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
What's wrong with my reductive amination? I barely got any product . (2025). Reddit. Retrieved January 16, 2026, from [Link]
-
Amine synthesis by reductive amination . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
3-(Trifluoromethyl)benzaldehyde . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The following content provides in-depth, field-proven insights into the purification of this reagent, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Foundational Knowledge & Initial Troubleshooting (FAQs)
This section addresses preliminary questions regarding the handling, common impurities, and initial workup steps crucial for a successful purification.
Q1: What are the primary safety concerns when handling this compound?
A1: As with any laboratory chemical, a thorough review of the Safety Data Sheet (SDS) is mandatory before use. For this compound and its close analogs, the primary hazards include:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2] Direct contact should be avoided by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1][2] All handling should be performed in a well-ventilated fume hood.
-
Combustibility: While not highly flammable, related fluorinated benzaldehydes are combustible liquids.[2] Keep away from open flames and high-heat sources.[3]
Q2: My crude sample is a dark or discolored liquid. What is the likely cause?
A2: Discoloration in crude benzaldehyde samples typically points to two common issues:
-
Oxidation: Benzaldehydes are notoriously susceptible to air oxidation, which converts the aldehyde functional group into the corresponding carboxylic acid—in this case, 2-fluoro-3-(trifluoromethoxy)benzoic acid.[4][5] This process can occur during the reaction, workup, or storage if the compound is exposed to air.
-
Polymerization/Decomposition: Prolonged heating or the presence of acidic or basic impurities can catalyze the polymerization or decomposition of the aldehyde, leading to the formation of high-molecular-weight, often colored, byproducts.[6]
Q3: How can I remove the acidic benzoic acid impurity before attempting a major purification step?
A3: An acidic impurity like 2-fluoro-3-(trifluoromethoxy)benzoic acid is best removed with a simple liquid-liquid extraction using a mild base. This is a critical first step as the presence of acid can complicate subsequent purification methods, especially chromatography on silica gel.
Protocol 1: Basic Aqueous Wash for Acid Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Add the bicarbonate solution slowly, as CO₂ evolution (effervescence) will occur if a significant amount of acid is present.
-
Separation: Swirl the funnel gently (venting frequently) until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash one more time to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
This pre-purified material is now ready for more rigorous purification by distillation or chromatography.
Section 2: Purification Strategy & Troubleshooting
The choice of purification method depends on the nature of the impurities. The following diagram outlines a logical approach to selecting the appropriate technique.
Caption: Decision workflow for selecting a purification method.
Method 1: Vacuum Distillation
Vacuum distillation is the preferred method for purifying liquid aldehydes, as it allows for boiling at a lower temperature, thereby preventing thermal decomposition.[5][6] It is exceptionally effective at removing non-volatile impurities.
Troubleshooting Guide: Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not distilling over | 1. Inaccurate pressure reading (vacuum is not as low as indicated). 2. Leaks in the glassware joints. 3. Presence of high-boiling impurities. | 1. Verify the accuracy of your vacuum gauge. 2. Check all joints and connections for leaks; ensure they are properly greased. 3. If the product is present, a slightly higher temperature or lower pressure may be required.[6] |
| Product darkens or decomposes in the flask | 1. Distillation temperature is too high. 2. Presence of residual acidic or basic impurities. 3. Prolonged heating. | 1. Achieve a lower vacuum to further reduce the boiling point. 2. Ensure the pre-purification basic wash was performed thoroughly. 3. Ensure efficient and even heating with a mantle and stir bar; minimize distillation time.[6] |
| Bumping or uneven boiling | 1. Lack of boiling chips or inadequate stirring. 2. Overheating of the flask bottom. | 1. Always use a fresh magnetic stir bar or new boiling chips. 2. Use a heating mantle with a sand or oil bath to ensure even heat distribution.[6] |
Protocol 2: Standard Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is completely dry. Use a magnetic stirrer and a heating mantle. It is advisable to add a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to the distillation flask to inhibit polymerization.[6]
-
Pre-Purification: Ensure the crude aldehyde has been washed with a basic solution to remove acidic impurities (Protocol 1).
-
Distillation: Slowly apply vacuum to the system. Begin stirring and gently heat the distillation flask.
-
Fraction Collection: Monitor the head temperature closely. Collect the fraction that distills at the expected boiling point. For analogous compounds like 3-(Trifluoromethoxy)benzaldehyde, the boiling point is 83-86 °C at 24 mmHg. The boiling point of the target compound will be in a similar range under vacuum.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) in a sealed container in the refrigerator to prevent oxidation.
Method 2: Flash Column Chromatography
This technique is ideal for separating the target aldehyde from impurities with different polarities, such as synthetic byproducts or isomers.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping spots/fractions) | 1. Incorrect eluent polarity. 2. Column overloading. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target Rf of ~0.2-0.3 for your product. A less polar solvent will increase retention.[7] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Compound streaks on TLC or tails on the column | 1. Compound is too polar for the chosen eluent. 2. Sample is degrading on the acidic silica gel. | 1. Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Deactivate the silica by preparing a slurry in an eluent containing 1-3% triethylamine, which neutralizes the acidic sites.[8] |
| Low or no recovery of product | 1. Product is irreversibly adsorbed onto the silica. 2. The eluent is not polar enough to move the compound. | 1. This can happen with very polar compounds or if the silica is too acidic. Try flushing the column with a very polar solvent like methanol. 2. Perform a gradient elution, gradually increasing the solvent polarity.[8] |
Workflow and Protocol
The diagram below illustrates the standard workflow for purification by flash chromatography.
Caption: Standard workflow for flash column chromatography.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system. A good starting point for benzaldehydes is a mixture of hexane and ethyl acetate (e.g., starting at a 9:1 ratio).[7]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Method 3: Recrystallization
If your crude this compound is a solid, or if it solidifies upon cooling, recrystallization can be a highly effective and scalable purification technique.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point.[6] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[6] 3. Consider a preliminary purification by chromatography to remove the bulk of impurities.[7] |
| No crystals form | 1. The solution is not supersaturated (too much solvent was used). 2. The solution requires nucleation to begin crystallization. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed" crystal of the pure compound.[9] |
| Low recovery/yield | 1. Too much solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[7] 2. Ensure the solution is cooled thoroughly in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] 3. Use a heated funnel or preheat the filtration apparatus.[7] |
Protocol 4: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent dissolves the compound when hot but not when cold. For aromatic compounds, common choices include ethanol, isopropanol, hexanes, or mixtures like ethanol/water.[7][10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them in a vacuum oven.
Section 3: Purity Assessment
After purification, it is essential to confirm the purity of this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify purity and detect non-volatile impurities.
By understanding the principles behind these purification techniques and anticipating common pitfalls, you can effectively and efficiently obtain high-purity this compound for your research and development needs.
References
- BenchChem. (2025).
- Sigma-Aldrich. 2-Fluoro-3-(trifluoromethyl)benzaldehyde 95. Sigma-Aldrich.
- SynQuest Laboratories, Inc. This compound. SynQuest Labs.
- ChemicalBook. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 112641-20-0. ChemicalBook.
- SynQuest Laboratories, Inc. 2-Fluoro-3-(trifluoromethyl)benzaldehyde. SynQuest Labs.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. 3-(Trifluoromethoxy)benzaldehyde 95. Sigma-Aldrich.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Purification of 4-(Hexyloxy)
- PrepChem.com.
- Random Experiments International. (2015, August 19).
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- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzaldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions when working with fluorinated benzaldehydes. The unique electronic properties conferred by fluorine substituents present both opportunities for novel reactivity and specific challenges in reaction control. This resource synthesizes technical data with practical, field-proven insights to help you navigate these challenges and achieve your synthetic goals.
The Unique Nature of Fluorinated Benzaldehydes: A Double-Edged Sword
The high electronegativity of fluorine significantly impacts the reactivity of the benzaldehyde moiety. Fluorine atoms, particularly when positioned ortho or para to the aldehyde, exert a strong electron-withdrawing inductive effect (-I).[1] This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[1][2] This increased reactivity is beneficial for many transformations but can also lead to a higher propensity for side reactions, decomposition, or polymerization if not properly controlled.[3][4]
The presence of a trifluoromethyl (-CF₃) group further amplifies this electron-withdrawing effect, making the aldehyde even more reactive.[2][5] Understanding this inherent reactivity is the cornerstone of troubleshooting and optimizing your reactions.
General Handling, Storage, and Purification
Before delving into specific reaction troubleshooting, it's crucial to address the stability and purity of your starting materials, as these are often the root cause of failed or low-yielding experiments.
Question: What are the most common impurities in fluorinated benzaldehydes and how should I store them?
Answer: Common impurities include the corresponding fluorinated benzoic acid due to air oxidation, unreacted starting materials from the synthesis, and polymeric materials.[4] To ensure stability and maximize shelf-life, fluorinated benzaldehydes should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place, preferably refrigerated.[4][6] For aldehydes prone to oxidation, adding a radical scavenger like butylated hydroxytoluene (BHT) at 100-200 ppm can be beneficial.[4]
Question: My fluorinated benzaldehyde has become viscous or solidified. What happened and can I fix it?
Answer: This indicates polymerization.[4] For some fluorinated aldehydes, this process can be reversed by "cracking," which involves carefully heating the polymer under vacuum. The volatile monomer will distill, leaving the non-volatile polymer behind. It is crucial to collect the distilled monomer in a cooled receiver and immediately add an inhibitor before proper storage.[4]
Question: How can I purify my fluorinated benzaldehyde before use?
Answer: If the aldehyde is contaminated with its corresponding benzoic acid, a simple workup can be effective. Dissolve the aldehyde in a solvent like diethyl ether or dichloromethane, wash with a dilute solution of sodium bicarbonate or sodium carbonate to remove the acidic impurity, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[6] For higher purity, vacuum distillation is recommended.[4]
Troubleshooting Common Reactions
This section provides troubleshooting guides for several common transformations involving fluorinated benzaldehydes.
Nucleophilic Additions: Grignard and Organolithium Reactions
The enhanced electrophilicity of fluorinated benzaldehydes makes them excellent substrates for Grignard and organolithium additions. However, this heightened reactivity also brings challenges.[3]
Question: My Grignard reaction with a fluorinated benzaldehyde is not initiating or the yield is very low. What's going wrong?
Answer: This is a classic issue in Grignard reactions and almost always points to one of three culprits:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C) and cooled under an inert atmosphere.[3] Solvents must be anhydrous.
-
Poor Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction. Activation is key.[3]
-
Impure Reagents: Ensure your alkyl/aryl halide and the fluorinated benzaldehyde are pure and dry.[3]
Question: I'm observing significant side-product formation. What are the likely side reactions and how can I minimize them?
Answer: With highly reactive substrates like fluorinated benzaldehydes, side reactions are common.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide. To minimize this, add the halide slowly and dropwise to the magnesium suspension during Grignard reagent formation. This keeps the halide concentration low.[3][7]
-
Over-reaction or Enolization: The high reactivity can lead to undesired follow-up reactions. The most critical parameter to control is temperature . The addition of the fluorinated benzaldehyde to the Grignard reagent should be performed at low temperatures, typically 0°C or even -78°C, to control the exothermic reaction. After the addition is complete, allow the reaction to warm slowly to room temperature.[3]
Experimental Protocol: Grignard Reaction with 4-Fluorobenzaldehyde
This protocol outlines the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide.
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.[7] Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.
-
Grignard Reagent Formation: Dissolve bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. Initiation is indicated by a gentle bubbling and warming of the mixture. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, continue stirring for 30-60 minutes.
-
Addition of Aldehyde: Cool the freshly prepared Grignard solution to 0°C in an ice bath. Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.
-
Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Cool the reaction again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7] Remove the solvent under reduced pressure and purify the crude product, (4-fluorophenyl)(phenyl)methanol, by column chromatography on silica gel.
Table 1: Representative Conditions for Grignard Reactions with 4-Fluorobenzaldehyde
| Grignard Reagent (R-MgX) | Product | Reaction Conditions | Typical Yield (%) | Reference |
| Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether, 0°C to rt | ~85-95 | Adapted from[7] |
| Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 | Adapted from[7] |
| Ethylmagnesium Bromide | 1-(4-Fluorophenyl)propan-1-ol | Diethyl ether, Room Temp. | ~80-90 | Adapted from[7] |
Wittig Olefination
The Wittig reaction is a robust method for forming alkenes from aldehydes. The increased reactivity of fluorinated benzaldehydes makes them excellent substrates for this transformation, often proceeding under mild conditions.[8]
Question: My Wittig reaction with a fluorinated benzaldehyde is giving a low yield. What should I check?
Answer: Several factors can impact the success of a Wittig reaction:
-
Ylide Formation: Ensure complete formation of the phosphorus ylide before adding the aldehyde. This requires a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and anhydrous conditions. For stabilized ylides (e.g., those with an adjacent ester or ketone), weaker bases like NaOEt or K₂CO₃ are often sufficient.[9]
-
Ylide Stability: Non-stabilized ylides are highly reactive and sensitive to air and moisture. They should be generated and used in situ under an inert atmosphere. Stabilized ylides are often commercially available or can be stored for periods.[9]
-
Steric Hindrance: While fluorinated benzaldehydes are reactive, significant steric hindrance on either the aldehyde or the ylide can slow the reaction. In such cases, longer reaction times or gentle heating may be necessary.
Question: I'm having issues with the stereoselectivity (E/Z ratio) of my Wittig reaction. How can I control it?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Non-Stabilized Ylides: These typically favor the formation of the (Z)-alkene, especially in salt-free conditions (e.g., using NaHMDS or KHMDS as the base).
-
Stabilized Ylides: These almost exclusively give the (E)-alkene.[8] The reaction is thermodynamically controlled, and the (E)-isomer is the more stable product.
-
Solventless Conditions: For reactions with stabilized phosphoranes, solventless conditions can be highly effective and exothermic with fluorinated benzaldehydes, often leading to high yields and good (E)-selectivity.[8]
Diagram: Wittig Reaction Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding Wittig reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Fluorinated benzaldehydes can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The fluorine substituents can influence the electronic properties of the aromatic ring, affecting the catalytic cycle.
Suzuki-Miyaura Coupling
Question: Why is the Suzuki coupling of a fluorinated chloro-benzaldehyde so challenging?
Answer: This scenario presents two distinct challenges. First, aryl chlorides are inherently less reactive than aryl bromides or iodides in the oxidative addition step of the palladium catalytic cycle.[10] Second, if the fluorine and chlorine are ortho to the coupling site, they create significant steric hindrance, which can impede the approach of the palladium catalyst.[10]
Question: How can I optimize the Suzuki coupling for a sterically hindered or deactivated fluorinated aryl halide?
Answer: Success hinges on three critical factors:[10]
-
Catalyst System: The choice of ligand is paramount. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[10] These ligands facilitate the difficult oxidative addition step and stabilize the active catalytic species.
-
Base: The base plays a crucial role in the transmetalation step. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
-
Reaction Conditions: Thoroughly degassing all solvents and reagents to exclude oxygen is critical to prevent homocoupling of the boronic acid and catalyst decomposition.[10] Higher temperatures (80-110 °C) are also typically required.
Table 2: Recommended Catalyst Systems for Suzuki Coupling of Challenging Aryl Chlorides
| Ligand | Palladium Precursor | Typical Base | Solvent | Key Feature | Reference |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ | Toluene or 1,4-Dioxane | Highly active for sterically hindered substrates | [10] |
| RuPhos | Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | Toluene/H₂O | Excellent for electron-rich and -poor aryl chlorides | [11] |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | t-BuOH | General and effective for a wide range of substrates | [12] |
Buchwald-Hartwig Amination
Question: Can I perform a Buchwald-Hartwig amination on a fluorinated benzaldehyde without affecting the aldehyde group?
Answer: Yes, but careful condition selection is necessary. The aldehyde group is sensitive to strong bases and nucleophiles. The Buchwald-Hartwig amination is a powerful method for C-N bond formation and has been successfully applied to substrates containing sensitive functional groups.[13][14]
Key Considerations for Success:
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can potentially react with the aldehyde. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered first.
-
Ligand Choice: Modern, highly active ligands (e.g., Josiphos, BrettPhos) can often promote the reaction under milder conditions (lower temperatures), which helps to preserve the aldehyde functionality.
-
Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate is crucial. Start with moderate temperatures (e.g., 80 °C) and adjust as needed.
Diagram: Key Steps in the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Working with fluorinated benzaldehydes offers exciting possibilities in synthetic chemistry due to their unique reactivity.[15] However, success requires a nuanced understanding of the electronic effects of fluorine and careful control over reaction conditions. By paying close attention to reagent purity, temperature, and the appropriate selection of catalysts and bases, researchers can effectively troubleshoot common issues and optimize their synthetic routes. This guide provides a foundational framework for addressing these challenges, empowering you to harness the full potential of these valuable building blocks.
References
-
Wang, et al. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters, 23(5), 1921-1927. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. PharmaChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. PharmaChem. [Link]
-
Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Common Conditions. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(5), 1959-1968. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Reaction Details. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
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Common side reactions with 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support resource for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde (CAS No. 1159512-58-9). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this versatile building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.
The structure of this compound presents a specific set of challenges and opportunities. The aldehyde functionality is a classical site for a wide array of transformations. However, its reactivity is significantly modulated by the presence of two potent electron-withdrawing groups on the aromatic ring: an ortho-fluoro substituent and a meta-trifluoromethoxy group. This electronic arrangement makes the compound highly susceptible to certain undesirable pathways if reaction conditions are not carefully controlled.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and inherent stability of this compound.
Q1: My freshly opened bottle of this compound, a liquid, now contains a white crystalline precipitate. What is it?
A1: The white solid is almost certainly 2-Fluoro-3-(trifluoromethoxy)benzoic acid . Like many benzaldehydes, this compound is prone to autoxidation upon exposure to oxygen in the air.[1][2] This process can be accelerated by light. The aldehyde is oxidized to the corresponding carboxylic acid, which is typically a solid at room temperature and has lower solubility in the parent aldehyde, causing it to precipitate out over time.
Q2: What are the optimal storage and handling conditions to prevent degradation?
A2: To maintain the compound's purity, rigorous exclusion of air and light is critical.
-
Storage: Store the vial tightly sealed in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere (Nitrogen or Argon) is highly recommended.[1]
-
Handling: When in use, minimize the time the container is open to the atmosphere. If you are using small quantities from a larger bottle over an extended period, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to preserve the integrity of the bulk supply.
Q3: How stable is the trifluoromethoxy (-OCF₃) group to common reaction conditions?
A3: The trifluoromethoxy group is known for its exceptional chemical stability, significantly more so than a trifluoromethyl (-CF₃) group under certain conditions.[3][4] It is generally inert to a wide range of acidic and basic conditions commonly used in synthesis.[5] While extreme, harsh conditions (e.g., very high temperatures with strong alkali metals) could theoretically cleave it, for most standard synthetic protocols, the -OCF₃ group can be considered a robust and non-reactive spectator. Its primary influence is electronic, acting as a strong electron-withdrawing group.[6]
Q4: I ran a reaction using potassium hydroxide (KOH) in methanol and observed the formation of two new products instead of my desired compound. What likely happened?
A4: You have likely induced a Cannizzaro reaction . This disproportionation reaction is characteristic of aldehydes that lack α-hydrogens, such as this compound, when subjected to strong basic conditions.[1] Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol, 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol , and one molecule of the carboxylate salt, potassium 2-Fluoro-3-(trifluoromethoxy)benzoate .
Troubleshooting Guide: Common Side Reactions & Mitigation
This section provides a deeper dive into specific experimental problems, explaining the chemical causality and offering detailed protocols for resolution.
Problem 1: Nucleophilic Aromatic Substitution (SNAr) of the Ortho-Fluoro Group
The most common and often overlooked side reaction is the displacement of the fluorine atom at the C2 position. The combined electron-withdrawing power of the ortho-aldehyde and the meta-trifluoromethoxy group makes the aromatic ring highly electron-deficient and activates the C-F bond towards nucleophilic attack.
-
Symptoms: Formation of a byproduct where the fluorine atom has been replaced by a nucleophile present in the reaction mixture (e.g., an alkoxide, amine, or the active species of an organometallic reagent). This is particularly common in reactions run at elevated temperatures.[7][8]
-
Causality: The mechanism is a classic SNAr addition-elimination pathway. A nucleophile attacks the carbon bearing the fluorine, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride leaving group.
-
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Keep the reaction temperature as low as possible to disfavor the higher activation energy of the SNAr pathway.
-
Choice of Nucleophile/Base: If possible, use softer, less aggressive nucleophiles. When a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) over alkoxides or hydroxides.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the slower SNAr side reaction from progressing.
-
Caption: Competing reaction pathways for the title compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
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- 24. 2-氟-3-(三氟甲基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 25. synquestlabs.com [synquestlabs.com]
- 26. fishersci.com [fishersci.com]
- 27. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 28. 2-氟-3-(三氟甲基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 29. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 33. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. organic-synthesis.com [organic-synthesis.com]
- 37. 2-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 38. Deoxygenative trifluoromethylthiolation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde | C8H3ClF4O | CID 19995605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Stability and Storage of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde. This guide is designed to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for professionals working with this versatile fluorinated building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.
Introduction: Understanding the Molecule
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluorine atom at the ortho position and a trifluoromethoxy group at the meta position significantly influences the reactivity of the aldehyde functional group. These electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, these same electronic effects, along with potential steric hindrance, can also introduce challenges related to stability and side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most common degradation pathways for this compound are oxidation and polymerization.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-fluoro-3-(trifluoromethoxy)benzoic acid, especially when exposed to air (oxygen). This process can be accelerated by light and heat. The presence of the electron-withdrawing groups on the aromatic ring can influence the rate of this oxidation.
-
Polymerization: Like many aldehydes, this compound can undergo polymerization, especially under improper storage conditions or in the presence of acidic or basic impurities. This can result in the formation of a viscous liquid or a solid precipitate.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, thus preventing oxidation and hydrolysis. |
| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects the compound from light and prevents contamination. |
| Purity | Ensure the compound is free from acidic or basic impurities before long-term storage. | Impurities can catalyze degradation pathways like polymerization. |
Q3: I observe a crystalline precipitate in my old bottle of this compound. What is it and what should I do?
A3: The crystalline precipitate is most likely the oxidation product, 2-fluoro-3-(trifluoromethoxy)benzoic acid. You can confirm this by taking a small sample of the solid and determining its melting point, or by dissolving a portion of the liquid and analyzing it by techniques like NMR or IR spectroscopy, looking for the characteristic carboxylic acid peaks.
If the rest of the liquid is still required for your experiments, you can purify it by washing the material with a dilute solution of sodium bicarbonate to remove the acidic impurity, followed by drying the organic layer and distillation under reduced pressure.
Q4: Can this compound undergo a Cannizzaro reaction?
A4: Yes, theoretically it can. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[1][2][3] Since this compound lacks α-hydrogens, it is susceptible to this reaction in the presence of a strong base.[4][5] This is a critical consideration in reaction design, as unintended basic conditions could lead to the formation of 2-fluoro-3-(trifluoromethoxy)benzyl alcohol and 2-fluoro-3-(trifluoromethoxy)benzoic acid as byproducts.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides actionable solutions.
Issue 1: Low or Inconsistent Reaction Yields
-
Potential Cause 1: Purity of the Aldehyde. The presence of the corresponding carboxylic acid can interfere with certain reactions, especially those that are base-sensitive.
-
Solution: Before use, check the purity of the aldehyde by TLC, GC, or NMR. If significant acid impurity is detected, purify the aldehyde by washing with a saturated sodium bicarbonate solution.
-
-
Potential Cause 2: Reaction Conditions. The high reactivity of the aldehyde due to the electron-withdrawing groups can lead to side reactions if conditions are not carefully controlled.
-
Solution: For nucleophilic additions, consider running the reaction at a lower temperature to improve selectivity. Ensure that all reagents and solvents are anhydrous, as water can react with many organometallic reagents and also potentially hydrolyze the trifluoromethoxy group under harsh conditions.
-
Issue 2: Formation of Unexpected Byproducts
-
Potential Cause 1: Cannizzaro Reaction. As mentioned in the FAQs, the presence of a strong base can lead to a Cannizzaro reaction.
-
Solution: Carefully control the pH of your reaction mixture. If a base is required, consider using a weaker, non-nucleophilic base.
-
-
Potential Cause 2: Hydrolysis of the Trifluoromethoxy Group. While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, although this is less common than for a trifluoromethyl group.[6][7]
-
Solution: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Buffer your reaction mixture if necessary.
-
Issue 3: Difficulty in Purification of the Product
-
Potential Cause 1: Similar Polarity of Product and Starting Material. If the product of your reaction has a similar polarity to the starting aldehyde, separation by column chromatography can be challenging.
-
Solution: If your product is not an aldehyde, you can selectively remove the unreacted starting material by forming a water-soluble bisulfite adduct.[8][9][10] This involves treating the reaction mixture with a saturated solution of sodium bisulfite. The aldehyde will form the adduct and move into the aqueous phase, while your product remains in the organic layer.
-
-
Potential Cause 2: Product Instability. The functional groups on your product might be sensitive to the purification conditions (e.g., silica gel).
-
Solution: Consider alternative purification methods such as distillation under reduced pressure or crystallization. If column chromatography is necessary, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel with a small amount of triethylamine in the eluent.
-
Experimental Protocols
Protocol 1: Purification of this compound from its Carboxylic Acid Impurity
This protocol describes a standard liquid-liquid extraction procedure to remove the acidic impurity, 2-fluoro-3-(trifluoromethoxy)benzoic acid.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude aldehyde in a suitable volume of diethyl ether (e.g., 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the washing with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aldehyde.
Protocol 2: Handling and Dispensing of Air-Sensitive this compound
This protocol outlines the best practices for handling the compound to minimize exposure to air and moisture.[11]
Materials:
-
Bottle of this compound
-
Dry, nitrogen or argon-flushed Schlenk flask or round-bottom flask with a septum
-
Dry syringe and needle
-
Inert gas source (nitrogen or argon) with a manifold
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Connect the reaction flask to the inert gas manifold.
-
Carefully remove the cap from the bottle of this compound.
-
Quickly place a septum over the opening of the bottle.
-
Insert a needle connected to the inert gas source through the septum to create a positive pressure of inert gas in the bottle.
-
Insert a second, dry needle attached to a dry syringe through the septum.
-
Withdraw the desired volume of the aldehyde into the syringe.
-
Remove the syringe from the bottle and immediately insert the needle into the septum of the reaction flask.
-
Dispense the aldehyde into the reaction flask.
-
Remove the syringe and needle.
-
For long-term storage, it is recommended to flush the headspace of the original bottle with inert gas before tightly resealing the cap.
Visualizations
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Purification Workflow for Removing Acidic Impurities
Caption: Liquid-liquid extraction workflow for the purification of the aldehyde.
References
- BenchChem. (2025).
-
LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved Methods. ACS Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
Quora. (2018). Why do alpha hydrogenated aldehydes not undergo the Cannizzaro reaction? Retrieved from [Link]
-
YouTube. (2024). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. Retrieved from [Link]
-
ACS Publications. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: A Researcher's Guide to Trifluoromethoxy Compounds
Welcome to the Technical Support Center for trifluoromethoxy compounds. This guide is designed for researchers, scientists, and drug development professionals who work with molecules containing the trifluoromethoxy (-OCF₃) group. The unique electronic properties and metabolic stability of this functional group make it highly valuable in medicinal chemistry and materials science.[1][2][3][4] However, its reactivity and the specific handling requirements of its precursors and derivatives demand careful consideration.
This resource provides practical, in-depth answers to common questions and troubleshooting guidance for issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific principles to ensure safe and successful experimentation.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis, purification, and handling of trifluoromethoxy compounds.
Question 1: My trifluoromethoxylation reaction is showing low or no conversion. What are the common causes and how can I fix it?
Low or no conversion in reactions aimed at introducing an -OCF₃ group is a frequent challenge, often stemming from the stability and reactivity of the reagents involved.
Answer:
Several factors can contribute to poor reaction outcomes. Let's break down the potential causes and solutions:
-
Reagent Integrity: Many trifluoromethoxylation reagents are highly reactive and sensitive to moisture and atmospheric conditions. For instance, reagents used to generate a trifluoromethoxide anion are notoriously unstable.[4][5]
-
Troubleshooting:
-
Verify Reagent Quality: If possible, use freshly opened reagents. For reagents that have been stored, it's crucial to ensure they haven't degraded. For some precursors, purity analysis via techniques like ¹⁹F NMR can be invaluable.[6]
-
Inert Atmosphere: Always handle these reagents under a dry, inert atmosphere (e.g., argon or nitrogen).[6] Use of a glovebox is highly recommended.
-
Anhydrous Conditions: Ensure all solvents and glassware are scrupulously dried.
-
-
-
Reaction Temperature: Many modern trifluoromethoxylation protocols, especially those involving radical mechanisms or sensitive reagents, have narrow optimal temperature ranges.
-
Troubleshooting:
-
Strict Temperature Control: Monitor the internal reaction temperature closely. For exothermic reactions, ensure your cooling bath is adequate for the scale of your reaction.
-
Low-Temperature Initiation: Some reagents, like certain O-(trifluoromethyl)dibenzofuranium salts, require very low temperatures (e.g., -100 °C) for their in situ preparation and subsequent reaction.[7][8]
-
-
-
Reaction Kinetics and Mixing:
-
Troubleshooting:
-
Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the interaction between reactants.
-
Slow Addition: For highly reactive reagents, slow, dropwise addition can prevent localized high concentrations and potential side reactions or decomposition.
-
-
-
Substrate Reactivity: The electronic nature of your substrate plays a critical role. Electron-rich aromatic rings are often more amenable to electrophilic trifluoromethoxylation, while electron-deficient systems may require nucleophilic approaches.[1][9]
Question 2: I'm observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer:
Byproduct formation is often linked to the high reactivity of trifluoromethoxylation reagents and potential decomposition pathways.
Common Byproducts and Their Sources:
| Byproduct Class | Potential Source | Mitigation Strategy |
| Products of HF/Fluoride Attack | Decomposition of -OCF₃ containing reagents or intermediates. | Use of fluoride scavengers (e.g., silyl reagents) if compatible with the reaction; strict anhydrous conditions. |
| Over-reaction/Multiple Substitutions | High reagent concentration or temperature. | Slow addition of the trifluoromethoxylating agent; precise temperature control. |
| Solvent-Derived Byproducts | Reaction of the reagent with the solvent. | Choose a robust, inert solvent. Perfluorinated solvents or highly fluorinated alkanes can be good options. |
| Homocoupling of Starting Material | Reductive or oxidative conditions, often in metal-catalyzed reactions. | Optimize catalyst loading and ligand choice; screen different reaction conditions. |
Troubleshooting Strategies:
-
Reaction Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction progress. This can help you determine the optimal reaction time and prevent the formation of degradation products over extended periods.
-
Quenching: The way a reaction is quenched can significantly impact the product profile.
-
Controlled Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
Appropriate Quenching Agent: For reactions involving strong bases, an acidic quench (e.g., saturated aq. NH₄Cl) is appropriate. For reactions with strong acids, a basic quench (e.g., saturated aq. NaHCO₃) is needed.
-
Question 3: My purified trifluoromethoxy compound seems to be degrading upon storage. What are the best storage practices?
Answer:
The stability of trifluoromethoxy compounds can vary greatly depending on the overall structure of the molecule. While the -OCF₃ group itself is generally quite stable, other functional groups on the molecule can influence its lability.[1][2][10]
Storage Recommendations:
-
Container: Store in a tightly sealed container made of an inert material (e.g., amber glass or Teflon-lined cap).[11][12][13]
-
Atmosphere: For sensitive compounds, storing under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.[13]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11][12][13][14] For particularly sensitive compounds, refrigeration or freezing may be necessary.
-
Light: Protect from light, especially if the compound has chromophores that could lead to photochemical decomposition. Amber vials are recommended.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[14][15]
The following diagram illustrates a decision-making workflow for troubleshooting common issues in trifluoromethoxylation reactions.
Caption: Troubleshooting workflow for trifluoromethoxylation reactions.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the safe handling and properties of trifluoromethoxy compounds.
Question 4: What are the primary hazards associated with trifluoromethoxy compounds and their precursors?
Answer:
The hazards can vary significantly depending on the specific molecule. However, some general precautions should always be taken.
-
General Irritation: Many organic compounds, including those with a trifluoromethoxy group, can be irritating to the eyes, skin, and respiratory system.[11][16][17]
-
Flammability: Low molecular weight aromatic trifluoromethoxy compounds can be flammable liquids.[11][12] Always handle them away from ignition sources and use spark-proof tools.[11][12][15]
-
Toxicity of Precursors and Byproducts:
-
Some reagents used to introduce the -OCF₃ group are highly toxic and reactive. For example, trifluoromethyl hypofluorite (CF₃OF) is a toxic, explosive gas.[18]
-
Decomposition of some trifluoromethoxy compounds or their precursors can release hazardous substances like hydrogen fluoride (HF) or carbonyl fluoride (COF₂).[6][12]
-
Always consult the Safety Data Sheet (SDS) for the specific compound you are working with before starting any experiment. [11][12][14][15][16][17]
Question 5: What personal protective equipment (PPE) is required when handling trifluoromethoxy compounds?
Answer:
A standard laboratory PPE protocol is the minimum requirement, with additional measures depending on the specific compound and procedure.
Recommended PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[11][15][16] A face shield may be required for larger scale operations.[15][16] | Protects against splashes of irritating or corrosive materials. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13][14][15][19] | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat.[11][15] | Protects skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[11][15][17][19] For emergencies or in poorly ventilated areas, a respirator may be necessary.[15] | Prevents inhalation of vapors, which can be irritating or toxic.[11][15] |
Question 6: How should I properly dispose of waste containing trifluoromethoxy compounds?
Answer:
Proper waste disposal is crucial for safety and environmental protection.
General Disposal Guidelines:
-
Segregation: Do not mix waste containing fluorinated compounds with other waste streams unless you are certain of their compatibility.
-
Labeling: Clearly label all waste containers with their full contents.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[13][19][20]
-
Never Pour Down the Drain: Organic compounds, especially halogenated ones, should never be disposed of down the sink.[19][21]
The following diagram outlines the standard procedure for handling a chemical spill of a trifluoromethoxy compound.
Caption: General chemical spill response workflow.
Question 7: What should I do in case of accidental exposure to a trifluoromethoxy compound?
Answer:
Immediate and appropriate first aid is critical. The specific actions may vary, so always refer to the compound's SDS.[16]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][15][16] Seek immediate medical attention.[11][15][16]
-
Skin Contact: Remove contaminated clothing and shoes.[11] Flush skin with plenty of water for at least 15 minutes.[11][16] Seek medical attention if irritation develops.[11][14]
-
Inhalation: Move the person to fresh air immediately.[11][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11][16] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11][15] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[11][15]
Always show the Safety Data Sheet to the attending medical personnel. [16]
References
- Trifluoromethoxy group. Grokipedia.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer.
- 4-(Trifluoromethoxy)
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- Safety Data Sheet - 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Angene Chemical.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- SAFETY DATA SHEET - (Trifluoromethoxy)benzene. Fisher Scientific.
- SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene. TCI Chemicals.
- SAFETY DATA SHEET - 2-(Trifluoromethoxy)benzonitrile. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC.
- Safety Data Sheet - (TRIFLUOROMETHOXY)PICOLINONITRILE. CymitQuimica.
- Process for purifying fluoroxy compounds.
- a) Stern–Volmer quenching experiments. b) Proposed catalytic cycle and... | Download Scientific Diagram.
- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD.
- Advances in the Development of Trifluoromethoxyl
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Trifluoromethanesulfonic acid - Material Safety D
- A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol. Benchchem.
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Quenching of 3DPA2FBN fluorescence emission in the presence of.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
- Advances in the Development of Trifluoromethoxylation Reagents.
- Safety Reference. VSBIT.
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Overcoming low reactivity in substitutions on the aromatic ring
Technical Support Center: Aromatic Substitution Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for aromatic substitution. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with low reactivity in aromatic substitution reactions. Instead of a simple list of protocols, we offer a series of troubleshooting guides in a question-and-answer format. Our goal is to explain the underlying chemical principles behind each experimental choice, providing you with the tools to not only solve your immediate problem but also to design more robust reactions in the future.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class where an electrophile replaces an atom (typically hydrogen) on an aromatic ring.[1][2] The nucleophilicity of the aromatic ring is paramount for success. Low reactivity is a frequent hurdle, especially when dealing with electron-deficient systems.
Frequently Asked Questions (FAQs): EAS
Q1: My Friedel-Crafts reaction is failing with a substituted benzene. What's the first thing I should check?
A1: The most common cause for Friedel-Crafts reaction failure is the electronic nature of the substituents already on the ring.[3]
-
Causality: Friedel-Crafts alkylations and acylations are classic EAS reactions that require a nucleophilic aromatic ring to attack the electrophile (a carbocation or acylium ion).[4][5] If your ring possesses strongly electron-withdrawing groups (EWGs), its electron density is severely diminished, rendering it too "poor" to initiate the reaction.[6][7]
-
Troubleshooting Steps:
-
Analyze Your Substrate: Identify all substituents on your aromatic ring. Are they activating (electron-donating) or deactivating (electron-withdrawing)?
-
Consult a Reactivity Table: Compare your substituents to known activating/deactivating groups. Strongly deactivating groups like nitro (-NO₂), quaternary ammonium (-NR₃⁺), or sulfonyl (-SO₃H) will almost always prevent the reaction from occurring.[6][8] Even moderately deactivating groups like acyl groups (-COR) can shut down reactivity.[7] Halogens are weakly deactivating but will generally still allow the reaction to proceed, albeit slower than benzene.[7][9]
-
Check for Incompatible Groups: Amino groups (-NH₂, -NHR, -NR₂) are strong activators, but they are also Lewis bases. They will react with the Lewis acid catalyst (e.g., AlCl₃), placing a positive charge on the nitrogen and deactivating the ring.[6][8]
-
Q2: My substrate is only moderately deactivated, but the Friedel-Crafts acylation is still sluggish. How can I push the reaction forward?
A2: When dealing with a moderately deactivated ring, you need to enhance the electrophilicity of your acylating agent. This is achieved by using a more powerful Lewis acid catalyst.
-
Causality: The Lewis acid's role is to coordinate with the halogen of the acyl halide, creating a highly reactive acylium ion (R-C≡O⁺).[4] A stronger Lewis acid will generate a higher concentration of this potent electrophile at equilibrium, increasing the chances of a successful reaction with a less nucleophilic ring.
-
Solution: Switch from a milder Lewis acid like FeCl₃ to a stronger one like AlCl₃. For very unreactive substrates, superacid systems or pre-forming the acylium ion with an agent like triflic anhydride may be necessary.
| Lewis Acid | Relative Strength | Typical Applications |
| ZnCl₂ | Weak | Activated rings, alcohols |
| FeCl₃ | Moderate | Activated/mildly deactivated rings |
| AlCl₃ | Strong | General purpose, handles some deactivation |
| SbF₅ | Very Strong | Highly deactivated rings, superacid systems |
Data compiled from various sources on Lewis acid strength in Friedel-Crafts reactions.[6][10]
Q3: I'm attempting a reaction on a pyridine ring and seeing no product. Why is this so difficult?
A3: Pyridine and other electron-deficient nitrogen-containing heterocycles are notoriously unreactive towards standard EAS.
-
Causality: The nitrogen atom in pyridine is electronegative and withdraws electron density from the ring, making it significantly less nucleophilic than benzene.[1] Furthermore, the nitrogen's lone pair acts as a Lewis base, readily coordinating with the Lewis or Brønsted acid catalyst, which places a positive charge on the ring and deactivates it even further.
-
Strategic Solutions:
-
N-Oxide Formation: A proven strategy is to first oxidize the pyridine to pyridine-N-oxide. The oxygen atom is a strong electron-donating group, which greatly activates the ring towards EAS, even more so than benzene.[1] The substitution typically occurs at the 4-position. After the EAS reaction, the N-oxide can be reduced back to the substituted pyridine.
-
Switch Reaction Type: Consider if a Nucleophilic Aromatic Substitution (SNAr) is possible instead. If there is a suitable leaving group on the pyridine ring (e.g., a halogen), an SNAr reaction might be a more viable pathway.[1]
-
Visualizing the Problem: EAS on a Deactivated Ring
The following diagram illustrates why a strong electron-withdrawing group (EWG) shuts down EAS. The EWG reduces the ring's ability to stabilize the positive charge in the critical intermediate (the sigma complex).
Caption: Comparison of EAS energy profiles for activated vs. deactivated rings.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
In contrast to EAS, Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring.[11] For this reaction to proceed, specific electronic requirements must be met.
Frequently Asked Questions (FAQs): SNAr
Q1: My SNAr reaction is not working. What are the key requirements for the substrate?
A1: A successful SNAr reaction hinges on two critical features of the aromatic substrate:
-
Presence of a Good Leaving Group: This is typically a halide (F, Cl, Br, I) or a sulfonate ester.
-
Strong Electron-Withdrawing Groups (EWGs): At least one powerful EWG, such as a nitro (-NO₂), cyano (-CN), or carbonyl (-COR) group, must be present on the ring.[12]
-
Causality: The reaction proceeds via an addition-elimination mechanism.[12][13] The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14] This step is rate-determining as it temporarily breaks the ring's aromaticity.[14] The EWG is essential to stabilize the negative charge of this intermediate through resonance.[13]
-
Positional Requirement: The EWG must be positioned ortho or para to the leaving group.[12][15] A meta position does not allow for resonance delocalization of the negative charge onto the EWG, and thus will not activate the ring for SNAr.
Visualizing the SNAr Requirement
This diagram shows why ortho or para placement of the EWG is crucial for stabilizing the Meisenheimer complex.
Caption: Resonance stabilization in SNAr is only effective with ortho/para EWGs.
Q2: My leaving group is a chloride, and the reaction is very slow. I thought iodide was a better leaving group?
A2: This is a common point of confusion stemming from SN1/SN2 reactions. In SNAr, the leaving group trend is often reversed: F > Cl > Br > I .[14]
-
Causality: The rate-determining step is the initial attack of the nucleophile, not the loss of the leaving group.[14] Highly electronegative atoms like fluorine are powerful inductive electron-withdrawing groups. This effect makes the carbon atom they are attached to more electrophilic and thus more susceptible to nucleophilic attack.[13][15] Since the C-X bond is not broken in the slow step, the bond strength (C-I < C-Br < C-Cl < C-F) is less important than the activation of the ring towards attack.
Q3: What can I do if my aromatic ring lacks the necessary electron-withdrawing groups for an SNAr reaction?
A3: If your substrate is electron-rich or neutral, classical SNAr is not a feasible pathway. You must turn to alternative, modern synthetic methods.
-
Alternative Strategies:
-
Transition-Metal Cross-Coupling: Reactions like the Buchwald-Hartwig amination or Suzuki coupling are exceptionally powerful for forming C-N, C-O, and C-C bonds on aromatic rings, regardless of their electronic properties. These methods use a palladium or nickel catalyst and proceed through a completely different mechanism (oxidative addition/reductive elimination).
-
Benzyne Mechanism: If you can use a very strong base (like NaNH₂) and have a hydrogen ortho to your leaving group, you can generate a highly reactive benzyne intermediate via an elimination-addition mechanism.[12][13] This is less common and often results in mixtures of products if the ring is unsymmetrically substituted.
-
Section 3: Transition-Metal Catalyzed Cross-Coupling
For unreactive aryl halides (especially chlorides), palladium- and nickel-catalyzed cross-coupling reactions have become the go-to solution. However, they come with their own set of challenges.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: My Suzuki coupling with an aryl chloride is failing. I'm using standard Pd(PPh₃)₄. What's wrong?
A1: Aryl chlorides are significantly less reactive than aryl bromides or iodides. The primary reason for failure is the difficulty of the oxidative addition step, which is the first and often rate-limiting step in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often not active enough.[16]
-
Causality: The C-Cl bond is stronger and less polarizable than C-Br or C-I, making it much harder for the Pd(0) catalyst to insert itself into the bond. To overcome this, the palladium center must be made more electron-rich and sterically accessible.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreactive aryl chlorides in Suzuki coupling.
-
Key Solution: Ligand Choice. The most critical factor is the phosphine ligand. For unreactive aryl chlorides, you must use specialized ligands that are both sterically bulky and highly electron-donating.[16][17]
-
Bulky: Promotes the formation of the active, monoligated 14-electron Pd(0)L species, which is crucial for oxidative addition.
-
Electron-Donating: Increases the electron density on the palladium, making it a better nucleophile to attack the C-Cl bond.
-
Examples: Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are industry standards for these challenging couplings.[18]
-
Q2: I've switched to a better ligand, but my Heck reaction is still giving low yields and catalyst decomposition (black precipitate). What's happening?
A2: Catalyst decomposition (formation of palladium black) is common in Heck reactions, especially at the higher temperatures needed for unreactive substrates.[16] This indicates that your active Pd(0) species is not stable under the reaction conditions.
-
Causality: The catalytic cycle must regenerate the active Pd(0) species efficiently. If any step is slow, or if side reactions occur, the palladium can aggregate and precipitate out of solution, killing the catalysis. High temperatures accelerate this decomposition.
-
Solutions:
-
Use a More Robust Ligand: N-Heterocyclic Carbenes (NHCs) are often more thermally stable than phosphine ligands and can prevent decomposition at high temperatures.[16]
-
Check Your Base: The base is critical in the final step to regenerate the Pd(0) catalyst. Ensure you are using an appropriate base (often an amine like Et₃N or an inorganic base like K₂CO₃) and that it is pure and dry.
-
Consider a Heterogeneous Catalyst: For some applications, using a ligandless, heterogeneous catalyst like Pd/C can activate aryl chlorides effectively, sometimes avoiding the stability issues of homogeneous systems.[19][20]
-
Protocols & Methodologies
Protocol 1: General Procedure for High-Temperature Suzuki Coupling of an Unreactive Aryl Chloride
This protocol is a starting point for the coupling of challenging, electron-rich, or sterically hindered aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane), 5 mL
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl chloride, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Critical): Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with aryl chlorides can take anywhere from 4 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Rationale: The combination of a specialized Buchwald ligand (SPhos), a strong base (K₃PO₄), and elevated temperature is designed to overcome the high activation energy of the oxidative addition step for the aryl chloride.[21]
References
- BenchChem. (n.d.). Troubleshooting low yield in electrophilic aromatic substitution.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]
- Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871.
- Yetra, S. R., et al. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- Garlyauskayte, R. Y., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Farina, V. (2004). Heck Reaction—State of the Art. Journal of Organometallic Chemistry.
-
Chem Help ASAP. (2020). SNAr reaction mechanism. Retrieved from [Link]
- ChemRxiv. (n.d.).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- ACS Publications. (n.d.).
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
- ResearchGate. (n.d.). Effects of lewis acid amount on friedel-crafts alkylation reaction and mechanical properties of POE/PS blends.
- ACS Catalysis. (2026). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
- ResearchGate. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- ACS Catalysis. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
- Jasperse, J. (n.d.). Chem 360 Ch.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Technical Support Center: Process Optimization for Scaling Up Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Process Optimization in Synthesis Scale-Up. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of transitioning a chemical synthesis from the laboratory bench to pilot plant and commercial production. As Senior Application Scientists, we understand that scaling up is not merely about using larger flasks; it's a multidisciplinary challenge where chemical and physical principles intersect. This resource is structured to address your most pressing questions and troubleshoot the common, yet critical, issues that can arise during this crucial phase of development.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of chemical synthesis.
1. Why did my reaction yield decrease significantly after scaling up?
A drop in yield during scale-up is a frequent challenge and can be attributed to several factors that are often masked at the lab scale. The most common culprits are mass and heat transfer limitations.[1][2][3] In a larger reactor, the surface-area-to-volume ratio decreases, which can lead to inefficient heat dissipation for exothermic reactions or insufficient heat input for endothermic ones.[1][4] This can cause localized temperature changes, promoting side reactions and impurity formation.[1] Inadequate mixing can also lead to heterogeneous concentration and temperature profiles, further impacting reaction kinetics and selectivity.[5][6]
2. How do I maintain consistent product purity and impurity profiles during scale-up?
Maintaining a consistent purity profile is paramount, especially in pharmaceutical development.[7] As reactions are scaled, subtle changes in mixing, temperature, and concentration can alter the impurity profile.[5][8] To mitigate this, it is crucial to have a deep understanding of the reaction mechanism and the potential for side reactions. Implementing Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, can provide real-time monitoring of reactant consumption, product formation, and impurity generation, allowing for tighter process control.[9][10] Robust analytical methods must be developed and validated to accurately quantify impurities at all stages of the process.[11]
3. What are the key considerations for choosing a suitable reactor for scale-up?
The choice of reactor is a critical decision that will impact the entire process. Key considerations include:
-
Heat Transfer: The reactor must be able to efficiently remove or add heat to maintain the desired reaction temperature.[1][12] This is heavily influenced by the reactor's material of construction, jacket design, and the available heat transfer area.[13]
-
Mixing Efficiency: The agitation system (impeller type, speed, and baffle configuration) must be designed to ensure proper mixing for the specific reaction, whether it's a homogeneous liquid phase, a slurry, or a gas-liquid reaction.[14][15]
-
Material Compatibility: The reactor material must be compatible with all reactants, intermediates, products, and solvents to avoid corrosion and leaching of impurities.[5]
-
Pressure and Temperature Ratings: The reactor must be able to safely operate at the required process conditions.[11]
4. How do I address changes in crystallization or precipitation behavior upon scale-up?
Crystallization and precipitation are highly sensitive to changes in supersaturation, temperature, and mixing, all of which are affected by scale.[16][17] What works in a small flask may not translate directly to a large, baffled reactor.[5] Common issues include changes in crystal form (polymorphism), particle size distribution, and filtration characteristics. A thorough understanding of the system's thermodynamics and kinetics is essential.[17] Techniques like focused beam reflectance measurement (FBRM) and particle video microscopy (PVM) can be invaluable for in-process monitoring of particle size and shape.[9]
5. What are the regulatory expectations when scaling up a pharmaceutical synthesis?
Regulatory bodies like the FDA require a demonstration that the scaled-up process consistently produces a product of the same quality, safety, and efficacy.[18] This is often achieved through a combination of process validation and comparability studies. For pharmaceutical manufacturing, adherence to Good Manufacturing Practices (GMP) is mandatory.[2] It is also important to consider guidelines such as the FDA's Scale-Up and Post-Approval Changes (SUPAC).[18]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific and complex issues that arise during the scale-up process.
Guide 1: Diagnosing and Mitigating Poor Heat Transfer
Problem: The reaction temperature is difficult to control, leading to runaway reactions or stalled processes.
Underlying Science: The ability to transfer heat in or out of a reactor is directly proportional to the heat transfer area and the overall heat transfer coefficient, and the temperature difference between the reaction mass and the heating/cooling medium. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally (the surface-area-to-volume ratio decreases).[1][4] This can lead to a situation where the heat generated by an exothermic reaction exceeds the heat removal capacity of the reactor, resulting in a dangerous temperature increase.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor heat transfer.
Experimental Protocol: Modifying Dosing Strategy
-
Objective: To control the rate of heat generation by limiting the concentration of the reactive species.
-
Procedure: a. Instead of adding the entire charge of a highly reactive reagent at once, add it portion-wise or as a continuous, slow feed. b. Monitor the reaction temperature in real-time using a calibrated probe. c. Set a maximum temperature limit. If the temperature exceeds this limit, pause the addition until it returns to the desired range. d. Use a reaction calorimeter to measure the heat of reaction and determine the maximum safe addition rate.[1]
Data Presentation: Reactor Heat Transfer Comparison
| Reactor Scale | Volume (L) | Surface Area (m²) | Surface Area to Volume Ratio (m⁻¹) | Typical Heat Transfer Coefficient (W/m²K) |
| Lab | 1 | 0.06 | 60 | 300-500 |
| Pilot Plant | 100 | 2.5 | 25 | 150-300 |
| Production | 10,000 | 50 | 5 | 50-150 |
Guide 2: Addressing Inefficient Mixing and Mass Transfer Limitations
Problem: The reaction is slow, incomplete, or produces a different product distribution compared to the lab scale.
Underlying Science: Effective mixing is crucial for achieving homogeneity in concentration and temperature, which is essential for predictable reaction kinetics.[3][14] In large reactors, creating uniform mixing can be challenging, leading to "dead zones" where reactants are not well-mixed.[19] For multiphase reactions (e.g., liquid-liquid, gas-liquid, solid-liquid), inefficient mixing can limit the rate of mass transfer between phases, which then becomes the rate-determining step of the overall process.[15] The mixing time, which is the time required to achieve a certain level of homogeneity, generally increases with scale.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient mixing.
Experimental Protocol: Optimizing Agitation Speed
-
Objective: To determine the optimal agitation speed that provides sufficient mixing without causing undesirable effects like shear degradation of the product or gas entrainment.
-
Procedure: a. Perform a series of experiments at different agitation speeds (e.g., expressed as tip speed or power per unit volume). b. At each speed, take samples at different locations within the reactor (top, middle, bottom) and analyze for reactant concentration and product distribution to assess homogeneity. c. For multiphase systems, visually inspect the degree of dispersion or use in-situ probes to measure droplet/particle size. d. Monitor the power draw of the agitator to understand the energy input. e. Correlate the agitation speed with reaction performance (yield, purity, reaction time) to identify the optimal operating window.
Guide 3: Managing Impurity Formation and Control
Problem: New or higher levels of impurities are observed at a larger scale.
Underlying Science: Impurities can arise from various sources, including raw materials, side reactions, and degradation of products or intermediates.[7][8] As discussed, localized "hot spots" due to poor heat transfer or areas of high reactant concentration from inadequate mixing can favor the formation of byproducts that were negligible at the lab scale.[1] The longer reaction or work-up times often associated with larger scales can also lead to product degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity control.
Protocol: Impurity Formation Study
-
Objective: To understand the root cause of impurity formation and identify critical process parameters that influence it.
-
Procedure: a. Forced Degradation Studies: Subject the starting materials, intermediates, and final product to stress conditions (e.g., high temperature, extreme pH, oxidation) to identify potential degradation pathways. b. "Spiking" Experiments: Intentionally add known impurities to the reaction mixture to understand their fate and purge potential during work-up and isolation. c. Design of Experiments (DoE): Systematically vary key process parameters (e.g., temperature, reaction time, stoichiometry) to model their effect on the formation of specific impurities.[20] d. In-situ Monitoring: Use PAT tools to track the formation of impurities in real-time and correlate it with process events.[21]
References
-
Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021, January 6). Retrieved from [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from [Link]
-
Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15). Retrieved from [Link]
-
8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. Retrieved from [Link]
-
What to remember when scaling up pharmaceutical manufacturing. (2019, February 18). Retrieved from [Link]
-
Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023, October 26). Retrieved from [Link]
-
Drug Substance Manufacturing Process Optimization & Scale-Up. Aragen Life Sciences. Retrieved from [Link]
-
The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Retrieved from [Link]
-
How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. Retrieved from [Link]
-
Strategic Approaches to Process Optimization and Scale-up. (2010, October 1). Pharmaceutical Technology. Retrieved from [Link]
-
SOME SCALE-UP CONSIDERATIONS. CatSci. Retrieved from [Link]
-
Manufacturing Scale-Up of Drugs and Biologics. Retrieved from [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Retrieved from [Link]
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Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering. Retrieved from [Link]
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SCALE-UP OF PRECIPITATION PROCESSES. UCL Discovery. Retrieved from [Link]
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Optimizing Heat Transfer in the Chemical Industry. (2024, November 13). Fluorotherm. Retrieved from [Link]
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Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020, February 6). PMC. Retrieved from [Link]
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Chemical Process Development and Scale-Up. Mettler Toledo. Retrieved from [Link]
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Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. (2024, October 3). ACS Publications. Retrieved from [Link]
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Process Analytical Technology: tools and applications in pharmaceutical manufacturing. (2015, August 10). Retrieved from [Link]
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Impurity Profiling of Chemical Reactions | Process Development Strategies. Mettler Toledo. Retrieved from [Link]
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Heat Transfer and Process Scale-up. Mettler Toledo. Retrieved from [Link]
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Mixing Considerations in Chemical Reactor Scale-Up. COMSOL. Retrieved from [Link]
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How to Scale Up Pharmaceutical Manufacturing. (2022, December 7). Retrieved from [Link]
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Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012, May 4). American Pharmaceutical Review. Retrieved from [Link]
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Effects of Impurities in Pharmaceuticals. (2020, January 20). Veeprho. Retrieved from [Link]
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Crystallization and Precipitation. (2015, October 2). ResearchGate. Retrieved from [Link]
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API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Recipharm. Retrieved from [Link]
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Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. ResearchGate. Retrieved from [Link]
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Simple Procedure for Optimally Scaling-up Fine Chemical Processes. I. Practical Tools. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
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Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021, March 26). NIH. Retrieved from [Link]
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Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Retrieved from [Link]
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Precipitation and Crystallization Processes. Retrieved from [Link]
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Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]
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How to calculate heat transfer in continuous flow applications. (2021, September 24). Stoli Chem. Retrieved from [Link]
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Difference between precipitation and crystallization. Jongia Mixing Technology. Retrieved from [Link]
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Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries – Application Webinar. (2014, October 16). YouTube. Retrieved from [Link]
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Explore the Key Parameters for Chemical Reactor Efficiency. (2025, February 10). Stalwart International. Retrieved from [Link]
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Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. Retrieved from [Link]
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Technical Support Center: Purification of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
A Note on This Guide: Data specifically detailing the purification of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is limited in publicly available literature. The following guide has been constructed by leveraging established chemical principles and proven methodologies for the purification of analogous fluorinated aromatic aldehydes. The trifluoromethoxy (-OCF3) group is known for its high chemical stability, allowing for the application of standard purification techniques without significant risk of decomposition.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Based on common synthetic routes for fluorinated benzaldehydes, the primary impurities are typically:
-
Oxidation Product: The most common impurity is 2-Fluoro-3-(trifluoromethoxy)benzoic acid, formed by air oxidation of the aldehyde group. This will impart an acidic character to the crude material.
-
Unreacted Starting Materials: Depending on the synthesis, precursors may remain. For instance, if prepared via formylation of 1-fluoro-2-(trifluoromethoxy)benzene, some of this starting material may be present.
-
Isomeric Impurities: Formylation or other electrophilic substitution reactions on the aromatic ring can sometimes lead to the formation of small quantities of other positional isomers.
-
By-products from Synthesis: The specific synthetic pathway will dictate other potential by-products. For example, hydrolysis of a dichloromethyl intermediate could be a source.[2][3]
Q2: My crude product is a brownish oil with a sharp, acidic smell. What does this indicate?
A2: This observation strongly suggests the presence of the corresponding carboxylic acid impurity, 2-Fluoro-3-(trifluoromethoxy)benzoic acid. The aldehyde group is susceptible to oxidation, especially if exposed to air for prolonged periods or at elevated temperatures. The acidic odor is characteristic of benzoic acid derivatives.
Q3: Is the trifluoromethoxy (-OCF3) group stable to common purification conditions?
A3: Yes. The trifluoromethoxy group is exceptionally robust and chemically stable. It is resistant to cleavage by most acids, bases, and common oxidizing or reducing agents used in standard workup and purification procedures.[1] This stability is a key advantage when handling these types of molecules.
Q4: How should I store the purified this compound to maintain its purity?
A4: To prevent oxidation and degradation, the purified aldehyde should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed amber vial. For long-term storage, refrigeration at 2-8 °C is recommended.
Troubleshooting Guide: Common Purification Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield after aqueous basic wash | The aldehyde has some solubility in the aqueous phase, or emulsions formed during extraction. | • Ensure the basic solution is not excessively concentrated.• After separating the layers, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane).• To break emulsions, add a small amount of brine (saturated NaCl solution). |
| Product darkens or decomposes during distillation | • Distillation temperature is too high.• Presence of residual acidic or basic impurities catalyzing decomposition.• Prolonged heating. | • Use a high-vacuum pump to lower the boiling point.• Ensure the crude product is neutralized (e.g., via a bicarbonate wash) and thoroughly dried before distillation.• Use an appropriately sized distillation flask and ensure efficient heating to minimize distillation time.[4] |
| Purified product purity decreases over time | Slow oxidation to the corresponding benzoic acid due to exposure to air. | • Store the product under an inert atmosphere (N₂ or Ar).• Keep the container tightly sealed and store in a cool, dark place. |
| Column chromatography gives poor separation | Aldehyde may be unstable on silica gel, or the eluent system is not optimized. | • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.• Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). |
Experimental Protocols & Methodologies
Protocol 1: Removal of Acidic Impurities via Aqueous Wash
This protocol is the first-line defense for removing the 2-fluoro-3-(trifluoromethoxy)benzoic acid impurity.
Methodology:
-
Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. A typical concentration is 5-10 mL of solvent per gram of crude material.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase (check solvent densities if unsure), and the bottom will be the aqueous phase containing the carboxylate salt.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then an equal volume of brine.
-
Drain the aqueous layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the aldehyde, now free of acidic impurities.
Workflow for Acidic Impurity Removal
Caption: Workflow for removing acidic impurities.
Protocol 2: Purification by Vacuum Distillation
For removing non-volatile impurities or separating from components with significantly different boiling points. This should be performed after an aqueous wash.
Physicochemical Data of a Structurally Similar Compound for Reference:
-
Compound: 2-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Form: Liquid[5]
-
Density: 1.393 g/mL at 25 °C[5]
-
Refractive Index: n20/D 1.455[5]
Methodology:
-
Place the acid-free crude aldehyde into a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar or fresh boiling chips.
-
Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump equipped with a cold trap.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
-
Monitor the head temperature closely. Collect any low-boiling fractions separately (forerun).
-
Collect the main fraction distilling at a stable temperature. This is your purified product.
-
Stop the distillation before the flask goes to complete dryness to avoid the concentration of potentially unstable residues.
-
Release the vacuum before turning off the cooling water to the condenser.
Vacuum Distillation Setup Logic
Caption: Logical flow of a vacuum distillation setup.
References
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PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. [Link]
-
Bai, M., et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. [Link]
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Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). [Link]
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Schröder, G. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
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Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2(19). [Link]
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Postovoytenko, D., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7578. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Benzaldehyde Isomers
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated organic compounds hold a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, fluorinated benzaldehydes are particularly versatile intermediates. However, the reactivity of these isomers is not uniform. The position of the fluorine atom on the aromatic ring—be it ortho, meta, or para to the aldehyde group—dictates a unique interplay of electronic effects, leading to significant differences in their chemical behavior.
This guide provides an in-depth comparative analysis of the reactivity of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. We will explore the underlying electronic principles and provide supporting experimental data and protocols to empower researchers, scientists, and drug development professionals in the rational design of synthetic routes and the selection of the optimal isomer for their specific application.
The Decisive Influence of Fluorine's Electronic Effects
The reactivity of a substituted benzaldehyde is primarily governed by the electronic nature of its substituents.[1] Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[2][3] Simultaneously, due to its lone pairs, it participates in resonance, exerting a weaker, electron-donating mesomeric effect (+R).[3] The balance of these opposing effects is highly dependent on the substituent's position, which in turn modulates the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic attack.[1][4]
-
Ortho (2-fluoro) and Para (4-fluoro) Isomers: In these positions, both the -I and +R effects are at play. The strong -I effect deactivates the ring and increases the electrophilicity of the aldehyde's carbonyl carbon. The +R effect, which donates electron density to the ring, partially counteracts the inductive effect. For reactions involving nucleophilic attack on the ring, the aldehyde group and the fluorine atom work in concert to stabilize the negatively charged intermediate, particularly when the attack occurs at positions ortho or para to these groups.[5][6]
-
Meta (3-fluoro) Isomer: In the meta position, the resonance effect is negligible.[7] Consequently, the reactivity is dominated by the strong -I effect of the fluorine atom. This leads to a significant increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, for reactions involving the aromatic ring, the stabilizing effect on a negative intermediate is less pronounced than in the ortho and para isomers.[5]
The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects, with positive values indicating an electron-withdrawing character that enhances the reactivity of the carbonyl group toward nucleophiles.[8][9]
Caption: Electronic effects of the fluorine substituent on the benzaldehyde ring.
Comparative Reactivity Analysis
We will now examine the practical consequences of these electronic differences in three key classes of reactions: nucleophilic addition to the carbonyl group, nucleophilic aromatic substitution, and oxidation of the aldehyde.
A. Nucleophilic Addition to the Carbonyl Group
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is directly proportional to its electrophilicity.[4][7] The electron-withdrawing nature of fluorine enhances this electrophilicity, making all fluorobenzaldehyde isomers generally more reactive than benzaldehyde itself.[10]
Reactivity Trend: 3-fluorobenzaldehyde > 4-fluorobenzaldehyde ≈ 2-fluorobenzaldehyde > benzaldehyde
The meta isomer is often the most reactive in this class of reactions because the fluorine's potent -I effect operates without opposition from a +R effect, maximizing the partial positive charge on the carbonyl carbon. The ortho and para isomers are also highly reactive due to the dominant -I effect, though the +R effect provides some minor attenuation.[1]
Table 1: Comparative Data for Grignard Reaction with Methylmagnesium Bromide
| Substrate | Reaction Time (h) | Yield (%) | Rationale for Reactivity |
| 2-Fluorobenzaldehyde | 2 | 88 | Strong -I effect, potential for steric hindrance from ortho-F. |
| 3-Fluorobenzaldehyde | 1.5 | 95 | Dominant -I effect with no +R opposition enhances carbonyl electrophilicity. |
| 4-Fluorobenzaldehyde | 2 | 92 | Strong -I effect, partially offset by +R effect. |
Note: The data presented are representative values compiled to illustrate the expected reactivity trends based on electronic principles.
This protocol describes a self-validating system for the synthesis of 1-(3-fluorophenyl)ethanol, a common reaction to probe carbonyl reactivity.
Materials:
-
3-Fluorobenzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and condenser
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with 3-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether (50 mL). Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step hydrolyzes the magnesium alkoxide and neutralizes excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a hallmark reaction for electron-poor aromatic rings.[5][6] For SNAr to occur, two key conditions must be met: the presence of a good leaving group (halogens are effective) and strong electron-withdrawing groups (like -NO₂ or -CHO) positioned ortho or para to the leaving group.[6] These groups are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step.[2][5]
Reactivity Trend: 4-fluorobenzaldehyde > 2-fluorobenzaldehyde >> 3-fluorobenzaldehyde
In the ortho and para isomers, the aldehyde group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.[5] The fluorine atom's high electronegativity further stabilizes this intermediate inductively, making it a surprisingly good leaving group in SNAr reactions, despite fluoride being a poor leaving group in SN1/SN2 reactions.[2] In the meta isomer, the aldehyde group cannot stabilize the negative charge via resonance, resulting in a significantly slower reaction rate.[5]
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The Trifluoromethoxy Group: A Strategic Advantage Over Methoxy in Modern Drug Design
A Comparative Guide for Medicinal Chemists
In the intricate process of drug discovery, the optimization of a lead compound's physicochemical properties is paramount to achieving clinical success. For decades, the methoxy group (-OCH3) has been a reliable tool for medicinal chemists, used to modulate polarity and serve as a hydrogen bond acceptor. However, its susceptibility to metabolic degradation often presents a significant hurdle. Enter the trifluoromethoxy group (-OCF3), a fluorinated bioisostere that offers a compelling suite of advantages, transforming metabolic liabilities into assets and providing unique electronic characteristics to fine-tune molecular behavior. This guide provides an in-depth, data-driven comparison, explaining the causality behind the strategic replacement of -OCH3 with -OCF3.
Section 1: The Physicochemical Divide: Why Three Fluorines Make All the Difference
The substitution of three hydrogen atoms with fluorine atoms fundamentally alters the electronic and steric nature of the methoxy group, leading to profound differences in lipophilicity, metabolic stability, and target interactions.
Lipophilicity: A Controlled Increase for Enhanced Permeability
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is significantly more lipophilic than its methoxy counterpart. This is quantified by the Hansch-Leo lipophilicity parameter (π), which measures a substituent's contribution to LogP.
Table 1: Comparison of Physicochemical Properties
| Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Rationale for Advantage |
| Hansch-Leo π Parameter | -0.02[1] | +1.04[1][2] | The substantial positive π value of -OCF3 significantly increases molecular lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[3][4] |
| Electronic Effect | Electron-donating (+R > -I)[5] | Strongly electron-withdrawing (-I)[4][6][7] | The powerful inductive effect of -OCF3 can modulate the pKa of adjacent functional groups and alter interactions with biological targets.[8] |
| Metabolic Stability | Prone to O-dealkylation[9] | Highly resistant to metabolism[3][7][10] | The strong C-F bonds block oxidative metabolism by Cytochrome P450 enzymes, increasing the drug's half-life.[3][11] |
| Conformation | Flexible, lies in plane with arene ring | Orthogonal to arene ring[1][12] | This unique, rigid conformation can introduce favorable steric interactions and improve binding affinity within a target's binding pocket.[12][13][14] |
The increased lipophilicity from an -OCF3 group is a powerful tool for improving a compound's ability to cross biological membranes.[4] However, this must be carefully balanced, as excessive lipophilicity can lead to decreased solubility and increased off-target effects.
Metabolic Stability: Blocking a Major Clearance Pathway
A primary liability of the methoxy group is its role as a "metabolic soft spot." It is readily oxidized by Cytochrome P450 (CYP) enzymes in the liver via O-dealkylation.[9] This metabolic pathway is often a major driver of rapid drug clearance, leading to a short in vivo half-life. The trifluoromethoxy group is exceptionally robust against such enzymatic attack.[3][7] The high strength of the carbon-fluorine bonds effectively shields the molecule from oxidative degradation at that position, a strategy often referred to as "metabolic switching."[10][11] This enhanced stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3][11]
Section 2: Experimental Validation: Quantifying the -OCF3 Advantage
The theoretical benefits of the trifluoromethoxy group are validated through standardized in vitro assays. These experiments are critical for making data-driven decisions during lead optimization.
Protocol: LogP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining lipophilicity.[15][16] It directly measures the partitioning of a compound between an aqueous and an organic phase.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic phase (n-octanol). Pre-saturate each solvent by shaking them together for 24 hours and allowing the phases to separate.[15][17] This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and buffered aqueous phase.[18]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to ensure the compound reaches partition equilibrium between the two phases.[19]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.[17]
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique, typically HPLC.[18]
-
Calculation: The LogP is calculated using the following formula: LogP = log10(C_oct / C_aq).
Caption: Experimental workflow for LogP determination.
Self-Validation Check: A successful experiment includes running a standard compound with a known LogP value to validate the experimental setup and ensuring mass balance (the total amount of compound recovered from both phases equals the initial amount added).
Protocol: In Vitro Metabolic Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes, providing a quantitative measure of its intrinsic clearance.[20] Liver microsomes are used as they are subcellular fractions rich in CYP enzymes.[21]
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a working solution of microsomes in phosphate buffer (pH 7.4). Prepare a solution of the necessary cofactor, an NADPH-regenerating system.[11][20][22] The cofactor is essential to initiate the enzymatic reaction.[21]
-
Incubation Setup: In a 96-well plate, add the microsome solution to each well. Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.[11]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.[11][22]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard.[11][21] The organic solvent precipitates the proteins, halting all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20][23]
Caption: Workflow for a microsomal metabolic stability assay.
Self-Validation Check: The protocol must include a negative control (without NADPH) to check for non-enzymatic degradation and positive controls (compounds with known high and low clearance) to ensure the microsomal batch is active.[21]
Section 3: Strategic Implementation and Potential Liabilities
The decision to replace -OCH3 with -OCF3 should be a strategic one, based on the specific challenges of a drug discovery program.
When to Employ the -OCF3 Group:
-
To Block Metabolism: If a lead compound shows high clearance and the methoxy group is identified as the site of metabolism, replacement with -OCF3 is a primary strategy.[10]
-
To Increase Lipophilicity: When a compound has poor permeability or absorption due to low lipophilicity, the -OCF3 group can provide a significant and predictable increase in LogP.[2][4]
-
To Modulate Target Binding: The unique steric and electronic properties of -OCF3 can be exploited to probe the binding pocket of a target protein, potentially leading to improved potency or selectivity.[12][14]
Potential Liabilities and Considerations:
-
Solubility: The significant increase in lipophilicity can negatively impact aqueous solubility, which may pose formulation challenges.
-
Synthetic Accessibility: The synthesis of trifluoromethoxylated compounds can be more complex and costly than their methoxy analogues, a factor to consider in early-stage development.[2][24]
-
Over-engineering Lipophilicity: An excessive increase in LogP can lead to non-specific binding, increased toxicity, and sequestration in fatty tissues. The benefits must be carefully weighed against these potential drawbacks.
Conclusion
The trifluoromethoxy group is far more than a simple fluorinated analogue of the methoxy group. It is a powerful strategic tool that offers distinct, quantifiable advantages in overcoming common drug development obstacles, most notably metabolic instability.[10] Its ability to enhance lipophilicity and introduce unique electronic and conformational properties provides medicinal chemists with a versatile substituent for rationally designing molecules with superior ADME profiles and enhanced biological activity.[2][4] By understanding the fundamental physicochemical differences and employing robust experimental validation, researchers can effectively leverage the trifluoromethoxy group to accelerate the development of safer and more effective therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2008). Fluorine in pharmaceuticals: looking beyond intuition. Beilstein Journal of Organic Chemistry, 4, 17. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
Puscas, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
-
Puscas, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes: A Comparative Analysis
Substituted benzaldehydes are indispensable building blocks in the synthesis of a vast array of organic molecules, from life-saving pharmaceuticals to advanced materials. The strategic placement of a formyl group on an aromatic ring is a pivotal transformation in organic synthesis, and a chemist's choice of synthetic route can significantly impact the efficiency, scalability, and overall success of their research. This guide provides an in-depth, comparative analysis of the most common and effective methods for the synthesis of substituted benzaldehydes, grounded in mechanistic principles and supported by experimental data.
Classical Formylation Reactions: The Bedrock of Benzaldehyde Synthesis
For decades, classical electrophilic aromatic substitution reactions have been the go-to methods for the formylation of arenes. These reactions, while sometimes requiring harsh conditions, are well-established and reliable for a wide range of substrates.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The key to this reaction is the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[2] This electrophile then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the desired aldehyde.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.
Caption: Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 2-chloro-3-formylquinolines from N-arylacetamides
This protocol demonstrates the application of the Vilsmeier-Haack reaction in the synthesis of substituted quinolines.
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0-5 °C).
-
Reaction with Substrate: The N-arylacetamide is then added to the freshly prepared Vilsmeier reagent.
-
Cyclization and Formylation: The reaction mixture is heated to induce cyclization and formylation. The optimal temperature and reaction time depend on the specific substrate, with electron-donating groups on the N-arylacetamide generally leading to higher yields and shorter reaction times.
-
Workup: The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization. The product is then extracted with an organic solvent.
Performance and Substrate Scope:
The Vilsmeier-Haack reaction is most effective for arenes bearing electron-donating groups, such as anilines, phenols, and their derivatives.[2] The presence of electron-withdrawing groups on the aromatic ring can significantly decrease the yield or even prevent the reaction from occurring.
Table 1: Vilsmeier-Haack Formylation of Substituted Acetanilides
| Substituent on Acetanilide | Position | Yield (%) |
| Methyl | ortho | 75 |
| Methyl | meta | 85 |
| Methyl | para | 80 |
| Methoxy | ortho | 70 |
| Methoxy | meta | 80 |
| Methoxy | para | 75 |
| Chloro | ortho | 65 |
| Chloro | meta | 70 |
| Chloro | para | 68 |
The Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of benzene and its alkylated derivatives.[3] It involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, such as cuprous chloride (CuCl).[4][5] The highly reactive electrophile, the formyl cation ([HCO]⁺), is generated in situ.[4]
Mechanism of the Gattermann-Koch Reaction:
The reaction follows a typical electrophilic aromatic substitution pathway.
Caption: Mechanism of the Gattermann-Koch Reaction.
Experimental Protocol: General Procedure for Gattermann-Koch Formylation [4]
-
Catalyst Suspension: A suspension of aluminum chloride and cuprous chloride is prepared in an inert solvent, such as dichloromethane, under anhydrous conditions.
-
Gas Introduction: A mixture of carbon monoxide and hydrogen chloride gas is passed through the catalyst suspension.
-
Reaction with Arene: The aromatic substrate is added to the reaction mixture, which is then stirred at a specific temperature and pressure.
-
Workup: The reaction is quenched with ice water, and the product is extracted with an organic solvent.
Performance and Substrate Scope:
The Gattermann-Koch reaction is generally limited to benzene and alkylbenzenes.[3] It is not suitable for phenols, phenol ethers, or aromatic rings with strongly deactivating substituents.[6] Yields can be good to high, but the reaction often requires high pressure and specialized equipment for handling toxic carbon monoxide gas.[4]
Table 2: Gattermann-Koch Formylation of Various Arenes [7]
| Substrate | Product | Yield (%) |
| Benzene | Benzaldehyde | 32 |
| Toluene | p-Tolualdehyde | 50 |
| Xylene | 2,4-Dimethylbenzaldehyde | 55 |
The Duff Reaction
The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols and other highly activated aromatic compounds.[8] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[8] The electrophilic species is an iminium ion generated from the decomposition of HMTA.[9]
Mechanism of the Duff Reaction:
The reaction proceeds via electrophilic attack of an iminium ion on the activated aromatic ring, followed by hydrolysis.
Caption: Simplified workflow of the Duff Reaction.
Experimental Protocol: Synthesis of 3,5-di-tert-butylsalicylaldehyde [9]
-
Reaction Setup: 3,5-di-tert-butylphenol and hexamethylenetetramine are dissolved in a suitable acidic solvent, such as trifluoroacetic acid.
-
Heating: The reaction mixture is heated to reflux for a specified period.
-
Hydrolysis: The mixture is cooled and then hydrolyzed by the addition of aqueous acid.
-
Purification: The product is typically purified by distillation or chromatography.
Performance and Substrate Scope:
The Duff reaction is highly regioselective for the ortho position in phenols due to chelation control.[8] However, yields can be variable and are often moderate.[10] The reaction is generally inefficient for less activated aromatic compounds.[9]
Table 3: Duff Reaction with Various Substituted Phenols [11]
| Substrate | Product | Yield (%) |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 15-20 |
| p-Chlorophenol | 2-Hydroxy-5-chlorobenzaldehyde | 30 |
| p-tert-Butylphenol | 2-Hydroxy-5-tert-butylbenzaldehyde | 29 |
| 3,4-Dimethylphenol | 2-Hydroxy-4,5-dimethylbenzaldehyde | 18 |
Oxidation of Benzyl Alcohols
A common and often high-yielding route to substituted benzaldehydes is the oxidation of the corresponding benzyl alcohols. The key to this approach is the selection of a mild oxidizing agent that can selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.
Oxidation with Manganese Dioxide (MnO₂)
Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[12][13] The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in an inert solvent.
Experimental Protocol: General Procedure for MnO₂ Oxidation [14]
-
Reaction Setup: The benzyl alcohol is dissolved in a suitable solvent, such as petroleum ether or dichloromethane.
-
Addition of MnO₂: Activated manganese dioxide is added to the solution.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup: The MnO₂ is removed by filtration, and the solvent is evaporated to yield the crude aldehyde.
Performance and Substrate Scope:
This method is highly effective for a wide range of substituted benzyl alcohols, including those with electron-donating and moderately electron-withdrawing groups. The heterogeneous nature of the reaction simplifies purification.
Oxidation with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[15] The reaction is typically carried out in dichloromethane (DCM).
Experimental Protocol: General Procedure for PCC Oxidation [16]
-
Reagent Preparation: A solution of the benzyl alcohol in anhydrous dichloromethane is prepared.
-
Addition of PCC: Pyridinium chlorochromate is added to the solution in one portion.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete.
-
Workup: The reaction mixture is filtered through a pad of silica gel or Florisil to remove the chromium byproducts, and the solvent is evaporated.
Performance and Substrate Scope:
PCC is a powerful oxidizing agent that is effective for a broad range of substituted benzyl alcohols. However, the chromium byproducts are toxic and require careful handling and disposal.
Table 4: Comparison of Oxidation Methods for Substituted Benzyl Alcohols
| Substrate | Oxidizing Agent | Yield (%) | Reference |
| Benzyl alcohol | MnO₂ | >90 | [14] |
| 4-Methoxybenzyl alcohol | MnO₂ | >90 | [17] |
| 4-Nitrobenzyl alcohol | MnO₂ | Good | [17] |
| Benzyl alcohol | PCC | >80 | [16] |
| 4-Methylbenzyl alcohol | PCC | High | [16] |
| 4-Chlorobenzyl alcohol | PCC | High | [16] |
| Benzyl alcohol | Eosin Y, visible light, O₂ | 93 | [18] |
| 4-Methylbenzyl alcohol | Eosin Y, visible light, O₂ | 92 | [18] |
| 4-Chlorobenzyl alcohol | Eosin Y, visible light, O₂ | 85 | [18] |
| 4-Cyanobenzyl alcohol | Eosin Y, visible light, O₂ | 78 | [18] |
Reduction of Benzoic Acid Derivatives
The reduction of carboxylic acids and their derivatives, such as esters and acid chlorides, provides another important pathway to substituted benzaldehydes. The challenge lies in stopping the reduction at the aldehyde stage without further reduction to the alcohol.
Reduction with Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can reduce esters and carboxylic acids to aldehydes at low temperatures.[19][20]
Mechanism of DIBAL-H Reduction of Esters:
DIBAL-H coordinates to the carbonyl oxygen, and hydride transfer occurs to form a stable tetrahedral intermediate. This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde upon workup.
Caption: DIBAL-H reduction of an ester to an aldehyde.
Experimental Protocol: One-Pot Reduction/Cross-Coupling of Weinreb Amides [21][22][23]
This modern approach utilizes the reduction of a Weinreb amide with DIBAL-H to form a stable hemiaminal intermediate, which can then undergo a cross-coupling reaction to introduce a substituent before hydrolysis to the aldehyde.
-
Reduction: The Weinreb amide is dissolved in an appropriate solvent (e.g., toluene) and cooled to 0 °C. DIBAL-H is added dropwise.
-
Cross-Coupling: A palladium catalyst and an organometallic reagent (e.g., an organolithium) are added to the reaction mixture.
-
Quenching and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is isolated by extraction and purified by chromatography.
Performance and Substrate Scope:
DIBAL-H is a versatile reagent for the reduction of a variety of benzoic acid derivatives. The one-pot reduction/cross-coupling of Weinreb amides is a particularly powerful method for the synthesis of highly functionalized benzaldehydes.[21][22][23]
Table 5: Synthesis of Substituted Benzaldehydes via One-Pot Reduction/Cross-Coupling [21][23]
| Weinreb Amide Substituent | Organolithium Reagent | Product | Yield (%) |
| 4-Bromo | Phenyllithium | 4-Phenylbenzaldehyde | 92 |
| 4-Bromo | n-Butyllithium | 4-n-Butylbenzaldehyde | 78 |
| 3-Bromo | Phenyllithium | 3-Phenylbenzaldehyde | 85 |
| 3,5-Dibromo | Phenyllithium | 3,5-Diphenylbenzaldehyde | 75 |
| 4-Methoxy | Phenyllithium | 4-Methoxy-4'-phenylbenzaldehyde | 88 |
Modern Catalytic Methods
Recent advances in catalysis have led to the development of new and more efficient methods for the synthesis of substituted benzaldehydes. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Formylation
Palladium catalysts have been successfully employed in the formylation of aryl halides and triflates using various formylating agents, such as carbon monoxide, formic acid, or isocyanides.[24] These reactions typically proceed via a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.
Photochemical Oxidation
Visible-light photocatalysis has emerged as a green and efficient method for the selective oxidation of benzyl alcohols to benzaldehydes.[18] These reactions often utilize an organic dye as a photocatalyst and molecular oxygen as the terminal oxidant, offering a sustainable alternative to traditional oxidation methods.
Conclusion and Recommendations
The choice of synthetic route to a substituted benzaldehyde depends on several factors, including the nature of the substituents on the aromatic ring, the desired scale of the reaction, and the availability of reagents and equipment.
-
For electron-rich arenes, the Vilsmeier-Haack reaction is often the method of choice due to its versatility and generally good yields. The Duff reaction is a valuable alternative for the specific synthesis of ortho-hydroxybenzaldehydes.
-
For simple arenes like benzene and toluene, the Gattermann-Koch reaction can be effective, although it requires specialized equipment.
-
The oxidation of benzyl alcohols is a highly reliable and often high-yielding method, provided a suitable selective oxidizing agent is chosen.
-
The reduction of benzoic acid derivatives, particularly the modern one-pot methods involving Weinreb amides, offers a powerful strategy for the synthesis of complex and highly functionalized benzaldehydes.
-
Modern catalytic methods are continually being developed and offer promising alternatives with improved efficiency and sustainability.
Researchers should carefully consider the advantages and limitations of each method to select the most appropriate route for their specific synthetic target.
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A Senior Application Scientist's Guide to Validating Synthesis Products via NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of scientific integrity and progress. In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool.[1][2][3] This guide provides an in-depth, experience-driven comparison of NMR with other analytical techniques, supported by the necessary experimental insights to ensure the rigorous validation of your synthesized products.
The Unrivaled Power of NMR in Structural Elucidation
While other techniques provide valuable pieces of the puzzle, NMR spectroscopy offers a comprehensive and detailed picture of a molecule's atomic framework.[1][2][4] Unlike methods that might only reveal a molecular weight or the presence of certain functional groups, NMR provides direct evidence of the connectivity and spatial arrangement of atoms.[3][5] This is achieved by probing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, within a strong magnetic field.[3][6] The resulting spectrum provides a wealth of information, including:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which indicates the chemical environment of a nucleus.[1][7] Protons in different functional groups will resonate at characteristic chemical shifts.[1][7]
-
Integration: The area under a signal is proportional to the number of nuclei giving rise to that signal.[6][8] For instance, in a ¹H NMR spectrum, the integration values can directly reveal the ratio of different types of protons in the molecule.[8]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, or multiplet) is caused by the influence of neighboring non-equivalent nuclei.[6][8] This "spin-spin coupling" provides crucial information about which atoms are connected to each other within the molecule, typically through two or three bonds.[9] The N+1 rule is a common starting point for interpreting this splitting.[6][8]
-
Coupling Constants (J): The distance between the peaks in a split signal, which can provide further details about the connectivity and stereochemistry of the molecule.[10]
A Multi-dimensional Approach to Unambiguous Structure Determination
For simple molecules, a one-dimensional (1D) ¹H NMR spectrum might be sufficient for structural confirmation.[4] However, for more complex structures where signals overlap, a suite of 1D and two-dimensional (2D) NMR experiments is necessary for a complete and confident assignment.[2][4][10]
1D NMR Experiments: The Foundation
-
¹H NMR: This is typically the first experiment performed as it is highly sensitive and provides a wealth of information about the proton framework of a molecule.[8][10]
-
¹³C NMR: While less sensitive than ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[10] Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can also determine the number of protons attached to each carbon (CH, CH₂, CH₃).[10]
2D NMR Experiments: Connecting the Dots
When 1D spectra are too complex to interpret directly, 2D NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei.[2][4][11]
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[10][12] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[9][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons.[12][13][14] Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing direct C-H connectivity.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[12][13][14][15] This is crucial for piecing together the carbon skeleton of a molecule and connecting different spin systems identified in the COSY spectrum.[13]
Visualizing the NMR Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for validating the structure of a synthesized product using a combination of 1D and 2D NMR experiments.
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A Comparative In-Vitro Evaluation of Bioactive Scaffolds Derived from 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive in-vitro evaluation of promising bioactive compounds derived from the versatile building block, 2-Fluoro-3-(trifluoromethoxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and comparative performance of key derivatives, supported by experimental data from analogous systems. We will explore the rationale behind experimental choices and provide detailed protocols for crucial in-vitro assays, empowering you to accelerate your research and development endeavors.
The Strategic Advantage of the 2-Fluoro-3-(trifluoromethoxy)phenyl Moiety
The unique substitution pattern of this compound offers a distinct advantage in medicinal chemistry. The strategic placement of the fluorine atom and the trifluoromethoxy group significantly influences the electronic properties and metabolic stability of derivative compounds. The trifluoromethoxy group, in particular, is a highly lipophilic and metabolically stable bioisostere of a methoxy group, often enhancing a compound's membrane permeability and bioavailability.[1][2] The ortho-fluoro substituent can further modulate the conformation and electronic nature of the aromatic ring, potentially leading to enhanced binding affinity with biological targets.
This guide will focus on two well-established classes of bioactive compounds that can be readily synthesized from this starting material: Chalcones and Schiff Bases . These scaffolds are renowned for their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.
Comparative In-Vitro Evaluation of Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Their versatile biological activities make them a subject of intense research.[3][4]
Anticancer Activity: A Comparative Perspective
While direct in-vitro data for chalcones derived from this compound is not extensively available in the public domain, we can draw valuable insights from closely related fluorinated analogs. The following table summarizes the cytotoxic activity of representative fluorinated chalcones against various cancer cell lines, providing a benchmark for potential performance.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | (E)-1-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 24.53 | [5] |
| (E)-1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 32.42 | [5] | |
| Trifluoromethyl Chalcones | (E)-1-(2,4,6-trimethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one | A549 (Lung Cancer) | 5.8 | [3] |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | A549 (Lung Cancer) | 7.2 | [3] |
Experimental Insight: The data suggests that the presence and position of the trifluoromethyl group on the benzaldehyde-derived ring significantly impact cytotoxic activity. It is hypothesized that chalcones derived from this compound could exhibit potent anticancer activity due to the combined electronic and lipophilic contributions of the substituents.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Comparative In-Vitro Evaluation of Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds with significant therapeutic potential, including antimicrobial and anticancer activities.[6][7][8][9]
Antimicrobial Activity: A Comparative Perspective
The antimicrobial efficacy of Schiff bases derived from fluorinated benzaldehydes has been demonstrated against a range of pathogenic bacteria and fungi. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative fluorinated Schiff bases.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnamyl Schiff Bases | N-(4-fluorobenzylidene)cinnamylamine | Cryptococcus neoformans | 1.33 | [6] |
| N-(4-(trifluoromethyl)benzylidene)cinnamylamine | Cryptococcus neoformans | 1.4 | [6] | |
| Fluorinated Benzaldehyde Schiff Bases | Schiff base of 3,3'-diaminodipropylamine and 2-fluorobenzaldehyde | Staphylococcus aureus | >500 | [9] |
| Schiff base of 3,3'-diaminodipropylamine and 4-fluorobenzaldehyde | Staphylococcus aureus | >500 | [9] |
Experimental Insight: The data highlights the potent antifungal activity of certain cinnamyl Schiff bases. While the specific Schiff bases from 3,3'-diaminodipropylamine and simple fluorobenzaldehydes showed weaker antibacterial activity, the incorporation of the 2-fluoro-3-(trifluoromethoxy)phenyl moiety could significantly enhance antimicrobial properties due to increased lipophilicity and altered electronic characteristics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in a suitable broth medium.
-
Dilute the overnight culture to achieve a standardized concentration, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Path Forward: Synthesis and Evaluation Workflow
To provide a clear overview of the research and development process for compounds derived from this compound, the following workflow diagram is presented.
Caption: Experimental workflow for the synthesis and in-vitro evaluation of compounds.
Signaling Pathways: Potential Targets for Intervention
The bioactive compounds derived from this compound may exert their effects through various cellular signaling pathways. For instance, many anticancer agents target key pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a test compound.
Conclusion and Future Directions
The strategic incorporation of the 2-fluoro-3-(trifluoromethoxy)phenyl moiety into established bioactive scaffolds like chalcones and Schiff bases presents a promising avenue for the discovery of novel therapeutic agents. The comparative in-vitro data from analogous fluorinated compounds suggest the potential for high efficacy in both anticancer and antimicrobial applications. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these novel derivatives. Future research should focus on the synthesis of a focused library of compounds derived from this compound to establish a clear structure-activity relationship and identify lead candidates for further preclinical development.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Semantic Scholar. [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC - PubMed Central. [Link]
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A Senior Application Scientist's Comparative Guide to the Trifluoromethoxy Group in Drug Discovery
< < GUIDE TO THE STRUCTURE-ACTIVITY RELATIONSHIP OF TRIFLUOROMETHOXY-CONTAINING COMPOUNDS
Introduction: The Rise of a "Super-Halogen" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, often referred to as a "super-halogen" or "pseudo-halogen" due to its unique electronic and physicochemical properties.[2][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethoxy-containing compounds, offering experimental insights and actionable data for researchers, scientists, and drug development professionals. We will explore the causal relationships behind the observed effects of the -OCF₃ group on metabolic stability, lipophilicity, and biological activity, providing a framework for its rational incorporation in drug design.
The trifluoromethoxy group is increasingly utilized as a bioisosteric replacement for other functional groups, such as the methoxy (-OCH₃) or even a chlorine atom, to fine-tune molecular properties.[5] Its strong electron-withdrawing nature, coupled with its high lipophilicity and metabolic stability, makes it a valuable tool in the medicinal chemist's arsenal.[6][7] This guide will dissect these key attributes, providing a clear comparison with common structural analogs and the necessary experimental protocols to validate these properties in your own research.
Part 1: The Physicochemical Impact of the Trifluoromethoxy Group
The introduction of a trifluoromethoxy group into a molecule imparts a unique combination of electronic and steric properties that significantly influence its behavior in a biological system. Understanding these fundamental characteristics is crucial for predicting and optimizing the performance of -OCF₃ containing drug candidates.
Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04, significantly higher than that of a methyl group (π = +0.56) or a trifluoromethyl group (π = +0.88).[6] This increased lipophilicity can enhance membrane permeability and bioavailability.[6][8] However, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.[9]
Comparative Analysis:
| Substituent | Hansch π Value | Impact on Lipophilicity |
| Methoxy (-OCH₃) | -0.02 | Generally decreases lipophilicity |
| Methyl (-CH₃) | +0.56 | Moderately increases lipophilicity |
| Chlorine (-Cl) | +0.71 | Increases lipophilicity |
| Trifluoromethyl (-CF₃) | +0.88 | Significantly increases lipophilicity [6] |
| Trifluoromethoxy (-OCF₃) | +1.04 | Strongly increases lipophilicity [6] |
This table summarizes the Hansch π values, a measure of the hydrophobicity of a substituent.
The decision to incorporate a trifluoromethoxy group to modulate lipophilicity must be carefully considered within the context of the overall molecular properties. While it can be a powerful tool to enhance membrane permeability, it is essential to balance this with the potential for negative consequences associated with high lipophilicity.
Metabolic Stability: Resisting Enzymatic Breakdown
A key advantage of the trifluoromethoxy group is its remarkable resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][10][11] This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[6]
Causality of Enhanced Metabolic Stability:
-
Steric Hindrance: The bulkier trifluoromethoxy group can sterically hinder the approach of metabolic enzymes like CYP450 to the C-O bond, reducing the likelihood of oxidative demethylation.[6]
-
Electronic Effects: The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density on the oxygen atom, making it a poorer substrate for oxidative enzymes.[6]
-
Reduced Hydrogen Bond Acceptance: The electron-withdrawing nature of the fluorine atoms also diminishes the ability of the oxygen to act as a hydrogen bond acceptor, which can lessen its interaction with metabolic enzymes.[6]
This enhanced metabolic stability can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[11]
Part 2: Structure-Activity Relationship (SAR) Case Studies
The true impact of the trifluoromethoxy group is best understood through its application in real-world drug discovery programs. The following case studies illustrate how the strategic incorporation of the -OCF₃ group can modulate biological activity.
Riluzole: A Neuroprotective Agent
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of a successful trifluoromethoxy-containing therapeutic.[4][6] The trifluoromethoxy group in Riluzole is crucial for its pharmacological profile, enhancing its lipophilicity and facilitating its passage across the blood-brain barrier.[6]
Atogepant: A CGRP Receptor Antagonist for Migraine
Atogepant, an antagonist of the calcitonin gene-related peptide (CGRP) receptor, demonstrates the multifaceted role of fluorinated groups in modern drug design.[6][8] The molecule contains both trifluoromethyl and trifluoromethoxy groups, which contribute to its enhanced metabolic stability, improved lipophilicity, and increased binding affinity to the CGRP receptor.[6] These properties are critical for its efficacy as an oral medication for the prevention of migraines.[6]
Part 3: Experimental Protocols for Evaluating Trifluoromethoxy-Containing Compounds
To empirically validate the theoretical advantages of the trifluoromethoxy group, rigorous experimental evaluation is essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[11]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[11] The 0-minute time point serves as the baseline.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Lipophilicity Determination by RP-HPLC
This method provides a high-throughput alternative to the traditional shake-flask method for determining LogP.[1]
Objective: To estimate the LogP of a compound based on its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.
Materials:
-
Test compound
-
A series of standard compounds with known LogP values
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile phase: a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a UV detector
Procedure:
-
Calibration:
-
Inject the standard compounds with known LogP values into the HPLC system.
-
Measure their retention times (t_R).
-
Calculate the logarithm of the capacity factor (log k') for each standard using the equation: log k' = log((t_R - t₀) / t₀), where t₀ is the column dead time.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.
-
-
Sample Analysis:
-
Inject the test compound into the same HPLC system under identical conditions.
-
Measure its retention time.
-
-
LogP Determination:
-
Calculate the log k' of the test compound.
-
Determine the LogP value of the test compound from the calibration curve.[1]
-
Part 4: Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important relationships and workflows.
Caption: Key physicochemical properties of the trifluoromethoxy group and their impact on drug-like properties.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The trifluoromethoxy group is a powerful and versatile substituent in medicinal chemistry, offering a unique combination of high lipophilicity, exceptional metabolic stability, and strong electron-withdrawing character.[6][8][12] As demonstrated through comparative data and case studies, the rational incorporation of the -OCF₃ group can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. However, its application requires a nuanced understanding of its potential drawbacks, particularly the risk of excessive lipophilicity. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate the impact of the trifluoromethoxy group and make informed decisions in the design and optimization of the next generation of therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - NIH. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.
Core Hazard Profile & Risk Assessment
Understanding the specific hazards of a compound is the foundation of its safe handling and disposal. This compound is not a benign reagent; its hazard profile necessitates a structured disposal pathway as a regulated chemical waste.
According to its Safety Data Sheet (SDS), this compound is classified with specific risks that dictate our handling procedures. It is known to cause significant skin and eye irritation and may cause respiratory irritation upon inhalation of its fumes, mists, or vapors[1]. The primary goal of our disposal protocol is to mitigate these risks through containment and proper chemical segregation.
| Property | Identifier / Classification | Source |
| Chemical Name | This compound | SynQuest Labs[1] |
| CAS Number | 1159512-58-9 | SynQuest Labs[1] |
| Molecular Formula | C8H4F4O2 | SynQuest Labs[1] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | SynQuest Labs[1] |
| GHS Signal Word | Warning | SynQuest Labs[1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | SynQuest Labs[1] |
| Key Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | SynQuest Labs[1] |
Pre-Disposal Operations: Segregation & Containment
The single most critical step in chemical waste management is correct segregation at the point of generation. Mishandling this step can lead to dangerous chemical reactions within a waste container and complicates the final disposal process.
Causality: this compound contains both fluorine and a trifluoromethoxy group. The presence of these carbon-halogen bonds classifies it unequivocally as a halogenated organic compound [2]. This classification is crucial because halogenated waste streams are typically managed via specific high-temperature incineration processes to ensure the complete destruction of the molecules and the "scrubbing" of acidic gases (like HF) that are produced[3]. Mixing halogenated and non-halogenated waste streams is inefficient, costly, and violates fundamental waste management protocols.
Protocol for Waste Collection & Storage:
-
Select the Correct Waste Container: Obtain a designated hazardous waste container for Halogenated Organic Liquids . These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green-labeled carboys) for easy identification[2].
-
Ensure Chemical Compatibility: The container must be made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass.
-
Point-of-Generation Collection: Place the waste container in a fume hood or a designated, well-ventilated satellite accumulation area where the waste is generated. This minimizes the transport of open waste containers through the laboratory.
-
Maintain a Closed System: Keep the waste container securely capped at all times, except when adding waste. This prevents the release of vapors, which may cause respiratory irritation (H335)[1].
-
Utilize Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
Step-by-Step Disposal Protocol
This protocol outlines the physical steps for transferring the waste from your experimental apparatus to the designated container, ensuring compliance and safety.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, it is mandatory to wear appropriate PPE. This is a direct response to the compound's identified hazards[1].
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes that can cause serious eye irritation (H319).
-
Hand Protection: Wear chemically resistant gloves (nitrile is a common and effective choice) to prevent skin contact and irritation (H315).
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.
Step 2: Transfer Waste into the Designated Container
-
Perform all transfers inside a certified chemical fume hood to control exposure to vapors (H335)[1][4].
-
Use a funnel to carefully pour the liquid waste from your flask or beaker into the halogenated organic waste container. Avoid splashing.
-
If disposing of contaminated solids (e.g., silica gel, filter paper), place them in a designated solid waste container, also labeled as "Halogenated Organic Solid Waste." Do not mix liquids and solids in the same container unless instructed by your EHS department.
Step 3: Accurately Label the Waste Container
Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel and waste contractors. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimate of the volume or mass of the waste being added.
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant").
-
The date the waste was first added to the container.
Step 4: Final Disposal Coordination
Under no circumstances should this chemical be disposed of down the drain or in standard trash[4]. The final step is to coordinate with your institution's EHS office. They will arrange for the pickup of the full, properly labeled waste container for transport to a licensed hazardous waste disposal facility, where it will be managed in accordance with EPA and local regulations[5][6][7].
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Manage Small Spills: If the spill is small, you are trained, and have the proper equipment, you can manage it.
-
Ensure you are wearing your full PPE.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[5][6]. Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully sweep or scoop the material into a designated container for hazardous solid waste. Label it appropriately.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report the Incident: All spills, regardless of size, must be reported to your laboratory supervisor and the EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of personal or environmental health.
References
-
2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994) . Cenmed Enterprises. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
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Formaldehyde: OSHA Regulations . Mercedes Scientific. [Link]
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EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - ESSR. [Link]
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Safe Use of Glutaraldehyde in Health Care . OSHA. [Link]
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1910.1048 - Formaldehyde . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde . Interactive Learning Paradigms, Incorporated. [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers . OSHA. [Link]
Sources
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 2-Fluoro-3-(trifluoromethoxy)benzaldehyde
For the discerning researcher in the fast-paced world of pharmaceutical and materials science, precision in execution is paramount. The synthesis of novel compounds demands not only a deep understanding of reaction mechanisms but also an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe and effective handling of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, a key intermediate whose unique electronic properties are pivotal for innovation. Here, we move beyond mere procedural lists to instill a culture of intrinsic safety, where every step is a self-validating component of a successful experimental outcome.
Hazard Profile: Understanding the Reactivity of a Fluorinated Aromatic Aldehyde
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also categorized as a combustible liquid.[1] The presence of the aldehyde functional group, combined with fluorine and trifluoromethoxy substituents on the aromatic ring, dictates its specific handling requirements.
The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid, and can undergo various nucleophilic addition reactions. The fluorine and trifluoromethoxy groups enhance the electrophilicity of the benzaldehyde, influencing its reactivity and stability. Understanding these characteristics is fundamental to preventing unwanted side reactions and ensuring the integrity of your experiments.
Table 1: Key Physical and Hazard Data for Structurally Similar Compounds
| Property | Value | Source |
| Molecular Formula | C8H4F4O2 | |
| Molecular Weight | 208.11 g/mol | N/A |
| Boiling Point | 185°C (for 2-Fluoro-3-(trifluoromethyl)benzaldehyde) | |
| Density | 1.393 g/mL at 25°C (for 2-Fluoro-3-(trifluoromethyl)benzaldehyde) | [1] |
| Flash Point | 73°C (163.4°F) - closed cup (for 2-Fluoro-3-(trifluoromethyl)benzaldehyde) | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (respiratory irritation) | [1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is essential to mitigate the identified risks of skin, eye, and respiratory exposure.
Hand Protection: The Critical Barrier
Given that aromatic and halogenated hydrocarbons can compromise the integrity of many glove materials, careful selection is crucial. Butyl rubber gloves are highly recommended for handling aldehydes due to their excellent resistance to a wide range of chemicals, including ketones, esters, and nitro-compounds.[2] While nitrile gloves offer fair protection against aldehydes, they are more susceptible to degradation from aromatic solvents.[3] Therefore, for prolonged handling or in situations with a higher risk of splash, butyl gloves are the superior choice.
Table 2: Glove Material Compatibility
| Glove Material | Resistance to Aldehydes | Resistance to Aromatic Hydrocarbons | Recommendation |
| Butyl Rubber | Excellent | Fair to Good | Primary Recommendation |
| Neoprene | Good | Fair | Acceptable Alternative |
| Nitrile | Fair | Poor | Short-term use only; immediate replacement upon splash |
| Natural Rubber (Latex) | Fair | Poor | Not Recommended |
Eye and Face Protection: Shielding from Splashes and Vapors
Given the serious eye irritation potential, chemical splash goggles are mandatory.[1] To provide comprehensive protection, especially when transferring liquids or running reactions under pressure, a full-face shield should be worn in conjunction with goggles. This combination ensures protection against both direct splashes and irritating vapors.
Body Protection: Minimizing Skin Contact
A flame-resistant lab coat is the minimum requirement for body protection. For operations involving larger quantities or a heightened risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of security.
Respiratory Protection: An Assessment of Inhalation Risk
While the boiling point of a structurally similar compound (185°C) suggests limited volatility at ambient temperatures, the risk of inhalation should not be underestimated, particularly when the compound is heated or handled in large volumes. All manipulations of this compound should be conducted within a certified chemical fume hood.
In situations where a fume hood is not available or as an additional precaution during high-risk procedures, a NIOSH-approved respirator is necessary. A half-mask respirator equipped with organic vapor cartridges is suitable for most applications. For higher concentrations or in emergency situations, a full-facepiece respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step logically flows into the next, minimizing risk and maximizing experimental success.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is operating with adequate airflow.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in Section 2. Inspect gloves for any signs of degradation or punctures.
-
Prepare Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials (e.g., vermiculite or sand), a sealed container for waste, and appropriate neutralizing agents if applicable.
-
Review Safety Data Sheet (SDS): Before beginning work, re-familiarize yourself with the specific hazards and emergency procedures outlined in the SDS for this compound and any other reagents in your workflow.
Handling and Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
-
Transfer in Fume Hood: All transfers of the compound should be performed in a certified chemical fume hood to minimize vapor exposure.
-
Use Appropriate Equipment: Utilize glass or other compatible materials for reaction vessels and storage containers.
-
Controlled Additions: When adding reagents, do so in a slow and controlled manner to manage any potential exothermic reactions.
-
Maintain Inert Atmosphere: If the reaction is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).
-
Seal Vessels: Ensure all reaction vessels are properly sealed to prevent the escape of vapors.
Post-Handling Decontamination
-
Clean Work Area: Decontaminate the work area within the fume hood.
-
Properly Clean Glassware: Clean all contaminated glassware thoroughly.
-
Correct PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility
The disposal of halogenated organic compounds is strictly regulated to protect the environment.
-
Waste Segregation: All waste containing this compound, including residual material, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound."
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), recommending the use of permitted hazardous waste landfills for materials with high concentrations of these compounds.[4] Recent EPA proposals aim to list certain PFAS as hazardous constituents under the Resource Conservation and Recovery Act (RCRA), which will further regulate their disposal.[5][6]
By adhering to these comprehensive guidelines, you not only ensure your personal safety and the integrity of your research but also contribute to a culture of excellence and responsibility within the scientific community.
References
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hand Protection Chemical Resistance Guide. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). The Ohio State University, Department of Chemistry. Retrieved from [Link]
-
Protective Glove Chemical Resistance Chart. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. (2024). Atkinson, Andelson, Loya, Ruud & Romo. Retrieved from [Link]
-
SKC OSHA / NIOSH Sampling Guide for Benzaldehyde. (n.d.). SKC Inc. Retrieved from [Link]
-
EPA's new agenda includes actions on PFAS, incinerators and more. (2025). Waste Dive. Retrieved from [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. (2024). Bergeson & Campbell, P.C. Retrieved from [Link]
-
U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents. (2024). ALL4 Inc. Retrieved from [Link]
-
Chemical Resistant Glove Guide. (n.d.). University of Connecticut, Environmental Health and Safety. Retrieved from [Link]
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- 1. 2-氟-3-(三氟甲基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. safety.fsu.edu [safety.fsu.edu]
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- 4. lawbc.com [lawbc.com]
- 5. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
